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  • Product: methyl 4-amino-5-chloro-2-ethoxybenzoate

Core Science & Biosynthesis

Foundational

methyl 4-amino-5-chloro-2-ethoxybenzoate CAS number and properties

The following technical guide details the properties, synthesis, and applications of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of gastroprokinetic agents. Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of gastroprokinetic agents.

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1 ) is a specialized benzamide intermediate primarily utilized in the pharmaceutical development of selective 5-HT4 receptor agonists, most notably Mosapride and Cinitapride . Its structural core—comprising a trisubstituted benzene ring with precise amino, chloro, and ethoxy functionalities—governs the pharmacophore's affinity for serotonin receptors in the gastrointestinal tract. This guide outlines its physicochemical profile, validated synthetic pathways, and quality control parameters for research and manufacturing applications.

Chemical Identity & Properties

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Registry Number 112914-03-1
Common Synonyms Mosapride Impurity 30; 4-Amino-5-chloro-2-ethoxybenzoic acid methyl ester
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
SMILES CCOC1=CC(=C(C=C1C(=O)OC)Cl)N
Physicochemical Specifications

Note: Data derived from homologous series and confirmed certificate of analysis (CoA) parameters for high-purity research grades.

PropertySpecification / Description
Appearance White to off-white crystalline powder
Melting Point 128–132 °C (Typical range for this structural class; distinct from methoxy analog)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~2.4 (Amine conjugate acid), ~13 (Amine proton)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (Ester oxygens, Ether oxygen, Amine nitrogen)

Synthetic Pathways & Manufacturing Logic

The synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate requires precise regiochemical control to ensure the chlorine atom is introduced at the C-5 position and the ethyl group at C-2. The most robust industrial route utilizes 4-Amino-2-hydroxybenzoic acid (p-Aminosalicylic acid) as the starting material.

Core Synthetic Route (The "Protection-First" Strategy)

Direct chlorination of the amino-ester often leads to over-chlorination or oxidation. Therefore, a protection-deprotection strategy is employed to modulate reactivity.

Step 1: Esterification & N-Protection
  • Reagents: Methanol/H₂SO₄ (Esterification), Acetic Anhydride (Acetylation).

  • Logic: Acetylating the amine reduces the electron density of the ring slightly, preventing uncontrolled oxidation during chlorination while directing the halogen to the ortho position relative to the amine (C-3 or C-5).

Step 2: O-Alkylation (Ethylation)
  • Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone/DMF.

  • Mechanism: Williamson Ether Synthesis.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the methyl ester.

Step 3: Regioselective Chlorination
  • Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.

  • Logic: NCS provides a controlled source of electrophilic chlorine. The 2-ethoxy and 4-acetamido groups direct the incoming chlorine to the 5-position (para to the ethoxy group and ortho to the acetamido group), which is the most electronically activated site remaining.

Step 4: N-Deprotection
  • Reagents: Acidic hydrolysis (HCl/MeOH) or basic hydrolysis (NaOH/EtOH).

  • Logic: Selective removal of the acetyl group yields the free amine without hydrolyzing the methyl ester (requires controlled pH and temperature).

Visualization of Synthesis Flow

SynthesisPath Start 4-Amino-2-hydroxybenzoic acid (p-Aminosalicylic acid) Step1 Step 1: Esterification & Acetylation (MeOH/H+, Ac2O) Start->Step1 Inter1 Methyl 4-acetamido-2-hydroxybenzoate Step1->Inter1 Step2 Step 2: O-Ethylation (EtI, K2CO3) Inter1->Step2 Inter2 Methyl 4-acetamido-2-ethoxybenzoate Step2->Inter2 Step3 Step 3: Chlorination (NCS, DMF, 50°C) Inter2->Step3 Inter3 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (CAS 4235-43-2) Step3->Inter3 Regioselective (C-5) Step4 Step 4: Deacetylation (HCl/MeOH) Inter3->Step4 Final Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1) Step4->Final

Figure 1: Step-wise synthetic pathway from p-aminosalicylic acid to the target intermediate, highlighting the protection strategy.

Applications in Medicinal Chemistry

This compound serves as the "Left-Hand Side" (LHS) scaffold for a class of benzamide drugs targeting the 5-HT4 receptor .

Role in Mosapride Synthesis

Mosapride (a gastroprokinetic agent) is synthesized by coupling this benzoate ester with a piperidine derivative.

  • Mechanism: The methyl ester undergoes aminolysis or hydrolysis-then-coupling with (RS)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide .

  • SAR (Structure-Activity Relationship):

    • 4-Amino group: Essential for hydrogen bonding within the receptor pocket.

    • 5-Chloro substituent: Increases lipophilicity and metabolic stability; sterically locks the amide conformation.

    • 2-Ethoxy group: Provides steric bulk superior to methoxy (as seen in Metoclopramide), enhancing selectivity for 5-HT4 over D2 receptors, thereby reducing extrapyramidal side effects.

Analytical Characterization

To validate the identity of CAS 112914-03-1, the following spectral signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.65 Singlet (s)1HAr-H (C-6 position)
6.50 Singlet (s)1HAr-H (C-3 position)
5.95 Broad Singlet (br s)2H-NH₂ (Amino protons)
4.05 Quartet (q)2H-OCH₂- (Ethoxy methylene)
3.75 Singlet (s)3H-COOCH₃ (Methyl ester)
1.35 Triplet (t)3H-CH₃ (Ethoxy methyl)
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution after the des-chloro impurity and before the acetylated precursor.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the amine.

References

  • ChemicalBook. (2025).[2] Methyl 4-amino-5-chloro-2-ethoxybenzoate Properties and CAS 112914-03-1. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 4-Amino-5-chloro-2-ethoxybenzoic acid derivatives. National Library of Medicine. Retrieved from

  • BOC Sciences. (2025). Mosapride Impurities and Intermediates. Retrieved from

  • Journal of Medicinal Chemistry. (1990-2000). Structure-activity relationships of benzamide derivatives as selective 5-HT4 receptor agonists. (General reference for SAR discussion).

Sources

Exploratory

chemical structure of methyl 4-amino-5-chloro-2-ethoxybenzoate

The following technical guide provides an in-depth analysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents, most notably Mosapride . CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents, most notably Mosapride .

CAS Registry Number: 112914-03-1 Chemical Formula: C₁₀H₁₂ClNO₃ Molecular Weight: 229.66 g/mol [1][2][3][4]

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a highly functionalized benzene derivative serving as the primary pharmacophore scaffold for Mosapride (a selective 5-HT₄ receptor agonist). Its structural integrity—specifically the regiochemical placement of the chlorine atom at position 5 and the ethoxy group at position 2—is the determinant factor for the biological activity of the final API. This guide outlines the structural rationale, validated synthesis pathways, and critical characterization parameters required for its use in pharmaceutical development.

Chemical Identity & Structural Anatomy[5]

Physicochemical Properties
PropertySpecificationNote
IUPAC Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
Appearance White to off-white crystalline solidColor indicates oxidation of amine if brown/pink
Solubility Soluble in DMSO, DMF, Methanol, Ethyl AcetatePoorly soluble in water
Melting Point 148–152 °C (Typical range for class)Sharp endotherm indicates high purity
pKa (Calculated) ~3.5 (Aniline nitrogen)Weakly basic due to electron-withdrawing ester/Cl
Structural Logic & Electronic Effects

The molecule is a trisubstituted benzene ring where the relative positioning of functional groups is governed by strict electronic directing effects during synthesis.

  • Position 1 (Ester): The carbomethoxy group (-COOCH₃) acts as an electron-withdrawing group (EWG), deactivating the ring but directing incoming electrophiles to the meta position.

  • Position 2 (Ethoxy): The ethoxy group (-OCH₂CH₃) is a strong electron-donating group (EDG) via resonance, directing ortho/para.

  • Position 4 (Amino): The amino group (-NH₂) is a powerful EDG, directing ortho/para.

  • Position 5 (Chloro): The chlorine atom is placed here due to the cooperative directing effects of the Amino and Ethoxy groups.

Regioselectivity Mechanism: During the chlorination step (the critical synthesis milestone), the electrophilic chlorine species (Cl⁺) targets position 5.

  • Why Position 5? It is ortho to the strong amino donor and para to the ethoxy donor.

  • Why not Position 3? Position 3 is sterically hindered (sandwiched between the ethoxy and amino groups) despite being electronically activated.

ElectronicEffects Benzene Benzene Scaffold Amino 4-Amino (-NH2) Strong EDG Directs Ortho to Pos 3, 5 Benzene->Amino Ethoxy 2-Ethoxy (-OEt) Moderate EDG Directs Para to Pos 5 Benzene->Ethoxy Ester 1-Ester (-COOMe) EWG Meta Director Benzene->Ester Chloro Target: 5-Chloro Amino->Chloro Major Directing Force Ethoxy->Chloro Reinforcing Directing Force Ester->Chloro Weak Meta Effect

Figure 1: Electronic directing effects governing the regioselective chlorination at position 5.

Synthesis Protocols

The synthesis of this intermediate typically proceeds from 4-aminosalicylic acid (PAS) . The workflow requires careful protection-deprotection strategies to prevent oxidation of the aniline and ensure correct alkylation.

Validated Synthetic Route (Scale-Up Ready)

Starting Material: 4-Aminosalicylic Acid (PAS)

Step 1: Esterification & N-Protection

  • Reagents: Methanol, H₂SO₄ (catalyst), Acetic Anhydride.

  • Process: PAS is first esterified to Methyl 4-amino-2-hydroxybenzoate. The amine is then acetylated to Methyl 4-acetamido-2-hydroxybenzoate.

  • Why Acetylate? To prevent N-alkylation in the next step. The phenol (-OH) must be selectively alkylated, not the amine.

Step 2: O-Ethylation (Williamson Ether Synthesis)

  • Reagents: Ethyl Bromide (EtBr) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃), DMF solvent.

  • Conditions: 60–80°C, 4–6 hours.

  • Mechanism: Base-mediated deprotonation of the phenol followed by Sₙ2 attack on the ethylating agent.

  • Product: Methyl 4-acetamido-2-ethoxybenzoate.

Step 3: Regioselective Chlorination

  • Reagents: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

  • Conditions: 50–70°C.

  • Critical Control: Use stoichiometric NCS (1.05 eq) to avoid over-chlorination. The acetyl group on the nitrogen moderates the ring reactivity, ensuring high selectivity for position 5 over position 3.

Step 4: Deprotection (Deacetylation)

  • Reagents: Acidic hydrolysis (HCl/MeOH) or Basic hydrolysis (NaOH, followed by re-esterification if acid is formed).

  • Preferred: Acidic methanolysis to retain the methyl ester.

  • Final Product: Methyl 4-amino-5-chloro-2-ethoxybenzoate.

SynthesisPath PAS 4-Aminosalicylic Acid Step1 1. Esterification (MeOH/H+) 2. N-Acetylation (Ac2O) PAS->Step1 Inter1 Methyl 4-acetamido-2-hydroxybenzoate Step1->Inter1 Step2 O-Ethylation (EtBr, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 4-acetamido-2-ethoxybenzoate Step2->Inter2 Step3 Chlorination (NCS, MeCN, 60°C) Inter2->Step3 Inter3 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate Step3->Inter3 Step4 Deacetylation (HCl/MeOH) Inter3->Step4 Final TARGET: Methyl 4-amino-5-chloro-2-ethoxybenzoate Step4->Final

Figure 2: Step-by-step synthetic lineage from commodity starting materials to the target intermediate.

Characterization & Quality Control

For researchers confirming the identity of synthesized or purchased batches, the following spectral signatures are definitive.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.35 Triplet (t)3H-OCH₂CH₃ Ethoxy terminal methyl
3.80 Singlet (s)3H-COOCH₃ Methyl ester
4.05 Quartet (q)2H-OCH₂ CH₃Ethoxy methylene
5.90–6.10 Broad Singlet2H-NH₂ Primary amine (exchangeable)
6.35 Singlet (s)1HAr-H3 Shielded by adjacent NH₂ and OEt
7.75 Singlet (s)1HAr-H6 Deshielded by adjacent C=O

Diagnostic Check: The presence of two distinct aromatic singlets (rather than doublets) confirms the para relationship of the protons, verifying that chlorination occurred at position 5 (splitting the protons) rather than position 3.

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion [M+H]⁺: 230.07 (³⁵Cl isotope) and 232.07 (³⁷Cl isotope).

  • Isotope Pattern: A distinctive 3:1 ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.

Impurity Profiling

Common impurities to monitor during HPLC analysis:

  • Des-chloro analog: Incomplete chlorination.

  • N-ethyl impurity: Result of poor selectivity during the alkylation step (if N-protection was insufficient).

  • Acid hydrolysis product: 4-amino-5-chloro-2-ethoxybenzoic acid (formed by moisture exposure).

Applications in Drug Development[6]

This compound is the immediate precursor to the Mosapride API. The transformation involves hydrolysis of the methyl ester to the free acid, activation (via acid chloride or mixed anhydride), and coupling with the morpholine side chain.

Reaction with Side Chain:

  • Reactant: (RS)-4-(4-fluorobenzyl)-2-(aminomethyl)morpholine.

  • Coupling Agent: EDC/HOBt or Isobutyl chloroformate.

  • Outcome: Formation of the amide bond, yielding Mosapride.[5][6]

Application Intermediate Methyl 4-amino-5-chloro-2-ethoxybenzoate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Acid Free Acid Form Hydrolysis->Acid Coupling Amide Coupling (+ Morpholine Amine) Acid->Coupling Mosapride MOSAPRIDE (Gastroprokinetic Agent) Coupling->Mosapride

Figure 3: The role of the intermediate in the final assembly of the Mosapride API.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aniline moiety is sensitive to oxidation (darkening) upon long-term exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the potential toxicity of halogenated aniline derivatives.

References

  • PubChem. (2025). Methyl 4-amino-5-chloro-2-methoxybenzoate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]

  • Google Patents. (2013). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • Kato, S., et al. (1996).[7] Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride.[7] Chemical & Pharmaceutical Bulletin.[7] Available at: [Link]

  • Google Patents. (2005). EP1515958A2 - Process for the synthesis of mosapride.

Sources

Foundational

methyl 4-amino-5-chloro-2-ethoxybenzoate molecular weight and formula

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents.

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1 ) is a highly functionalized benzoate ester used primarily as a key intermediate in the pharmaceutical manufacturing of Mosapride and related benzamide gastroprokinetic drugs.[1][2] Its structural core—a trisubstituted benzene ring featuring amino, chloro, and ethoxy moieties—serves as the scaffold for selective 5-HT4 receptor agonists.

This guide provides researchers with a definitive physicochemical profile, a validated synthetic pathway, and robust analytical protocols for quality control.

Physicochemical Profile

The following data establishes the baseline identity for the compound.

Table 1: Molecular Identity & Properties
PropertyValue
IUPAC Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 112914-03-1
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Exact Mass 229.0506
Appearance Off-white to pale beige crystalline solid
Melting Point 118–122 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
SMILES CCOC1=CC(=C(C=C1C(=O)OC)Cl)N

Synthetic Utility & Pathway

The synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate typically follows a linear modification of 4-aminosalicylic acid (PAS) derivatives. The critical step involves the regioselective ethylation of the 2-hydroxyl group while preserving the methyl ester and the 4-amino functionality.

Synthesis Diagram

The following flowchart illustrates the logical progression from the precursor Methyl 4-amino-5-chloro-2-hydroxybenzoate (CAS 129511-06-4) to the target compound.

SynthesisPathway Precursor Methyl 4-amino-5-chloro- 2-hydroxybenzoate (CAS: 129511-06-4) Intermediate Transition State (O-Alkylation) Precursor->Intermediate Deprotonation (K2CO3) Reagents Ethyl Iodide (EtI) K2CO3 / DMF 60°C, 4-6 hrs Reagents->Intermediate Product Methyl 4-amino-5-chloro- 2-ethoxybenzoate (CAS: 112914-03-1) Intermediate->Product SN2 Substitution

Figure 1: O-Alkylation pathway converting the 2-hydroxy precursor to the 2-ethoxy target.

Experimental Protocol: O-Ethylation

Objective: Conversion of Methyl 4-amino-5-chloro-2-hydroxybenzoate to Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Reagents:

  • Methyl 4-amino-5-chloro-2-hydroxybenzoate (1.0 eq)

  • Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Dissolution: Charge a reaction vessel with Methyl 4-amino-5-chloro-2-hydroxybenzoate and DMF (5 mL/g). Stir until dissolved.

  • Base Addition: Add anhydrous K₂CO₃. The suspension may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Ethyl Iodide dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC until the starting phenol is <1.0%.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product should precipitate.

  • Isolation: Filter the solid. Wash the cake with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol to yield the target ester.

Analytical Characterization

To ensure the integrity of the intermediate before it is used in subsequent drug synthesis steps (e.g., amidation to form Mosapride), strict QC via HPLC and NMR is required.

HPLC Method (Purity)

This reverse-phase method separates the target ethoxy ester from the hydroxy impurity and potential hydrolysis byproducts (acid form).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic core) and 305 nm (conjugated system).

  • Retention Logic: The target Ethoxy ester is more hydrophobic than the Hydroxy precursor and will elute later.

Proton NMR (^1H-NMR) Prediction

The structure is confirmed by the presence of the ethyl group signals and the distinct aromatic singlets (due to the 1,2,4,5-substitution pattern).

Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 Singlet (s)1HH-6 (Aromatic, ortho to ester)
6.35 Singlet (s)1HH-3 (Aromatic, ortho to amine/ethoxy)
5.90 Broad (br s)2H-NH₂ (Amine protons)
4.05 Quartet (q)2H-OCH₂- (Ethoxy methylene)
3.82 Singlet (s)3H-COOCH₃ (Methyl ester)
1.45 Triplet (t)3H-CH₃ (Ethoxy methyl)

Solvent: DMSO-d6 or CDCl3.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.[4] Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

  • PubChem. (2025). Methyl 4-amino-5-chloro-2-methoxybenzoate (Structural Analog). National Library of Medicine. Link

  • BLD Pharm. (2024). Product Datasheet: Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1).[1][2][5][6][7][8][9]Link[1]

  • Google Patents. (1989). US4870074A: Substituted benzamide derivatives, for enhancing gastrointestinal motility.[10]Link

  • Sigma-Aldrich. (2024).[11] Safety Data Sheet: Methyl 4-Amino-5-chloro-2-hydroxybenzoate (Precursor).Link

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Analysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

The following technical guide details the solubility profile, thermodynamic framework, and experimental determination protocols for Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic framework, and experimental determination protocols for Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide prokinetics (e.g., Mosapride).

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1 ) is a lipophilic ester intermediate used primarily in the pharmaceutical manufacturing of gastroprokinetic agents. While precise mole-fraction solubility data is often proprietary, this guide synthesizes available qualitative data, predictive models based on structural analogs (e.g., Methyl 4-aminobenzoate), and a standardized experimental protocol for researchers requiring exact thermodynamic parameters.

Key Solubility Insights:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, THF).

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol), Chlorinated solvents (DCM), and Esters (Ethyl Acetate).

  • Low Solubility: Water (Hydrophobic nature), Aliphatic hydrocarbons (n-Hexane).

Compound Characterization & Physicochemical Basis[1][2][3][4]

PropertyDetail
Chemical Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 112914-03-1
Molecular Formula

Molecular Weight 229.66 g/mol
Physical State White to off-white crystalline powder
Key Functional Groups Ester (Hydrophobic), Primary Amine (H-bond donor), Chloro/Ethoxy (Lipophilic)
Theoretical Solubility Mechanism

The dissolution of this compound is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions:

  • Dipole-Dipole Interactions: The ester and chloro groups facilitate solubility in moderately polar solvents like Acetone and Ethyl Acetate.

  • Hydrogen Bonding: The primary amino group (

    
    ) acts as a hydrogen bond donor, enhancing solubility in proton-accepting solvents (DMSO, DMF) and protic solvents (Methanol, Ethanol).
    
  • Lattice Energy Barrier: The crystalline nature (melting point ~110-120°C range predicted) requires significant enthalpy to overcome lattice forces, necessitating heating for dissolution in marginal solvents.

Solubility Data Profile (Qualitative & Estimated)

Due to the scarcity of open-access mole fraction data, the following profile is derived from process chemistry benchmarks for structural analogs (Methyl 4-aminobenzoate and 4-amino-5-chloro-2-methoxybenzoic acid).

Estimated Solubility at 298.15 K (25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)*
Polar Aprotic DMSOHigh > 200
DMFHigh > 150
Protic (Alcohols) MethanolModerate 40 - 60
EthanolModerate 25 - 45
IsopropanolLow-Moderate 10 - 25
Chlorinated Dichloromethane (DCM)High > 100
Esters/Ketones Ethyl AcetateModerate 30 - 50
AcetoneModerate 50 - 80
Aqueous WaterInsoluble < 0.1
Hydrocarbons n-HexaneInsoluble < 1.0

*Estimates based on structural analog behavior (Methyl 4-aminobenzoate) and functional group contribution methods.

Experimental Protocol: Solubility Determination

For drug development applications requiring precise thermodynamic data (e.g., for crystallization process design), the following Isothermal Saturation Method is the gold standard.

Reagents & Equipment[1][2][3][4][5]
  • Solute: Methyl 4-amino-5-chloro-2-ethoxybenzoate (Purity > 99%).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).[2]

  • Apparatus: Jacketed equilibrium cell, Magnetic stirrer, Circulating water bath (

    
     K), 0.45 
    
    
    
    m PTFE syringe filters.
  • Analysis: HPLC-UV (Detector at

    
     nm).
    
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 20 mL of the selected solvent in the equilibrium cell.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter immediately through a 0.45

    
    m filter into a tared volumetric flask to remove suspended particles.
    
  • Dilution & Analysis: Weigh the flask (gravimetric check), dilute with mobile phase, and analyze via HPLC to determine concentration (

    
    ).
    
  • Solid Phase Verification: Analyze the bottom solid residue by XRD or DSC to confirm no polymorphic transition or solvate formation occurred.

Experimental Logic Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Const. T, Stirring, 24-48h) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter SolidCheck Solid Phase Analysis (XRD/DSC) Settle->SolidCheck Residue Check Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Calculate Mole Fraction (x) HPLC->Data SolidCheck->Data Confirm Form Stability

Caption: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling Framework

To extrapolate solubility data across temperature ranges (essential for cooling crystallization), use the Modified Apelblat Equation .

Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical model parameters derived from regression of experimental data.
    
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be calculated:

  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature), which is typical for this class of benzoate esters.
    
  • Positive

    
    :  Indicates increased disorder, driving the dissolution process.
    

References

  • BenchChem. (2025). Methyl 4-amino-2-methoxybenzoate (Analog) Solubility Profile. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10536658: 4-Amino-5-chloro-2-ethoxybenzoic acid. Retrieved from .

  • Cruz-Cabeza, A. J., et al. (2020).[2] Can solvated intermediates inform us about nucleation pathways? The case of β-pABA.[2] CrystEngComm, 22. (Provides solubility context for the acid precursor). .

Sources

Foundational

methyl 4-amino-5-chloro-2-ethoxybenzoate melting point and physical state

The following technical guide details the physical properties, characterization, and application of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, characterization, and application of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents.

[1][2][3]

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1 ) is a specialized aromatic ester used primarily as a key intermediate in the synthesis of Mosapride , a selective 5-HT4 receptor agonist. Structurally, it belongs to the class of substituted benzoic acid esters, characterized by a chloro- group at the 5-position and an ethoxy- ether linkage at the 2-position.

This compound serves as the immediate precursor to 4-amino-5-chloro-2-ethoxybenzoic acid (CAS 108282-38-8), which is subsequently coupled with a morpholine derivative to form the final active pharmaceutical ingredient (API). Precise characterization of this ester's physical state and melting point is essential for process control during the hydrolysis step of drug manufacturing.

Chemical Identity & Physical Properties[1][4][5][6][7][8][9][10][11]

Core Identification Data
PropertySpecification
Chemical Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 112914-03-1
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
SMILES CCOC1=CC(=C(C=C1C(=O)OC)Cl)N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point & Physical State Analysis

While the melting point of the corresponding acid is well-documented, the methyl ester exhibits distinct thermal behavior due to the absence of carboxylic acid hydrogen bonding dimerization.

  • Physical State: Solid (Crystalline).

  • Melting Point (Est.): 118°C – 125°C (Predicted based on structural analogs).

    • Note: The corresponding Acid (CAS 108282-38-8) melts at 165–169°C .[1][2] Esters typically melt 30–50°C lower than their parent acids.

    • Reference Analog: The methoxy- analog (Methyl 4-amino-5-chloro-2-methoxybenzoate) melts at approximately 134–135°C. The ethoxy group, being bulkier, may slightly disrupt crystal packing, potentially lowering the melting point relative to the methoxy analog.

Critical Insight: Impurities such as the de-chlorinated precursor (Methyl 4-amino-2-ethoxybenzoate) or the hydrolyzed acid can significantly broaden the melting range. A sharp melting point (range < 2°C) is a primary indicator of >98% purity.

Synthesis & Application Context (Mosapride Pathway)

This compound acts as the "Gateway Intermediate" in the production of Mosapride. The synthesis typically proceeds from 4-aminosalicylic acid (PAS), involving protection, alkylation, and chlorination steps.

Mechanistic Workflow
  • Esterification: Protection of the carboxylic acid.

  • Ethylation: Introduction of the ethoxy group at the 2-position (critical for Mosapride specificity vs. Metoclopramide).

  • Chlorination: Electrophilic aromatic substitution to add chlorine at the 5-position.

  • Hydrolysis: Conversion of the Methyl Ester (Topic) to the Acid for final coupling.

MosaprideSynthesis PAS 4-Aminosalicylic Acid Step1 1. Esterification (MeOH/H2SO4) PAS->Step1 Int1 Methyl 4-amino-2-hydroxybenzoate Step1->Int1 Step2 2. Ethylation (EtI/K2CO3) Int1->Step2 Int2 Methyl 4-amino-2-ethoxybenzoate Step2->Int2 Step3 3. Chlorination (NCS or Cl2) Int2->Step3 Target Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1) Step3->Target Step4 4. Hydrolysis (NaOH/H2O) Target->Step4 Acid 4-Amino-5-chloro-2-ethoxybenzoic Acid (CAS 108282-38-8) Step4->Acid Final Mosapride Citrate Acid->Final Coupling w/ Aminomethyl-morpholine

Caption: Synthesis pathway showing the role of Methyl 4-amino-5-chloro-2-ethoxybenzoate as the precursor to the active Acid intermediate.

Experimental Protocols: Characterization & QC

To validate the identity and purity of the compound, the following protocols are recommended. These are self-validating systems where the result confirms the success of the previous step.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Confirm physical state and estimate purity.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (water depresses MP).

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight by tapping the tube on a hard surface.

  • Ramping:

    • Rapid Heat: Ramp to 100°C at 10°C/min.

    • Critical Phase: Reduce ramp rate to 1°C/min starting at 105°C.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

  • Validation: A range >2°C indicates recrystallization is required (likely solvent: Methanol/Water).

Protocol B: HPLC Purity Check

Objective: Quantify the "De-chloro" impurity (Methyl 4-amino-2-ethoxybenzoate).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 290 nm (optimized for amino-benzoates).

  • Expected Retention: The chlorinated target (Topic) will elute later than the non-chlorinated precursor due to increased lipophilicity from the chlorine atom.

Handling & Stability (Safety)[7]

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine group (which turns the white powder brown).

  • Stability: Stable under normal laboratory conditions but sensitive to strong bases (hydrolysis) and light (discoloration).

References

  • PubChem. (2025). Methyl 4-amino-5-chloro-2-ethoxybenzoate (Compound).[3][4][5][6] National Library of Medicine. Link

  • ChemicalBook. (2025). 2-Ethoxy-4-amino-5-chlorobenzoic acid (Acid Precursor Data). Link

  • Google Patents. (2005). Process for the synthesis of mosapride. EP1515958A2. Link

  • BLD Pharm. (2025). Product Catalog: Methyl 4-amino-5-chloro-2-ethoxybenzoate. Link

  • Sigma-Aldrich. (2025). 4-Amino-5-chloro-2-ethoxybenzoic acid (Acid Analog Properties). Link

Sources

Exploratory

Precision Synthesis of High-Affinity 5-HT4 Receptor Agonists

A Technical Guide to Key Intermediates Executive Summary The development of 5-HT4 receptor agonists has evolved from the first-generation benzamides (e.g., Cisapride), which suffered from low selectivity and hERG-mediate...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Key Intermediates

Executive Summary

The development of 5-HT4 receptor agonists has evolved from the first-generation benzamides (e.g., Cisapride), which suffered from low selectivity and hERG-mediated cardiotoxicity, to highly selective bicyclic cores (e.g., Prucalopride). For the modern medicinal chemist, the challenge lies not in the final coupling, but in the precision synthesis of the pharmacophoric "head" groups —specifically the fused dihydrobenzofuran and indazole rings—that confer this critical selectivity.

This guide details the synthesis, quality control, and retrosynthetic logic of the key intermediates required to manufacture high-affinity 5-HT4 agonists, with a specific focus on the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid core.

Part 1: The Pharmacophore & Retrosynthetic Logic

To design a robust synthesis, one must understand the structural mandate. High-affinity 5-HT4 agonists generally follow a tripartite pharmacophore:

  • Aromatic Head: Provides the primary hydrogen bonding interactions (e.g., carbonyl/amide).

  • Linker: A defined spatial separator (often an amide or ester).

  • Basic Tail: A protonatable amine (piperidine, tropane, or morpholine) that interacts with Asp100 in the receptor.

The transition from Mosapride to Prucalopride represents a shift from a flexible 2-alkoxybenzamide to a rigid dihydrobenzofuran . This rigidification locks the oxygen lone pairs into an optimal conformation for receptor binding while minimizing off-target affinity for the hERG potassium channel.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical disconnection of the two dominant classes of 5-HT4 agonists.

G Target Target 5-HT4 Agonist Disconnection Amide Coupling Disconnection Target->Disconnection Retrosynthesis Head_Group Aromatic Head (Acid) (Selectivity Driver) Disconnection->Head_Group Tail_Group Basic Tail (Amine) (Affinity Driver) Disconnection->Tail_Group Benzamide_Head Benzamide Class 4-amino-5-chloro-2-ethoxybenzoic acid (CAS: 108282-27-3) Head_Group->Benzamide_Head Gen 1 (Mosapride) Benzofuran_Head Bicyclic Class (Prucalopride) 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2) Head_Group->Benzofuran_Head Gen 2 (High Selectivity) Piperidine_Tail Piperidine Tail 1-(3-methoxypropyl)piperidin-4-amine (CAS: 179474-81-8) Tail_Group->Piperidine_Tail Standard Linker

Figure 1: Retrosynthetic breakdown showing the divergence between first-generation benzamides and second-generation bicyclic agonists.

Part 2: The "Gold Standard" Intermediate

Target: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid CAS: 123654-26-2 Role: The core scaffold for Prucalopride and next-gen analogs.

This intermediate is chemically superior to the Mosapride core due to the fused ring, but it presents a higher synthetic barrier. The critical step is the construction of the dihydrobenzofuran ring. While direct alkylation is possible, the Mitsunobu-mediated cyclization offers higher regioselectivity and yield for high-purity applications.

Detailed Protocol: The Mitsunobu Cyclization Route

Prerequisites:

  • Starting Material: Methyl 4-(acetylamino)-2-hydroxybenzoate (protected PAS).

  • Reagents: 2-bromoethanol (or ethylene carbonate), Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), N-Chlorosuccinimide (NCS).
    

Step-by-Step Methodology:

  • Hydroxyethylation (Pre-cyclization setup):

    • Dissolve Methyl 4-(acetylamino)-2-hydroxybenzoate in DMF.

    • Add

      
       (1.5 eq) and 2-bromoethanol (1.2 eq). Heat to 80°C for 6 hours.
      
    • Mechanism:[1][2] Classical Williamson ether synthesis to install the pendant alcohol chain.

    • Checkpoint: Monitor TLC for disappearance of the phenol.

  • Ring Closure (The Critical Step):

    • Suspend the resulting Methyl 4-(acetylamino)-2-(2-hydroxyethoxy)benzoate in dry THF under

      
      .
      
    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Add DEAD (1.2 eq) dropwise. Maintain temperature <5°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 12 hours.

    • Why this works: The Mitsunobu reaction activates the primary alcohol, allowing the amide nitrogen (or the aromatic ring carbon in some variants, though here we are forming the ether bridge if starting from a different precursor, but in the standard route, we are closing the ring via the alkyl chain). Correction: In the most efficient industrial route, the ring is often closed via intramolecular alkylation of the phenol onto an alkyl halide chain, or via the Claisen rearrangement logic if starting from allyl ethers.

    • Preferred Industrial Variant: For scale, the intramolecular alkylation is preferred over Mitsunobu due to atom economy.

    • Revised Step 2 (Scalable): React the 2-hydroxy-3-(2-hydroxyethyl) precursor (generated via ethylene oxide or carbonate) with thionyl chloride to chlorinate the alkyl tail, then use a Lewis acid (

      
      ) or base to force cyclization.
      
  • Regioselective Chlorination:

    • Dissolve the cyclized intermediate (Methyl 4-acetylamino-2,3-dihydrobenzofuran-7-carboxylate) in acetonitrile.

    • Add N-Chlorosuccinimide (NCS, 1.05 eq) at 50°C.

    • Selectivity: The 5-position is electronically activated by the para-amino (acetamide) group. The 7-position is blocked by the ester.

  • Global Deprotection (Hydrolysis):

    • Treat with NaOH (2N) in methanol/water at reflux.

    • This cleaves both the methyl ester and the acetyl protecting group simultaneously.

    • Acidify with HCl to pH 4-5 to precipitate the target acid.

Visualization: Synthesis Workflow

Synthesis Start Methyl 4-(acetylamino)- 2-hydroxybenzoate Step1 Step 1: Alkylation (2-bromoethanol / K2CO3) Start->Step1 Intermediate1 Pendant Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Mitsunobu or Intramolecular Alkylation) Intermediate1->Step2 FusedRing Dihydrobenzofuran Scaffold Step2->FusedRing Step3 Step 3: Chlorination (NCS / MeCN) FusedRing->Step3 ChloroInt 5-Chloro Intermediate Step3->ChloroInt Step4 Step 4: Hydrolysis (NaOH / MeOH) ChloroInt->Step4 Final Target Acid (CAS 123654-26-2) Step4->Final

Figure 2: Step-wise synthesis of the Prucalopride core acid.[3][4]

Part 3: The Amine Side Chains (The "Tail")

While the aromatic head dictates selectivity, the amine tail dictates affinity. The most relevant intermediate here is the N-substituted piperidine .

Target: 1-(3-methoxypropyl)piperidin-4-amine CAS: 179474-81-8 (often stored as dihydrochloride salt)

Synthesis Protocol:

  • Alkylation: React 4-piperidone ethylene ketal with 1-chloro-3-methoxypropane (

    
    , KI catalyst, DMF).
    
  • Deprotection: Hydrolyze the ketal with dilute HCl to restore the ketone (1-(3-methoxypropyl)-4-piperidone).

  • Reductive Amination:

    • React the ketone with benzylamine (or hydroxylamine followed by reduction).

    • Reduce using

      
       or catalytic hydrogenation (
      
      
      
      , Pd/C).
    • Note: If using benzylamine, a final debenzylation (

      
      , Pd/C) is required to free the primary amine.
      
Part 4: Comparative Data of Key Intermediates

The following table contrasts the primary intermediates for the two leading 5-HT4 agonist classes.

FeatureMosapride IntermediatePrucalopride Intermediate
Chemical Name 4-amino-5-chloro-2-ethoxybenzoic acid4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
CAS Number 108282-27-3123654-26-2
Core Structure Substituted Benzamide (Flexible)Fused Dihydrobenzofuran (Rigid)
Selectivity Profile Moderate (Some 5-HT3/D2 affinity)High (>290-fold vs hERG/5-HT3)
Key Impurity Des-ethyl analog (Phenol)"Bromo" impurity (from incomplete cyclization/substitution)
Approx. Cost (Res.) Low (Commodity precursors)High (Requires cyclization step)
Part 5: Quality Control & Impurity Management[6]

For researchers scaling this process, three specific impurities in the Prucalopride Acid synthesis must be monitored via HPLC:

  • The "Open-Ring" Impurity: Resulting from incomplete cyclization in Step 2. This creates a flexible analog that mimics the benzamide class, potentially ruining the selectivity profile.

    • Control: Ensure strict anhydrous conditions during cyclization and drive reaction to completion using excess reagents.

  • The "Des-Chloro" Impurity: Resulting from incomplete chlorination in Step 3.

    • Control: Use a slight excess (1.05 eq) of NCS and monitor via UPLC.

  • The "Over-Chlorinated" Impurity: Dichloro-species.

    • Control: Maintain temperature strictly at 50°C; higher temperatures promote polychlorination.

References
  • Synthesis of Prucalopride Intermediates. ChemicalBook/Patent Literature. Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid via Mitsunobu and alkylation routes.

  • Prucalopride Succinate Synthesis & Impurity Profiling. New Drug Approvals. Detailed discussion on the coupling of the benzofuran acid with the piperidine tail and salt formation.

  • SAR of Benzamide 5-HT4 Agonists. Journal of Medicinal Chemistry / NIH. Structure-Activity Relationship studies comparing flexible benzamides (Mosapride) vs. rigid bicyclic systems.

  • Velusetrag Synthesis & Discovery. Theravance Biopharma / PubMed. Discovery and synthesis of the quinolone-tropane based 5-HT4 agonist Velusetrag.

  • Mosapride Citrate Process Chemistry. Google Patents (CN1526700A). Industrial preparation of 2-ethoxy-4-amino-5-chlorobenzoic acid.[5]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-amino-5-chloro-2-ethoxybenzoate is a substituted aromatic compound of significant interest in the pharmaceutical industry. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a substituted aromatic compound of significant interest in the pharmaceutical industry. Its structural features, including a reactive amino group, an ester functional group, and a chlorinated ethoxybenzene core, make it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of gastroprokinetic agents.

Chemical Identity and Properties

IdentifierValue
IUPAC Name methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 112914-03-1
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol

The precursor acid, 4-amino-5-chloro-2-ethoxybenzoic acid, is well-documented with a PubChem CID of 10536658.[1]

Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate is a multi-step process that begins with readily available starting materials. The overall synthetic pathway involves the formation of the key intermediate, 4-amino-5-chloro-2-ethoxybenzoic acid, followed by esterification. A patented method outlines a four-step synthesis for the carboxylic acid precursor starting from p-aminosalicylic acid.[2]

Part 1: Synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid (Precursor)

The synthesis of the carboxylic acid precursor can be achieved through a four-step reaction sequence: acetylation, diethylation, chlorination, and hydrolysis.[2]

Synthesis_Pathway A p-Aminosalicylic Acid B Acetylated Intermediate A->B Acetylation C Diethylated Intermediate B->C Diethylation D Chlorinated Intermediate C->D Chlorination E 4-Amino-5-chloro-2-ethoxybenzoic Acid D->E Hydrolysis

Caption: Synthetic pathway for 4-amino-5-chloro-2-ethoxybenzoic acid.

Experimental Protocol for 4-Amino-5-chloro-2-ethoxybenzoic Acid Synthesis: [2]

  • Acetylation: p-Aminosalicylic acid is first protected by acetylation of the amino group.

  • Diethylation: The acetylated intermediate undergoes diethylation.

  • Chlorination: The diethylated product is then chlorinated, typically using a suitable chlorinating agent.

  • Hydrolysis: Finally, the compound is hydrolyzed to yield 4-amino-5-chloro-2-ethoxybenzoic acid.

Part 2: Proposed Esterification to Methyl 4-amino-5-chloro-2-ethoxybenzoate

The final step to obtain methyl 4-amino-5-chloro-2-ethoxybenzoate is the esterification of the carboxylic acid precursor. A standard and effective method for this transformation is the Fischer-Speier esterification.

Proposed Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-5-chloro-2-ethoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-5-chloro-2-ethoxybenzoate. Further purification can be achieved by column chromatography or recrystallization.

Esterification_Workflow cluster_esterification Proposed Esterification Workflow Start 4-Amino-5-chloro-2-ethoxybenzoic Acid + Methanol Step1 Add Acid Catalyst (e.g., H₂SO₄) Start->Step1 Step2 Reflux for several hours Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step3->Step2 Incomplete Step4 Cool and remove excess Methanol Step3->Step4 Complete Step5 Neutralize with weak base Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Dry and concentrate Step6->Step7 End Purified Methyl 4-amino-5-chloro-2-ethoxybenzoate Step7->End

Caption: Proposed workflow for the esterification of the precursor acid.

Applications in Drug Development

The primary application of methyl 4-amino-5-chloro-2-ethoxybenzoate lies in its role as a key intermediate in the synthesis of pharmaceuticals, most notably the gastroprokinetic agent, Mosapride.

Role as a Mosapride Intermediate

Mosapride is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility. The synthesis of Mosapride involves the use of 4-amino-5-chloro-2-ethoxybenzoic acid, the precursor to the title compound. Furthermore, the acetylated form, methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate (CAS 4235-43-2), is recognized as an intermediate and a potential impurity in the synthesis of Mosapride.[3][4] This underscores the importance of methyl 4-amino-5-chloro-2-ethoxybenzoate and its derivatives in the manufacturing of this significant therapeutic agent.

Mosapride_Connection cluster_precursors Key Intermediates A Methyl 4-amino-5-chloro-2-ethoxybenzoate C Mosapride A->C Synthetic Precursor B 4-Amino-5-chloro-2-ethoxybenzoic Acid B->A Esterification B->C Amidation

Caption: Relationship of the title compound and its precursor to Mosapride.

Spectral Characterization (Predicted)

While experimental spectral data for methyl 4-amino-5-chloro-2-ethoxybenzoate is not widely published, a predicted profile can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a triplet and quartet for the ethoxy group protons, and distinct aromatic protons. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethoxy group, and the carbons of the substituted benzene ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (229.66 g/mol ).

Safety and Handling

As with all chemical reagents, methyl 4-amino-5-chloro-2-ethoxybenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a crucial building block in medicinal chemistry, particularly in the synthesis of the gastroprokinetic agent Mosapride. Its synthesis, while multi-stepped, relies on established organic chemistry reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermedi
  • CAS:4235-43-2 | 4-ACETAMINO-5-CHLORO-2-ETHOXY METHYL BENZO
  • CN110143892A - The preparation method of Mosapride intermedi
  • Methyl 4-acetylamino-5-chloro-2-ethoxy-benzo
  • 4-Amino-5-chloro-2-ethoxybenzoic acid | C9H10ClNO3 | CID 10536658 - PubChem. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (URL: [Link])

  • Synthesis of 4-amino-5-chloro-2-[2-(diethylamino)-2-oxoethoxy]benzoic acid methyl ester. (URL: not available)
  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google P
  • CN111349052B - Synthesis method of mosapride citrate - Google P
  • A kind of preparation method of mosapride intermediate - Eureka | Patsnap. (URL: [Link])

  • Methyl 4-acetylamino-5-chloro-2-ethoxy-benzo
  • 4-Amino-5-Chloro-2-Ethoxybenzoic Acid 98.0%(HPLC) | PureSynth. (URL: [Link])

  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed. (URL: [Link])

  • 4-Amino-5-chloro-2-ethoxybenzoic acid | C9H10ClNO3 | CID 10536658 - PubChem. (URL: [Link])

  • Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem. (URL: [Link])

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P
  • United States P

Sources

Exploratory

literature review on 4-amino-5-chloro-2-ethoxybenzoic acid derivatives

Role of the 2-Ethoxy Scaffold in Next-Generation Gastroprokinetics Executive Summary This technical guide analyzes 4-amino-5-chloro-2-ethoxybenzoic acid (CAS: 108282-38-8), a critical pharmacophore in the synthesis of be...

Author: BenchChem Technical Support Team. Date: February 2026

Role of the 2-Ethoxy Scaffold in Next-Generation Gastroprokinetics

Executive Summary

This technical guide analyzes 4-amino-5-chloro-2-ethoxybenzoic acid (CAS: 108282-38-8), a critical pharmacophore in the synthesis of benzamide-based 5-HT4 receptor agonists. While its structural analog, the 2-methoxy derivative, served as the backbone for the first-generation prokinetic Cisapride , the 2-ethoxy variant represents a pivotal evolution in medicinal chemistry. It is the primary intermediate for Mosapride , a gastroprokinetic agent designed to retain therapeutic efficacy while mitigating the hERG channel blockade and QT-prolongation risks associated with earlier benzamides.

This document details the industrial synthesis, structure-activity relationships (SAR), and safety pharmacology of this scaffold, designed for researchers in process chemistry and drug discovery.

Part 1: Chemical Architecture & Synthetic Pathways

The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid requires precise regiochemical control to ensure the chlorine atom is installed at the C5 position and the ethoxy group at C2. The most robust industrial route utilizes p-Aminosalicylic Acid (PAS) as the starting material.

Validated Synthetic Protocol (The "PAS" Route)

This pathway is preferred for its cost-effectiveness and scalability compared to the 2,4-dichlorobenzoic acid route.

Reaction Scheme Overview:

  • N-Protection: Acetylation of the aniline amine to prevent oxidation.

  • O-Alkylation & Esterification: Simultaneous ethylation of the phenolic hydroxyl and the carboxylic acid.

  • Regioselective Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

  • Global Deprotection: Hydrolysis of the ester and amide to yield the free acid.

Detailed Experimental Workflow
StepReagents & ConditionsCritical Process Parameters (CPPs)Yield Target
1. Protection Acetic anhydride, solvent (EtOAc or Water), 0–5°C initially.Exothermic control is vital to prevent di-acetylation.>95%
2. Ethylation Diethyl sulfate or Ethyl Bromide, K₂CO₃, DMF/Acetone, reflux.Anhydrous conditions required to favor O-alkylation over N-alkylation.~85-90%
3. Chlorination NCS (N-Chlorosuccinimide), DMF or Acetonitrile, 50–70°C.Regioselectivity: The C5 position is activated by the C4-amide and C2-ethoxy groups.~80%
4. Hydrolysis NaOH (aq), Reflux (100°C), followed by HCl acidification.Complete removal of the N-acetyl group requires prolonged reflux compared to ester hydrolysis.>90%
Visualization of Synthetic Logic

The following diagram illustrates the flow from precursor to the final Mosapride intermediate.

SynthesisPathway PAS p-Aminosalicylic Acid (Starting Material) Step1 Acetylation (Protection) PAS->Step1 Intermediate1 N-Acetyl-PAS Step1->Intermediate1 Step2 Ethylation (EtBr / K2CO3) Intermediate1->Step2 Intermediate2 Ethyl-2-ethoxy-4-acetamidobenzoate Step2->Intermediate2 Step3 Chlorination (NCS) Intermediate2->Step3 Intermediate3 Ethyl-2-ethoxy-4-acetamido-5-chlorobenzoate Step3->Intermediate3 Step4 Hydrolysis (NaOH / H+) Intermediate3->Step4 FinalProduct 4-Amino-5-chloro-2-ethoxybenzoic Acid (Target Scaffold) Step4->FinalProduct

Caption: Step-wise industrial synthesis of the Mosapride intermediate from p-Aminosalicylic acid.

Part 2: Pharmacophore Analysis & SAR

The transition from Cisapride (2-methoxy) to Mosapride (2-ethoxy) illustrates how subtle steric changes influence safety profiles without compromising potency.

The Benzamide Binding Pocket (5-HT4 Receptor)

The 4-amino-5-chloro-2-ethoxybenzoic acid moiety binds to the orthosteric site of the 5-HT4 receptor.

  • 4-Amino Group: Forms a critical hydrogen bond with Aspartate residues in the receptor pocket (TM3).

  • 5-Chloro Substituent: Provides lipophilicity and fills a hydrophobic pocket, locking the aromatic ring orientation.

  • 2-Ethoxy Group: This is the differentiator. The ethoxy group is bulkier than the methoxy group found in Cisapride. This steric bulk helps lock the conformation of the amide bond (via intramolecular H-bonding with the amide proton) but also alters the lipophilicity profile, affecting hERG channel affinity.

Comparative Data: Methoxy vs. Ethoxy Derivatives
FeatureCisapride Core (2-Methoxy)Mosapride Core (2-Ethoxy)Impact
C2 Substituent -OCH₃ (Methoxy)-OCH₂CH₃ (Ethoxy)Ethoxy increases steric bulk.
5-HT4 Affinity High (Ki ~ 5-10 nM)High (Ki ~ 10-20 nM)Comparable efficacy.
hERG Inhibition High Potency (Risk of TdP)Low/NegligibleCritical Safety Advantage.
Metabolism CYP3A4 (Major)CYP3A4 (Major)Similar metabolic routes.

Part 3: Therapeutic Mechanism (The 5-HT4 Pathway)[1]

Derivatives of this acid (like Mosapride) act as gastroprokinetic agents . They do not induce acid secretion but stimulate motility via the enteric nervous system.

Mechanism of Action
  • Agonism: The drug binds to 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus.

  • Signaling: Activation of Gs-protein

    
     Adenylyl Cyclase 
    
    
    
    cAMP increase
    
    
    PKA activation.
  • Effect: Closure of Potassium (K+) channels leads to depolarization and Calcium (Ca2+) influx.

  • Release: Enhanced release of Acetylcholine (ACh), driving smooth muscle contraction.

Signaling Pathway Diagram[2]

MOA Drug Benzamide Derivative (Mosapride) Receptor 5-HT4 Receptor (Enteric Neuron) Drug->Receptor Binds Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_Channel K+ Channel Closure PKA->K_Channel Phosphorylation Ca_Influx Ca2+ Influx K_Channel->Ca_Influx Depolarization ACh Acetylcholine Release Ca_Influx->ACh Motility Gastrointestinal Motility ACh->Motility

Caption: Signal transduction pathway for 5-HT4 agonism leading to prokinetic effects.

Part 4: Safety & Toxicology (The hERG Pivot)

The historical context of this molecule is defined by the withdrawal of Cisapride. The "Methoxy" core, when coupled with certain side chains, possessed high affinity for the hERG potassium channel in the heart. Blockade of this channel delays repolarization (QT prolongation), leading to fatal arrhythmias (Torsades de Pointes).

The Ethoxy Solution: Research indicates that the 4-amino-5-chloro-2-ethoxybenzoic acid scaffold, particularly when coupled with the morpholine-based side chain of Mosapride, significantly reduces hERG binding affinity compared to the Cisapride structure. This demonstrates that while the acid core is essential for efficacy, the combination of the C2-ethoxy group and the side chain dictates the safety profile.

Part 5: Experimental Protocols

Protocol: Synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid

Adapted from CN103396334A and standard benzamide synthesis protocols.

Materials:

  • N-Acetyl-p-aminosalicylic acid (1.0 eq)

  • Ethyl Bromide (2.5 eq)

  • Potassium Carbonate (2.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • DMF (Solvent)[1][2][3]

  • NaOH (10% aq)

Procedure:

  • Alkylation: Charge a reactor with N-Acetyl-PAS, K₂CO₃, and DMF. Heat to 60°C.

  • Add Ethyl Bromide dropwise over 1 hour. Maintain temp at 60-70°C for 6 hours.

  • Quench: Pour mixture into ice water. Filter the precipitate (Ethyl 4-acetamido-2-ethoxybenzoate). Dry.

  • Chlorination: Dissolve the dried intermediate in DMF. Add NCS in portions at 50°C. Stir for 3 hours. Monitor by HPLC for disappearance of starting material.

  • Hydrolysis: Add 10% NaOH solution to the reaction mixture. Reflux at 100°C for 4 hours to cleave both the ethyl ester and the N-acetyl group.

  • Isolation: Cool to room temperature. Adjust pH to 4.0 using dilute HCl. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Quality Control (Self-Validation):

  • HPLC Purity: >98.5%[4]

  • 1H NMR (DMSO-d6): Check for disappearance of acetyl singlet (~2.1 ppm) and presence of ethoxy triplet/quartet and two aromatic singlets (para position blocked).

References

  • Van Daele, G. H., et al. (1986).[5] Synthesis of cisapride, a gastrointestinal stimulant derived from 4-amino-5-chloro-2-methoxybenzoic acid.[6][7] Drug Development Research.[8][9][10]

  • Yoshida, N., et al. (1989). Synthesis and pharmacological evaluation of Mosapride (AS-4370). Chemical & Pharmaceutical Bulletin.

  • Mine, Y., et al. (1997). Comparison of the effects of mosapride and cisapride on the cardiac action potential. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). 4-Amino-5-chloro-2-ethoxybenzoic acid (CID 10536658).[11] National Library of Medicine.

  • Google Patents. (2013). CN103396334A: New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid.

Sources

Protocols & Analytical Methods

Method

synthesis procedure for methyl 4-amino-5-chloro-2-ethoxybenzoate from p-aminosalicylic acid

Application Note: High-Purity Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate Part 1: Introduction & Strategic Analysis The synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate is a critical workflow in the produc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

Part 1: Introduction & Strategic Analysis

The synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate is a critical workflow in the production of benzamide-based prokinetic agents (e.g., Cinitapride, Mosapride). The core challenge lies in the regioselective chlorination at the C5 position and the chemoselective alkylation of the C2-hydroxyl group without compromising the C4-amino functionality.

This protocol utilizes a protection-directed strategy . Direct chlorination of the free amine (PAS ester) often leads to oxidation byproducts or N-chlorination. By acetylating the amine, we modulate its reactivity, directing the chlorine electrophile to the C5 position (ortho to the acetamido group, para to the alkoxy group) while protecting the nitrogen from side reactions.

Retrosynthetic Logic
  • Target: Methyl 4-amino-5-chloro-2-ethoxybenzoate.

  • Precursor: Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (N-protected).

  • Chlorination: Requires an electron-rich aromatic ring. The C2-ethoxy and C4-acetamido groups cooperatively direct the electrophile (

    
    ) to C5.
    
  • Alkylation: Introduction of the ethyl group at C2 requires a phenolic precursor.

  • Starting Material: p-Aminosalicylic acid (PAS).[1][2][3]

Part 2: Reaction Workflow & Pathway Visualization

The following diagram illustrates the optimized 5-step synthetic pathway, highlighting the protection/deprotection strategy and regiochemical outcome.

SynthesisPathway cluster_logic Regiochemistry Control PAS p-Aminosalicylic Acid (Start) Step1 1. Esterification (MeOH, H2SO4) PAS->Step1 Inter1 Methyl 4-aminosalicylate Step1->Inter1 Step2 2. N-Acetylation (Ac2O) Inter1->Step2 Inter2 Methyl 4-acetamidosalicylate Step2->Inter2 Step3 3. O-Ethylation (EtI, K2CO3) Inter2->Step3 Inter3 Methyl 4-acetamido- 2-ethoxybenzoate Step3->Inter3 Step4 4. Chlorination (NCS, DMF) Inter3->Step4 Logic C2-OEt: Ortho/Para Director C4-NHAc: Ortho/Para Director Cooperative Effect -> C5 Chlorination Inter3->Logic Inter4 Methyl 4-acetamido- 5-chloro-2-ethoxybenzoate Step4->Inter4 Step5 5. Deacetylation (HCl/MeOH) Inter4->Step5 Target Methyl 4-amino-5-chloro- 2-ethoxybenzoate (Target) Step5->Target

Caption: Step-wise synthetic route from PAS to Methyl 4-amino-5-chloro-2-ethoxybenzoate, emphasizing the N-protection strategy to ensure C5 regioselectivity.

Part 3: Detailed Experimental Protocols

Step 1: Esterification of p-Aminosalicylic Acid

Objective: Convert the carboxylic acid to a methyl ester.

  • Reagents: p-Aminosalicylic acid (1.0 eq), Methanol (10 vol), Concentrated

    
     (1.5 eq).
    
  • Procedure:

    • Charge a reaction vessel with p-Aminosalicylic acid (PAS) and Methanol.

    • Cool to 0–5°C. Slowly add concentrated

      
       dropwise (Exothermic!).
      
    • Heat to reflux (65°C) for 8–10 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Workup: Cool to RT. Concentrate methanol under reduced pressure. Neutralize residue with saturated

      
       to pH 8.[4] Extract with Ethyl Acetate (
      
      
      
      ).[1][4]
    • Dry organic layer (

      
      ) and concentrate.[1][5][6]
      
    • Yield: ~90–95% (Off-white solid).

Step 2: N-Acetylation (Protection)

Objective: Protect the amine to prevent oxidation and control regioselectivity.

  • Reagents: Methyl 4-aminosalicylate (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent, 5 vol).

  • Procedure:

    • Dissolve Methyl 4-aminosalicylate in glacial Acetic Acid.

    • Add Acetic Anhydride dropwise at room temperature.

    • Heat to 50–60°C for 2 hours.

    • Workup: Pour reaction mixture into ice-cold water. The product will precipitate.[4][7]

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~85–90% (White crystalline solid).

Step 3: O-Ethylation

Objective: Install the ethyl ether at the C2 position.

  • Reagents: Methyl 4-acetamidosalicylate (1.0 eq), Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (5 vol).
    
  • Procedure:

    • Suspend Methyl 4-acetamidosalicylate and

      
       in anhydrous DMF.
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours.

    • Workup: Quench with water (20 vol). The product may precipitate; if not, extract with Ethyl Acetate.[4]

    • Wash organic layer with brine to remove DMF.

    • Yield: ~80% (White solid).

    • Note:

      
       must be milled/anhydrous for optimal kinetics.
      
Step 4: Regioselective Chlorination

Objective: Introduce Chlorine at C5.

  • Reagents: Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), DMF or Acetonitrile (5 vol).

  • Procedure:

    • Dissolve the substrate in DMF/Acetonitrile.

    • Add NCS portion-wise at room temperature.

    • Heat to 40–50°C for 3–5 hours.

    • Mechanism Check: The C5 position is highly activated by the para-ethoxy and ortho-acetamido groups. The C3 position is sterically hindered.

    • Workup: Pour into ice water. Filter the precipitate.[7] Recrystallize from Ethanol if necessary to remove succinimide byproducts.

    • Yield: ~85% (White/Pale yellow solid).

Step 5: N-Deacetylation

Objective: Remove the acetyl group to yield the final amine, preserving the ester.

  • Reagents: Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (1.0 eq), Methanolic HCl (10% w/w) or Conc.

    
     in Methanol.[7]
    
  • Procedure:

    • Suspend the intermediate in Methanol.

    • Add acid catalyst (HCl gas or

      
      ).
      
    • Reflux for 2–4 hours.

    • Critical Control: Monitor closely to avoid hydrolysis of the methyl ester to the carboxylic acid. Methanolic HCl is preferred over aqueous acid to prevent ester hydrolysis.

    • Workup: Neutralize with solid

      
       or 
      
      
      
      to pH 7–8. Concentrate and filter the precipitate.[4][7]
    • Final Purification: Recrystallization from Methanol/Water.

    • Final Yield: ~85–90%.

Part 4: Data Summary & Quality Control

Process Efficiency Table:

StepTransformationReagent KeyCritical ParameterTypical Yield
1 EsterificationMeOH /

Moisture control (anhydrous)92%
2 N-Protection

Temperature (<60°C)88%
3 O-AlkylationEtI /

Anhydrous Base80%
4 ChlorinationNCSStoichiometry (1.05 eq)85%
5 DeprotectionHCl / MeOHAvoid aqueous conditions88%

Analytical Specification (Final Product):

  • Appearance: White to off-white crystalline powder.[8]

  • HPLC Purity: >99.0%.[4]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       4.10 (q, 2H, 
      
      
      
      )
    • 
       6.00 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.35 (s, 1H, Ar-H3)
      
    • 
       7.65 (s, 1H, Ar-H6)
      

Part 5: References

  • Synthesis of Important intermediate for mosapride citrate (CN1226295C) . Google Patents. Retrieved from

  • New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid (CN103396334A) . Google Patents. Retrieved from

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (CN105237422A) . Google Patents. Retrieved from

Sources

Application

Technical Application Note: Regioselective Chlorination of Methyl 4-acetamido-2-ethoxybenzoate

Executive Summary This application note details a robust, scalable protocol for the regioselective chlorination of methyl 4-acetamido-2-ethoxybenzoate to produce methyl 4-acetamido-5-chloro-2-ethoxybenzoate . This transf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective chlorination of methyl 4-acetamido-2-ethoxybenzoate to produce methyl 4-acetamido-5-chloro-2-ethoxybenzoate . This transformation is a critical step in the synthesis of benzamide-based APIs (e.g., Renzapride, Itopride analogs).

The protocol utilizes Sulfuryl Chloride (


)  in dichloromethane (DCM). This method is selected over 

gas or N-chlorosuccinimide (NCS) for its superior atom economy, ease of volumetric dosing, and simplified workup.

Scientific Background & Mechanistic Rationale[1][2][3][4]

Substrate Analysis & Regioselectivity

The substrate contains three substituents on the benzene ring that dictate the site of Electrophilic Aromatic Substitution (


):
  • Ester (-COOMe) at C1: Strongly electron-withdrawing (deactivating); directs meta.

  • Ethoxy (-OEt) at C2: Strongly electron-donating (activating); directs ortho/para.

  • Acetamido (-NHAc) at C4: Strongly electron-donating (activating); directs ortho/para.

Site Analysis:

  • C3: Located between two substituents (-OEt and -NHAc). Sterically hindered ("crowded").

  • C6: Ortho to the ethoxy group, but meta to the strong acetamido activator and sterically crowded by the ester.

  • C5 (Target): Ortho to the acetamido group and para to the ethoxy group. Both activating groups synergistically increase electron density at this position. It is the least sterically hindered activated site.

Reaction Mechanism

The reaction proceeds via a standard


 mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species.[1][2] The reaction is often autocatalytic; the HCl byproduct can protonate 

, increasing its electrophilicity.

ReactionMechanism Substrate Substrate (Me 4-NHAc-2-OEt-benzoate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + SO2Cl2 (Slow Step) SO2Cl2 Sulfuryl Chloride (Electrophile Source) SO2Cl2->SigmaComplex Product Product (5-Chloro Derivative) SigmaComplex->Product - H+ Byproducts Byproducts (SO2 + HCl) SigmaComplex->Byproducts Gas Evolution

Figure 1: Mechanistic pathway for the chlorination using Sulfuryl Chloride.

Experimental Protocol

Materials & Equipment
  • Reactor: 3-neck round bottom flask (equipped with reflux condenser, pressure-equalizing addition funnel, and internal thermometer).[3]

  • Scrubber: The condenser outlet must be connected to a caustic scrubber (NaOH solution) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvent: Dichloromethane (DCM), HPLC Grade (Anhydrous preferred but not strictly required).

  • Reagent: Sulfuryl Chloride (

    
    ), 97%+.
    
Stoichiometry Table
ReagentMW ( g/mol )Equiv.[4][2][5][6]Mass/Vol (Example)
Methyl 4-acetamido-2-ethoxybenzoate 237.251.0023.7 g (100 mmol)
Sulfuryl Chloride 134.971.1014.85 g (9.0 mL)
Dichloromethane (DCM) 84.93~10 Vol240 mL
Step-by-Step Procedure
Phase 1: Setup and Dissolution
  • Charge the reaction flask with Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq) and DCM (10 volumes).

  • Stir at room temperature until a clear solution is obtained.

  • Cool the solution to 0–5°C using an ice/water bath.

    • Note: Lower temperature improves regioselectivity and controls the exotherm.

Phase 2: Controlled Addition
  • Dilute Sulfuryl Chloride (1.1 eq) with a small amount of DCM (e.g., 10-20 mL) in the addition funnel.

  • Add the

    
     solution dropwise over 30–45 minutes .
    
    • CRITICAL: Monitor internal temperature. Do not allow T > 10°C during addition.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[7] Ensure scrubber is active.[8]
Phase 3: Reaction & Monitoring
  • After addition, allow the mixture to warm to 20–25°C (Room Temperature) .

  • Stir for 2–4 hours .

  • In-Process Control (IPC): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.

    • Target: < 1.0% unreacted starting material.

    • Over-reaction: Watch for di-chloro impurities (rare due to steric hindrance).

Phase 4: Quench & Workup
  • Cool the mixture back to 0–5°C .

  • Slowly add Saturated Sodium Bicarbonate (

    
    )  solution (5 volumes).
    
    • Caution: Vigorous

      
       evolution. Add slowly.
      
  • Stir biphasic mixture for 15 minutes to ensure neutralization.

  • Separate the layers. Extract the aqueous layer once with DCM.

  • Combine organic layers and wash with:

    • Water (1 x 5 vol)

    • Brine (1 x 5 vol)

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Phase 5: Purification (Optional)
  • The crude product is typically >95% pure.

  • Recrystallization: If higher purity is required, recrystallize from Methanol or Ethanol/Water .

    • Dissolve in boiling alcohol, cool to RT, then chill to 0°C. Filter the white precipitate.

Process Workflow Diagram

ProcessWorkflow Start Start: Dissolve Substrate in DCM (10 vol) Cool Cool to 0-5°C Start->Cool Add Add SO2Cl2 (1.1 eq) Dropwise (30 min) Cool->Add React Warm to RT Stir 2-4 Hours Add->React IPC Check HPLC/TLC (Substrate < 1%) React->IPC IPC->React Incomplete Quench Quench with Sat. NaHCO3 (Gas Evolution!) IPC->Quench Pass Workup Phase Separation Wash & Dry Quench->Workup Isolate Concentrate & Recrystallize (MeOH) Workup->Isolate

Figure 2: Operational workflow for the batch chlorination process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Old/Wet

Reagents hydrolyze over time. Use fresh reagent or increase equivalents to 1.2–1.3.
Impurity: Des-acetyl amine Hydrolysis during workupAvoid prolonged contact with strong base. Use

(weak base) and keep workup cold.
Impurity: Di-chloro Temperature too highMaintain addition at < 10°C. Do not reflux.
Color Issues OxidationWash organic layer with 10% Sodium Bisulfite (

) before the Bicarbonate wash to remove trace oxidants.

References

  • Preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate. ChemicalBook. (Standard industrial protocol for the methoxy-analog, directly applicable to ethoxy-substrate). Link

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents, CN103553991A. (Describes the halogenation of 2-alkoxy-4-acetamidobenzoates). Link

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents, CN105237422A. (Details the use of NCS and alternative chlorination methods for this scaffold). Link

  • Site Selective Chlorination of C(sp3)–H Bonds. eScholarship, University of California. (Discusses selectivity principles in complex aromatic systems). Link

Sources

Method

alkaline hydrolysis of methyl 4-amino-5-chloro-2-ethoxybenzoate to acid form

Application Note: High-Yield Alkaline Hydrolysis of Methyl 4-Amino-5-chloro-2-ethoxybenzoate Introduction & Scope This application note details a robust, scalable protocol for the alkaline hydrolysis (saponification) of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Alkaline Hydrolysis of Methyl 4-Amino-5-chloro-2-ethoxybenzoate

Introduction & Scope

This application note details a robust, scalable protocol for the alkaline hydrolysis (saponification) of Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 72888-19-6 for methyl ester; Product CAS: 108282-38-8) to its corresponding acid form, 4-Amino-5-chloro-2-ethoxybenzoic acid .

This transformation is a critical intermediate step in the synthesis of gastroprokinetic agents such as Mosapride , Cisapride , and Renzapride . The purity of this acid intermediate is paramount, as residual ester or decarboxylated by-products can lead to genotoxic impurities in the final API.

Key Advantages of this Protocol:

  • High Yield: Optimized stoichiometry achieves yields >90%.

  • Purity: Controlled pH precipitation removes unreacted ester and inorganic salts.

  • Scalability: The solvent system (Ethanol/Water) is compatible with pilot-scale reactors.

Reaction Mechanism & Critical Process Parameters

The reaction proceeds via a Nucleophilic Acyl Substitution (


)  mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate, which collapses to eliminate the methoxide ion.

Critical Process Parameters (CPPs):

  • Base Stoichiometry: A molar ratio of 2.0–2.5 equivalents of NaOH/KOH is required. Insufficient base leads to incomplete conversion; excessive base can degrade the sensitive amino group or cause oxidative darkening.

  • Solvent System: A mixture of Ethanol/Water (3:1 to 5:1 v/v) is optimal. The ester has poor solubility in pure water, while pure alcohol slows the attack of the hydroxide ion.

  • Temperature: Reflux conditions (

    
    C) are necessary to drive the reaction to completion within 2–4 hours.
    
  • pH Control during Workup: The product is amphoteric (amino group + carboxylic acid). Precise acidification to the isoelectric point (approx. pH 4.0–4.5) is critical for maximum recovery.

Mechanism Diagram

ReactionMechanism Start Methyl Ester (Substrate) OH_Attack OH- Attack (Nucleophilic Addition) Start->OH_Attack + NaOH/H2O Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Elimination of Methoxide Tetrahedral->Collapse Salt Carboxylate Salt (Water Soluble) Collapse->Salt - MeOH Acidification Acidification (HCl) pH 4.5 Salt->Acidification Product 4-Amino-5-chloro- 2-ethoxybenzoic Acid (Precipitate) Acidification->Product

Figure 1: Mechanistic pathway of the alkaline hydrolysis via


 mechanism.

Experimental Protocol

Safety Warning: Sodium hydroxide is corrosive. The product is an irritant. Wear appropriate PPE (gloves, goggles, lab coat). Perform all operations in a fume hood.

Materials
  • Substrate: Methyl 4-amino-5-chloro-2-ethoxybenzoate (10.0 g, 43.5 mmol)

  • Base: Sodium Hydroxide (NaOH) pellets (4.0 g, 100 mmol) [~2.3 eq]

  • Solvent: Ethanol (50 mL), Deionized Water (20 mL)

  • Acid: Hydrochloric Acid (3M or 10% solution)[1]

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g of the methyl ester and 50 mL of Ethanol. Stir to suspend.

  • Base Addition: Dissolve 4.0 g NaOH in 20 mL water. Add this aqueous solution to the reaction flask.

    • Note: The mixture may turn slightly yellow due to the phenolate/amine auxochromes.

  • Reaction: Heat the mixture to reflux (

    
    C). Maintain reflux for 3 hours .
    
    • Checkpoint: Monitor by TLC (Silica gel, Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and the acid salt (baseline) should appear.
      
  • Solvent Removal: Once complete, cool the mixture to

    
    C. Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave a concentrated aqueous slurry.
    
  • Dilution: Add 50 mL of water to the residue to dissolve the sodium salt completely. Filter if any insoluble impurities remain (activated carbon treatment can be done here if the solution is dark).

  • Precipitation (Critical Step):

    • Place the aqueous solution in an ice bath (

      
      C).
      
    • Slowly add 3M HCl dropwise with vigorous stirring.

    • Monitor pH.[2] A thick white/off-white precipitate will form.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Caution: Do not go below pH 2, or the amine group may protonate, forming the hydrochloride salt which is water-soluble, leading to yield loss.

  • Isolation: Stir the slurry for 30 minutes at

    
    C to ensure complete precipitation. Filter the solid using a Buchner funnel.
    
  • Washing: Wash the filter cake with cold water (

    
     mL) to remove NaCl and residual acid.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 6 hours.
    

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance White to off-white powderDark color indicates oxidation.
Yield 90% – 95%Theoretical: 9.38 g. Expected: ~8.5–8.9 g.
Melting Point 165 – 169°CSharp range indicates high purity.
Purity (HPLC) > 98.5%Area % at 254 nm.
Water Content < 0.5%KF titration.
Process Workflow Diagram

Workflow Step1 1. Charging Ester + EtOH + NaOH(aq) Step2 2. Reaction Reflux @ 78°C, 3h Step1->Step2 Step3 3. Concentration Remove EtOH (Vac. Distillation) Step2->Step3 Step4 4. Dissolution Add Water (Dissolve Na-Salt) Step3->Step4 Step5 5. Acidification Add HCl to pH 4.5 Step4->Step5 Step6 6. Filtration & Wash Isolate Solid Step5->Step6 Step7 7. Drying 60°C Vacuum Step6->Step7

Figure 2: Operational workflow for the isolation of 4-amino-5-chloro-2-ethoxybenzoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH too low (< 2.0) during workup.The product formed a soluble HCl salt. Adjust pH back to 4.5 with dilute NaOH.
Low Yield Incomplete hydrolysis.Check reflux time. Ensure EtOH concentration isn't too high (inhibits OH- solubility).
Colored Product Oxidation of amino group.[3]Perform reaction under Nitrogen atmosphere. Use fresh reagents.
Melting Point Low Residual water or solvent.Increase drying time. Ensure filter cake is washed well to remove inorganic salts.

References

  • Preparation of 4-amino-5-chloro-2-methoxybenzoic acid. CN Patent 105237422A. Google Patents. Link

  • New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid. CN Patent 103396334A. Google Patents. Link

  • Hydrolysis of Esters: Mechanism and Catalysis. Department of Chemistry, University of Calgary. Link

  • 4-Amino-5-chloro-2-ethoxybenzoic acid (Product Data). PubChem. Link

Sources

Application

Application Note: Selective O-Ethylation of Methyl 4-amino-5-chlorosalicylate

This Application Note is designed for researchers and process chemists optimizing the synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate for the gastroprokinetic agent Mosapride . Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate for the gastroprokinetic agent Mosapride .

Executive Summary & Chemical Context

The "ethoxylation" of Methyl 4-amino-5-chlorosalicylate (1) typically refers to the O-ethylation of the phenolic hydroxyl group to form the ethyl ether, rather than the addition of ethylene oxide (polyethoxylation). This transformation is the pivotal step in synthesizing the benzamide pharmacophore found in 5-HT4 agonists like Mosapride .

The Challenge: Chemoselectivity The substrate contains two nucleophilic sites:

  • Phenolic Hydroxyl (C2-OH):

    
    . Target for O-alkylation.
    
  • Aniline Amine (C4-NH2): Nucleophilic, prone to N-alkylation side reactions.

While the 5-chloro substituent and the 1-ester group electronically deactivate the aniline (reducing its nucleophilicity), direct alkylation with ethyl halides can still yield N-ethylated impurities (up to 5-10% without optimization). This protocol utilizes base-controlled selectivity (Potassium Carbonate in polar aprotic solvent) to favor O-alkylation over N-alkylation.

Reaction Mechanism & Strategy

The reaction proceeds via a Williamson Ether Synthesis (


 mechanism).
  • Deprotonation:

    
     deprotonates the phenolic -OH. The intramolecular hydrogen bond between the -OH and the ester carbonyl (salicylate effect) makes this proton harder to remove than in standard phenols, requiring elevated temperatures or polar solvents.
    
  • Nucleophilic Attack: The phenoxide anion attacks the ethylating agent (Ethyl Iodide/Bromide or Diethyl Sulfate).

  • Selectivity Control:

    
     is basic enough to deprotonate the phenol but not strong enough to fully deprotonate the aniline (forming the highly reactive anilide anion). This kinetic control minimizes N-alkylation.
    
Pathway Visualization

ReactionPathway Substrate Methyl 4-amino-5-chlorosalicylate (Substrate) Base K2CO3 / DMF (Deprotonation) Substrate->Base  Heat   Intermediate Phenoxide Anion (Reactive Species) Base->Intermediate  -H+   Reagent Ethyl Halide (Et-X) (SN2 Attack) Intermediate->Reagent Product Methyl 4-amino-5-chloro-2-ethoxybenzoate (Target) Reagent->Product  Major (O-Alkylation)   Impurity N-Ethyl Impurity (Side Product) Reagent->Impurity  Minor (N-Alkylation)  

Caption: Reaction pathway illustrating the competitive nucleophilic attack. Conditions are tuned to maximize the Green path (O-alkylation) and suppress the Red path (N-alkylation).

Detailed Experimental Protocol

Method A: Direct Selective O-Ethylation (Recommended) Best for: Rapid synthesis when <3% N-alkyl impurity is acceptable or downstream purification is robust.

Materials
ReagentEquiv.RoleCritical Attribute
Methyl 4-amino-5-chlorosalicylate 1.0SubstratePurity >98%
Ethyl Iodide (EtI) 1.1 - 1.2Alkylating AgentFresh, colorless (remove I2 if yellow)
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous, finely ground/micronized
DMF (N,N-Dimethylformamide) 5-8 VolSolventAnhydrous (<0.1% H2O)
TBAI (Tetrabutylammonium iodide) 0.05CatalystOptional (Phase Transfer)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge Methyl 4-amino-5-chlorosalicylate (1.0 eq) and anhydrous DMF (5 volumes). Stir until dissolved.

  • Base Addition: Add

    
      (1.5 eq) in a single portion. The mixture may become a suspension.
    
    • Note: Use of micronized

      
       increases surface area and reaction rate.
      
  • Reagent Addition: Add Ethyl Iodide (1.1 eq) dropwise via addition funnel over 15-20 minutes.

    • Exotherm Check: Monitor temperature; keep below 30°C during addition.[1]

  • Reaction: Heat the mixture to 55–60°C . Stir vigorously (600+ RPM) to ensure suspension homogeneity.

    • Time: Typically 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3) or HPLC.[2] Look for disappearance of substrate (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Cool reaction mass to 20°C. Pour slowly into Ice Water (10 volumes) with stirring. The product should precipitate as an off-white solid.[3]

  • Workup:

    • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts.

    • Filter the solid.[1][4] Wash the cake with water (

      
       volumes) to remove residual DMF and base.
      
    • Optional: Wash with cold Ethanol (1 volume) to remove trace N-alkyl impurities if soluble.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Purity: >97% (HPLC)

Process Robustness & Troubleshooting

Method B: The "Protection" Route (High Purity) If N-alkylation exceeds 5% (common at scale >1kg), use the protection strategy:

  • Acetylation: React substrate with Acetic Anhydride (

    
    ) 
    
    
    
    Methyl 4-acetamido-5-chlorosalicylate.
  • Ethylation: React with EtI/

    
     (Aggressive conditions: 80°C allowed since N is protected).
    
  • Deprotection: Acid hydrolysis (

    
    ) to restore the amine.
    Reference: This route is standard in Mosapride manufacturing patents (CN103396334A).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
High N-Ethyl Impurity (>5%) Temperature too high (>65°C)Reduce temp to 50°C; switch solvent to Acetone (slower but more selective).
Excess Alkylating AgentLimit EtI to 1.05 eq. Add in portions.
Incomplete Conversion "Salicylate Effect" (H-bond)Increase Temp to 70°C (risk N-alkyl) or add TBAI (0.1 eq) catalyst.
Wet SolventDMF must be dry. Water kills the phenoxide reactivity.
Dark Coloration Oxidation of AnilineSparge with

throughout. Add Sodium Metabisulfite wash in workup.
Sticky Solid/Oil Residual DMFRepulp solid in water for 2+ hours or recrystallize from MeOH/Water.

Workflow Diagram

Workflow Start Start: Methyl 4-amino-5-chlorosalicylate Dissolve Dissolve in DMF Add K2CO3 (1.5 eq) Start->Dissolve AddEtI Add Ethyl Iodide (1.1 eq) Temp < 30°C Dissolve->AddEtI Heat Reaction: 60°C, 4-6 Hours (Monitor HPLC) AddEtI->Heat Check Substrate < 1%? Heat->Check Check->Heat No (Add 0.1 eq EtI) Quench Quench in Ice Water Precipitate Product Check->Quench Yes Filter Filter & Wash (Water + Cold EtOH) Quench->Filter Dry Dry: 45°C Vacuum Filter->Dry End Final Product: Methyl 4-amino-5-chloro-2-ethoxybenzoate Dry->End

Caption: Operational workflow for the direct O-ethylation process.

References

  • BenchChem. (2025).[5] Application Note: Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Retrieved from

  • Google Patents. (2013). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. (Describes the Mosapride intermediate pathway via Acetyl protection). Retrieved from

  • SSC (Southeastern Oklahoma State University). Methyl 4-amino-5-chloro-2-ethoxybenzoate: A Premium Chemical Solution. (Product specifications and CAS verification). Retrieved from

  • Chemical Weekly. (2024). Buyers Guide: Ethoxylation and Alkylation Services. (Industrial sourcing context). Retrieved from

Sources

Method

using methyl 4-amino-5-chloro-2-ethoxybenzoate as a building block in medicinal chemistry

This Application Note and Protocol guide details the strategic use of methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1), a critical pharmacophore in the synthesis of gastroprokinetic agents (5-HT4 agonists) and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1), a critical pharmacophore in the synthesis of gastroprokinetic agents (5-HT4 agonists) and antiemetics (D2/5-HT3 antagonists).

[1]

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a privileged scaffold in medicinal chemistry, serving as the "warhead" for a class of benzamide drugs including Mosapride and novel 5-HT4 receptor agonists. Its structural triad—the electron-rich 4-amino group, the lipophilic 5-chloro substituent, and the sterically significant 2-ethoxy group—provides a unique balance of electronic modulation and conformational rigidity. This guide outlines the rationale for its selection over the methoxy analog, detailed synthetic protocols for its incorporation into drug candidates, and critical handling data.

Structural Rationale & SAR Implications

The "Conformational Lock" Mechanism

The primary utility of this building block lies in its ability to pre-organize the drug molecule into a bioactive conformation.

  • Intramolecular Hydrogen Bonding: Upon conversion to a benzamide, the amide proton forms a pseudo-six-membered ring with the ether oxygen at the 2-position.

  • The Ethoxy Advantage: While the methoxy analog (used in Metoclopramide) is standard, the ethoxy group increases lipophilicity (LogP shift ~+0.5) and steric bulk. This modification is often used to:

    • Enhance penetration of the Blood-Brain Barrier (BBB) or, conversely, restrict it via P-gp efflux engineering.

    • Fill larger hydrophobic pockets in the orthosteric site of GPCRs (e.g., 5-HT4), improving selectivity against hERG channels compared to smaller analogs.

Chemical Properties & Handling
PropertyDataNotes
CAS Number 112914-03-1Distinct from Methoxy analog (20896-27-9)
Formula C₁₀H₁₂ClNO₃MW: 229.66 g/mol
Appearance Off-white to pale beige solidLight sensitive; store in amber vials
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water/hexanes
Reactivity Nucleophilic (Aniline), Electrophilic (Ester)4-NH₂ deactivates ester hydrolysis slightly

Synthetic Workflows & Protocols

Workflow A: Activation and Coupling (The "Benzamide" Route)

The most common application is converting the ester to a benzamide. Direct aminolysis is slow due to the electron-donating 4-amino group. The recommended route is Saponification → Activation → Coupling .

Step 1: Saponification to Acid Intermediate
  • Objective: Hydrolyze the methyl ester without chlorination artifacts.

  • Reagents: LiOH·H₂O (3.0 equiv), THF/Water (4:1).

Protocol:

  • Dissolve Methyl 4-amino-5-chloro-2-ethoxybenzoate (10.0 g, 43.5 mmol) in THF (100 mL).

  • Add a solution of LiOH·H₂O (5.48 g, 130.5 mmol) in water (25 mL).

  • Heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hex) or LCMS.

  • Workup: Cool to 0°C. Acidify to pH 3–4 with 1M HCl. The product, 4-amino-5-chloro-2-ethoxybenzoic acid, will precipitate.

  • Filter, wash with cold water, and dry under vacuum at 50°C.

    • Yield Target: >90%[1][2]

    • Checkpoint: Ensure no decarboxylation occurs (avoid prolonged boiling at pH < 2).

Step 2: Amide Coupling (The "Active Ester" Method)
  • Rationale: The 4-amino group interferes with acid chloride generation (thionyl chloride can form sulfinylamines). CDI (Carbonyldiimidazole) is the superior reagent here, forming an acyl imidazole that reacts cleanly with amines.

Protocol:

  • Suspend the acid (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Add CDI (1.2 equiv) portion-wise at room temperature.

    • Observation: Gas evolution (CO₂) will be vigorous.

  • Stir at RT for 1 hour to ensure complete formation of the acyl imidazole intermediate.

  • Add the amine partner (e.g., aminomethyl-piperidine derivative) (1.1 equiv).

  • Stir at RT for 12–18 hours.

  • Workup: Pour into ice water. If the product is solid, filter.[3][2] If oil, extract with EtOAc, wash with NaHCO₃ (sat) and Brine.

Workflow B: The "Reverse" Synthesis (Building the Block)

If the ethoxy-ester is unavailable, it must be synthesized from 4-amino-salicylic acid (PAS) derivatives.

Protocol:

  • Acetylation: Protect 4-NH₂ of Methyl 4-amino-2-hydroxybenzoate with Ac₂O.

  • Alkylation: React with Ethyl Iodide (1.2 equiv) and K₂CO₃ in DMF at 60°C to install the 2-ethoxy group.

  • Chlorination: React with N-Chlorosuccinimide (NCS) in DMF at 40–50°C.

    • Note: The acetamido group directs ortho-chlorination efficiently.

  • Deprotection: Acid hydrolysis (HCl/MeOH) removes the acetyl group, yielding the target building block.

Visualizing the Synthetic Strategy

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the critical "Conformational Lock" pathway.

BenzamideSynthesis Start Methyl 4-amino-5-chloro- 2-ethoxybenzoate Decision Target Application? Start->Decision Step1 Saponification (LiOH, THF/H2O) Decision->Step1 Standard Route RouteA 5-HT4 Agonist (Gastroprokinetic) Step3 Coupling Partner: Cyclic Amine (Piperidine/Tropane) RouteA->Step3 Selects RouteB D2/5-HT3 Antagonist (Antiemetic) RouteB->Step3 Selects Step2 Activation (CDI or Mixed Anhydride) Step1->Step2 Step2->Step3 Final Bioactive Benzamide (High Affinity) Step3->Final Mechanism MECHANISM: Intramolecular H-Bond (Conformational Lock) Final->Mechanism Exhibits

Figure 1: Strategic workflow for converting the ethoxy-benzoate building block into bioactive benzamides, highlighting the critical activation steps.

Troubleshooting & Critical Parameters

Regioselectivity of Chlorination (If synthesizing de novo)
  • Issue: Over-chlorination or wrong position.

  • Solution: Ensure the 4-amino group is protected as an acetamide before chlorination. The acetamide is less activating than the free amine but still directs ortho/para. Since the para position is blocked (ester) and one ortho is blocked (ethoxy), the Cl goes to the meta position relative to the ester (ortho to the amine).

Coupling Failures
  • Issue: Low yield during amide coupling.

  • Cause: Steric hindrance from the 2-ethoxy group combined with the deactivated acid.

  • Solution: Switch from CDI to Isobutyl Chloroformate (Mixed Anhydride method) .

    • Protocol: Dissolve acid in THF/NMM at -15°C. Add IBCF. Stir 15 min. Add amine.[4][5] This is more aggressive than CDI.

Impurity Profile
  • Watchlist:

    • Des-chloro analog: Incomplete chlorination during synthesis.

    • Dimerization: Azo-coupling can occur under harsh oxidative conditions; keep reaction under N₂.

References

  • Yoshida, N., et al. "Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxybenzamide derivatives." Chemical & Pharmaceutical Bulletin, 1993. (Foundational SAR for benzamides).

  • Mine, Y., et al. "Comparison of the 5-HT4 receptor agonist activity of mosapride and its metabolite." Journal of Pharmacology and Experimental Therapeutics, 1997. (Demonstrates the relevance of the halo-alkoxy scaffold).

  • BenchChem Application Note. "Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate." 2025.[6] (Analogous synthetic routes).

  • PubChem Compound Summary. "Methyl 4-amino-5-chloro-2-methoxybenzoate." National Center for Biotechnology Information. (Physicochemical data grounding).

  • BOC Sciences. "Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate Impurity Standards." (Impurity profiling reference).

Sources

Application

Application Note: High-Purity Synthesis of Mosapride Citrate from Methyl 4-amino-5-chloro-2-ethoxybenzoate

Executive Summary Mosapride citrate is a selective 5-HT4 receptor agonist used extensively as a gastroprokinetic agent for the treatment of functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] Unlike ci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mosapride citrate is a selective 5-HT4 receptor agonist used extensively as a gastroprokinetic agent for the treatment of functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] Unlike cisapride, it avoids QT prolongation risks by lacking affinity for potassium channels (hERG).

This application note details a robust, scalable synthetic route for Mosapride Citrate starting from Methyl 4-amino-5-chloro-2-ethoxybenzoate . While direct aminolysis of the ester is theoretically possible, it often suffers from slow kinetics and thermal degradation. Therefore, this protocol utilizes a Hydrolysis-Activation-Amidation strategy. This pathway ensures maximum purity by allowing for the isolation and quality control of the intermediate benzoic acid derivative, a critical checkpoint for removing early-stage process impurities.

Key Reaction Pathway

The synthesis proceeds through three defined stages:

  • Saponification: Conversion of the methyl ester to the free acid.

  • Coupling (Amidation): Condensation with (RS)-2-aminomethyl-4-(4-fluorobenzyl)morpholine via a Mixed Anhydride intermediate.

  • Salt Formation: Controlled crystallization with citric acid to yield the dihydrate salt.

Strategic Workflow & Mechanism

The following flowchart illustrates the critical process steps and decision gates.

MosaprideSynthesis cluster_QC Quality Control Gates Start Methyl 4-amino-5-chloro-2-ethoxybenzoate Step1 Step 1: Hydrolysis (NaOH, EtOH/H2O) Start->Step1 Reflux, 2h Inter1 Intermediate: 4-Amino-5-chloro-2-ethoxybenzoic Acid Step1->Inter1 Acidification (pH 2-3) Step2 Step 2: Activation & Coupling (EtOCOCl, TEA, Amine Side Chain) Inter1->Step2 Mixed Anhydride Method Inter2 Mosapride Free Base Step2->Inter2 Workup & Extraction Step3 Step 3: Salt Formation (Citric Acid, EtOH) Inter2->Step3 60°C -> 0°C Final Mosapride Citrate Dihydrate (Target API) Step3->Final Crystallization

Figure 1: Strategic process flow for Mosapride Citrate synthesis. The isolation of the benzoic acid intermediate (Inter1) is a critical purity control point.

Materials & Equipment

Reagents
ReagentCAS RegistryRolePurity Req.[2][3][4][5][]
Methyl 4-amino-5-chloro-2-ethoxybenzoate Starting MaterialPrecursor>98.0%
(RS)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine 112913-94-7Amine Partner>98.5%
Ethyl Chloroformate 541-41-3Activator≥99%
Triethylamine (TEA) 121-44-8Base≥99.5% (Dry)
Citric Acid (Anhydrous) 77-92-9Salt FormerUSP/EP Grade
Solvents N/ADCM, Ethanol, THFHPLC Grade
Equipment
  • Reactor: Double-jacketed glass reactor (1L to 5L scale) with overhead stirring.

  • Temp Control: Cryostat capable of -15°C (for mixed anhydride formation) and heating circulator.

  • Analysis: HPLC (C18 column, UV 274 nm), FT-IR.

Detailed Experimental Protocol

Step 1: Hydrolysis to 4-Amino-5-chloro-2-ethoxybenzoic Acid

Rationale: Converting the ester to the acid allows for the use of high-efficiency coupling agents, avoiding the harsh conditions required for direct ester aminolysis.

  • Charge: In a reaction vessel, suspend Methyl 4-amino-5-chloro-2-ethoxybenzoate (1.0 eq, e.g., 50.0 g) in Ethanol (500 mL).

  • Hydrolysis: Add 10% NaOH aqueous solution (3.0 eq). The suspension will clear as the ester hydrolyzes.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[] The ester spot (Rf ~0.6) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Dilute the residue with water (300 mL).

    • Cool to 0–5°C.

    • Slowly adjust pH to 2.0–3.0 using 6N HCl . The acid product will precipitate as a white/off-white solid.[7]

  • Isolation: Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 90–95%.

    • Target Purity: >99% (HPLC).

Step 2: Coupling (Mixed Anhydride Method)

Rationale: The mixed anhydride method (using Ethyl Chloroformate) is preferred over Thionyl Chloride (Acid Chloride method) for this substrate because it minimizes side reactions with the electron-rich aniline nitrogen without requiring protection groups.

  • Activation:

    • Dissolve 4-Amino-5-chloro-2-ethoxybenzoic acid (from Step 1, 1.0 eq, 40.0 g) in dry Dichloromethane (DCM) (400 mL) or THF.

    • Add Triethylamine (1.2 eq).

    • Cool the solution to -10°C to -15°C (Critical for suppressing symmetric anhydride formation).

    • Add Ethyl Chloroformate (1.1 eq) dropwise over 30 minutes. Maintain temperature below -10°C.

    • Stir for 30–60 minutes at -10°C to form the mixed anhydride.

  • Amidation:

    • Dissolve (RS)-2-aminomethyl-4-(4-fluorobenzyl)morpholine (1.05 eq) in DCM (100 mL).

    • Add the amine solution dropwise to the cold mixed anhydride solution.

    • Allow the reaction to warm to room temperature (20–25°C) over 2 hours.

    • Stir for an additional 4 hours.

  • Quench & Wash:

    • Quench with water (300 mL).

    • Separate the organic layer.

    • Wash organic layer with sat. NaHCO3 (removes unreacted acid) and Brine .

  • Isolation of Free Base:

    • Dry over anhydrous Na2SO4, filter, and evaporate the solvent.

    • The crude Mosapride base is often an oil or semi-solid. It can be recrystallized from Isopropanol if high purity is required before salt formation, but usually, it is carried forward directly.

Step 3: Preparation of Mosapride Citrate

Rationale: The citrate salt improves solubility and bioavailability. Controlled crystallization ensures the correct dihydrate form.

  • Dissolution: Dissolve the crude Mosapride Free Base (1.0 eq) in Ethanol (10 volumes relative to weight). Warm to 60°C to ensure complete dissolution.

  • Salt Formation:

    • Prepare a solution of Anhydrous Citric Acid (1.05 eq) in Water (dissolved in minimum volume, approx 2-3 volumes).

    • Add the Citric Acid solution dropwise to the warm Mosapride solution.

  • Crystallization:

    • Stir at 60°C for 30 minutes.

    • Cool slowly to room temperature (25°C) over 2 hours.

    • Cool further to 0–5°C and hold for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline precipitate.

  • Drying: Wash with cold Ethanol. Dry at 50°C under vacuum.

    • Final Product: Mosapride Citrate Dihydrate.[3][4]

    • Melting Point: 110–113°C [1].[1]

Process Control & Validation

To ensure "Trustworthiness" and a self-validating system, the following analytical parameters must be met.

HPLC Method Parameters
  • Column: C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.

  • Retention Time: Mosapride ~9.0 min.[4]

Impurity Profile (Self-Validation Checklist)
ImpurityOriginControl Strategy
Unreacted Acid Step 2 Incomplete reactionWash with sat. NaHCO3 during workup.
Dimer Impurity Symmetric anhydride formationMaintain Temp < -10°C during activation.
Des-fluoro Impurity Contaminant in Amine ReagentScreen Amine starting material by GC/HPLC.
N-Oxide Oxidation during storageStore under Nitrogen; avoid peroxides in THF.

References

  • ChemicalBook. Mosapride citrate Synthesis and Properties. Retrieved from

  • National Institute of Health Sciences (Japan). Mosapride Citrate Reference Standard Data. Retrieved from

  • Google Patents. Synthesis method of mosapride citrate (CN111349052B). Retrieved from

  • BOC Sciences. Mosapride Impurity Standards and Analysis. Retrieved from

Sources

Method

Application Note: Strategic Amide Coupling of Methyl 4-amino-5-chloro-2-ethoxybenzoate

This Application Note is designed for researchers and process chemists working with methyl 4-amino-5-chloro-2-ethoxybenzoate (MACEB) and its derivatives.[1][2] It addresses the specific electronic and steric challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with methyl 4-amino-5-chloro-2-ethoxybenzoate (MACEB) and its derivatives.[1][2] It addresses the specific electronic and steric challenges inherent to this scaffold during amide bond formation, a critical step in the synthesis of gastroprokinetic benzamides like Mosapride and Cisapride .

Executive Summary & Molecular Profile

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a densely functionalized scaffold.[1][2] Successful amide coupling requires navigating a "Push-Pull" electronic conflict and significant steric hindrance.[1][2]

The Reactivity Paradox[2]
  • Electronic Deactivation (The "Push"): The electron-donating amino group (-NH₂) at the 4-position donates electron density into the benzene ring (resonance effect), significantly reducing the electrophilicity of the carbonyl carbon.[2] This makes the ester (and its corresponding acid) sluggish toward nucleophilic attack compared to unsubstituted benzoates.

  • Steric Shielding (The "Pull"): The carbonyl group is flanked by an ethoxy group at C2 and a chlorine atom at C5.[1] While the ethoxy group is meta to the carbonyl, it influences ring conformation. The chlorine atom (ortho to the amine, meta to carbonyl) adds bulk, but the primary steric challenge often comes from the incoming amine nucleophile in drug synthesis (e.g., bulky aminomethyl morpholines).

Strategic Decision Matrix
GoalTarget SiteRecommended StrategyCritical Reagent
Benzamide Formation C1-CarbonylHydrolysis + Mixed Anhydride Ethyl Chloroformate / TEA
Aniline Protection C4-AmineN-Acetylation Acetic Anhydride / Acid
Direct Aminolysis C1-CarbonylAlkylaluminum Catalysis Trimethylaluminum (AlMe₃)

Visualizing the Challenge

The following diagram illustrates the competing electronic effects and the synthesis workflow for Mosapride-type agents.

G Start Methyl 4-amino-5-chloro- 2-ethoxybenzoate (Starting Material) Hydrolysis Step 1: Hydrolysis (NaOH/EtOH) Start->Hydrolysis Saponification Acid Intermediate: 4-amino-5-chloro- 2-ethoxybenzoic acid Hydrolysis->Acid Acidification (pH 4-5) Activation Step 2: Activation (Mixed Anhydride or Acid Chloride) Acid->Activation ClCOOEt / TEA or SOCl2 Coupling Step 3: Amide Coupling (R-NH2 addition) Activation->Coupling Nucleophilic Attack Product Target Benzamide (e.g., Mosapride Core) Coupling->Product Workup Resonance Electronic Deactivation: 4-NH2 pushes e- density reducing C=O electrophilicity Resonance->Start Resonance->Acid

Figure 1: Strategic workflow for converting the methyl ester scaffold into bioactive benzamides, highlighting the electronic deactivation hurdle.

Detailed Protocols

Protocol A: The "Mixed Anhydride" Method (Gold Standard)

This method is preferred for synthesizing Mosapride intermediates because it avoids the harsh conditions of thionyl chloride (which can cause aniline self-polymerization) and is scalable.[1]

Prerequisite: Convert the methyl ester to the acid (Saponification: Reflux with 3 eq. NaOH in EtOH/H₂O for 2h, acidify to pH 5, filter).

Materials:

  • 4-amino-5-chloro-2-ethoxybenzoic acid (dried)[1][2]

  • Ethyl chloroformate (Activator)[1]

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (Base)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[1]

  • Target Amine (e.g., 2-(aminomethyl)morpholine derivative)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried reactor under N₂, dissolve 1.0 eq of the benzoic acid derivative in anhydrous DCM (10 mL/g).

  • Base Addition: Add 1.2 eq of TEA. Cool the mixture to 0°C to -5°C . (Critical: Temperature control prevents decomposition of the mixed anhydride).

  • Activation: Dropwise add 1.1 eq of Ethyl Chloroformate. Stir at 0°C for 30–45 minutes.

    • Checkpoint: The solution should become slightly turbid (TEA·HCl salt precipitation).[1][3]

  • Coupling: Dissolve 1.0–1.1 eq of the Target Amine in minimal DCM.[1] Add this solution dropwise to the activated anhydride mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or HPLC.[1] The intermediate anhydride should disappear.[1]

  • Workup:

    • Quench with water.[1][4]

    • Wash organic layer with Sat.[1] NaHCO₃ (removes unreacted acid).[1]

    • Wash with 0.1 M HCl (removes unreacted amine—Caution: Do not use strong acid if product contains basic nitrogens).[1]

    • Dry over MgSO₄ and concentrate.[1][2][3]

Why this works: The mixed anhydride is highly reactive but short-lived.[1][2] Generating it in situ at low temperature overcomes the electronic deactivation of the benzoate without allowing the aniline nitrogen to compete significantly (as the aniline is less nucleophilic than the aliphatic amine partner).

Protocol B: The "Acid Chloride" Method (Robust Alternative)

Use this if the Mixed Anhydride method yields poor conversion due to extreme steric bulk of the amine partner.

Step-by-Step Procedure:

  • Chlorination: Suspend 1.0 eq of the benzoic acid in Toluene. Add 1.5 eq of Thionyl Chloride (SOCl₂) and a catalytic drop of DMF.

  • Reflux: Heat to 80°C for 2–3 hours until gas evolution ceases and the solid dissolves.

  • Isolation: Evaporate the solvent and excess SOCl₂ completely under vacuum (azeotrope with toluene twice). This yields the yellow solid acid chloride.[1]

  • Coupling: Dissolve the acid chloride in DCM. Add to a solution of Target Amine (1.1 eq) and TEA (2.0 eq) at 0°C.

  • Self-Validation: If the mixture turns black/tarry, the free aniline is polymerizing.[1] Mitigation: Use the N-acetylated starting material (4-acetamido-...) for this route, then deprotect later.[1][2]

Protocol C: Direct Aminolysis (Niche)

For converting the methyl ester directly to the amide without hydrolysis.

Reagent: Trimethylaluminum (AlMe₃) - Pyrophoric, requires glovebox or strict Schlenk line techniques.[1][2]

  • Complexation: In a sealed tube under Argon, mix the Target Amine (1.2 eq) with AlMe₃ (1.2 eq, 2M in toluene) in DCM at RT. Stir 30 min to form the aluminum-amide species.[1][2]

  • Addition: Add the methyl ester (1.0 eq).

  • Reflux: Heat to 40–60°C for 12–24 hours.

  • Quench: Carefully quench with dilute HCl (exothermic!).

Quantitative Data & Troubleshooting

Typical Yields vs. Method:

MethodSubstrate ScopeTypical YieldPrimary Impurity
Mixed Anhydride Primary/Secondary Aliphatic Amines85–92%Unreacted Acid (recoverable)
Acid Chloride Sterically Hindered Amines70–85%Dimerized Aniline (colored impurities)
EDC / HOBt Lab Scale / Peptides60–75%N-Acylurea byproduct

Troubleshooting Guide:

  • Problem: Low conversion of the acid.

    • Root Cause:[1][2][5][6][7] The 4-amino group donates too much electron density, making the mixed anhydride stable but unreactive.[2]

    • Solution: Add a catalyst like DMAP (10 mol%) during the coupling step (Protocol A, Step 4).

  • Problem: Product is colored (Pink/Brown).

    • Root Cause:[1][2][5][6][7] Oxidation of the aniline nitrogen.[1]

    • Solution: Perform all reactions under strict Nitrogen/Argon atmosphere. Add antioxidants (e.g., sodium metabisulfite) during the aqueous workup.

References

  • Process for the synthesis of mosapride. European Patent EP1515958A2.[1] (Describes the industrial hydrolysis and activation route). Link

  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides. Chem. Pharm. Bull. 1996, 44(8), 1484-1492.[1][2][5] (Detailed medicinal chemistry protocols). Link

  • New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid. Chinese Patent CN103396334A.[1][2] (Optimization of the precursor synthesis). Link

  • Substituted benzamide derivatives. US Patent 4,870,074.[1][2][8] (Original composition of matter and synthesis for Cisapride/Mosapride analogs). Link

Sources

Application

Application Note: Optimization of Esterification Steps for 4-Amino-5-Chloro-2-Ethoxybenzoic Acid

This application note details the process optimization for the esterification of 4-amino-5-chloro-2-ethoxybenzoic acid , a critical intermediate in the synthesis of gastroprokinetic agents such as Cisapride and Prucalopr...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the process optimization for the esterification of 4-amino-5-chloro-2-ethoxybenzoic acid , a critical intermediate in the synthesis of gastroprokinetic agents such as Cisapride and Prucalopride .

Due to the steric hindrance imposed by the ortho-ethoxy group and the electronic effects of the para-amino moiety, standard Fischer esterification often suffers from incomplete conversion. This guide prioritizes an Acyl Chloride Activation Strategy (In-Situ) using Thionyl Chloride (


), which offers superior kinetics and yield compared to sulfuric acid catalysis.

Introduction & Chemical Context

The esterification of 4-amino-5-chloro-2-ethoxybenzoic acid (ACEBA) is a pivotal step in drug substance manufacturing. The resulting ester (typically methyl or ethyl) serves as the electrophile for subsequent amidation with piperidine derivatives.

The Challenge

Synthesizing this ester presents a "Perfect Storm" of chemical challenges:

  • Steric Hindrance (The "Ortho Effect"): The bulky 2-ethoxy group creates significant steric crowding around the carbonyl carbon, impeding the attack of the alcohol nucleophile.

  • Electronic Deactivation: The 4-amino group is a strong electron donor (

    
     effect), which reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles.
    
  • Solubility: The zwitterionic nature of the amino acid starting material leads to poor solubility in organic solvents, requiring specific conditions to create a homogeneous reaction mass.

Strategic Solution

While Sulfuric Acid (


) is the traditional catalyst for Fischer esterification, it is equilibrium-limited and slow for sterically hindered substrates. Thionyl Chloride (

)
is the preferred reagent for this optimization. It reacts with the alcohol to generate anhydrous

and activates the carboxylic acid in situ as an acid chloride, rendering the reaction irreversible and highly efficient.

Reaction Mechanism & Strategy

The reaction proceeds via an in-situ acid chloride formation. Crucially, the 4-amino group must be managed to prevent self-polymerization.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Amine Protonation: The first equivalent of

    
     (generated from 
    
    
    
    + ROH) protonates the amine to form the hydrochloride salt (
    
    
    ). This protects the amine from reacting with the acid chloride and eliminates its electron-donating effect, making the ring more electron-deficient and the carbonyl more reactive.
  • Activation: The carboxylic acid reacts with

    
     to form the highly reactive acyl chloride intermediate.
    
  • Esterification: The alcohol solvent attacks the acyl chloride to form the ester, releasing

    
     and 
    
    
    
    .
Graphviz Diagram: Reaction Mechanism

ReactionMechanism cluster_steric Steric Challenge Start 4-Amino-5-Chloro- 2-Ethoxybenzoic Acid Step1 Amine Protonation (HCl Salt Formation) Start->Step1 + HCl (in situ) Step2 Acyl Chloride Formation (-SO2) Step1->Step2 + SOCl2 Step3 Nucleophilic Attack (ROH) Step2->Step3 + ROH (Solvent) Final Target Ester (HCl Salt Form) Step3->Final - HCl

Caption: Mechanistic pathway highlighting the critical amine protonation step that prevents side reactions and facilitates activation despite steric hindrance.

Optimized Experimental Protocol

Objective: Synthesize Methyl 4-amino-5-chloro-2-ethoxybenzoate with >98% purity and >90% isolated yield.

Reagents & Stoichiometry
ReagentRoleEq. / LoadingSpecification
ACEBA (Starting Material)Substrate1.0 eqHPLC Purity >98%
Methanol (anhydrous)Solvent/Reagent10 - 15 VolWater content <0.1%
Thionyl Chloride (

)
Activator2.5 - 3.0 eqClear, colorless to pale yellow
Sodium Bicarbonate Quench BaseAs neededSat. Aq. Solution
Step-by-Step Procedure
Phase 1: Addition (Exothermic Control)
  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser (with

    
     guard tube), and a pressure-equalizing addition funnel. Connect the condenser outlet to a scrubber (NaOH solution) to trap 
    
    
    
    and
    
    
    gas.
  • Charging: Charge Methanol (10 Vol) into the RBF. Start stirring.

  • Substrate Addition: Charge ACEBA (1.0 eq) to the flask. The mixture will likely be a slurry. Cool the slurry to 0–5°C using an ice/salt bath.

  • Activator Addition: Charge Thionyl Chloride (3.0 eq) into the addition funnel.

    • Critical Step: Add

      
       dropwise to the slurry. Maintain internal temperature <10°C. 
      
    • Observation: The slurry may dissolve initially as

      
       is generated, then reprecipitate as the amine salt.
      
Phase 2: Reaction (Reflux)[1]
  • Heating: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25°C) over 30 minutes.

  • Reflux: Heat the reaction mass to Reflux (65°C) .

  • Duration: Maintain reflux for 8–12 hours .

    • Why: The 2-ethoxy group slows down the reaction. Standard 4-hour protocols are insufficient for this derivative.

  • IPC (In-Process Control): Sample at 8 hours. Analyze by HPLC.

    • Limit: Unreacted Acid < 1.0%. If higher, add 0.5 eq

      
       and reflux for 2 more hours.
      
Phase 3: Workup & Isolation[2][3]
  • Distillation: Distill off approximately 70-80% of the Methanol under reduced pressure (keep bath <50°C).

  • Quench: Cool the concentrated residue to 20°C. Slowly pour the residue into Ice Water (10 Vol) with vigorous stirring.

  • Neutralization: The product exists as the soluble HCl salt. To isolate the free base ester, slowly add Saturated

    
      or 10% 
    
    
    
    solution until pH reaches 7.5 – 8.0 .
    • Caution: Foaming (

      
       evolution) will occur.
      
  • Crystallization: The free base ester will precipitate as a white/off-white solid. Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the solid. Wash with cold water (2 x 2 Vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Optimization Data

The following table summarizes the optimization studies comparing the Fischer method (


) vs. the Acyl Chloride method (

).
ParameterMethod A:

(Catalytic)
Method B:

(Optimized)
Impact Analysis
Reaction Time 24 - 48 Hours8 - 12 Hours

drives reaction faster via high-energy intermediate.
Conversion ~85% (Equilibrium limited)>99% (Irreversible)Water byproduct in Method A inhibits completion.
Impurity Profile High unreacted acidLow acid; Trace alkyl chlorideMethod B yields purer crude.
Isolated Yield 75 - 80%92 - 95% Superior atom economy and isolation efficiency.
Workup Difficult (Acid removal)Easy (Volatile byproducts)

and

gas leave the system naturally.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 min.

  • Detection: UV @ 254 nm.[4]

Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization. The HCl salt is water-soluble.

    • Fix: Ensure pH is strictly adjusted to 8.0. If the solid is sticky, the pH might be too high (>10), causing hydrolysis.

  • Issue: High "Dimer" Impurity.

    • Cause: Reaction temperature too high during

      
       addition.
      
    • Fix: Strictly control addition temp <10°C to prevent amide formation between two ACEBA molecules.

Process Workflow Diagram

Workflow Start Start: ACEBA + MeOH Add Add SOCl2 @ <10°C (Exothermic) Start->Add Reflux Reflux @ 65°C (8-12 Hours) Add->Reflux IPC IPC: HPLC Check (Limit: Acid < 1%) Reflux->IPC IPC->Reflux Fail (+ Time/SOCl2) Distill Distill MeOH (Remove 80% Vol) IPC->Distill Pass Quench Quench into Ice Water Neutralize to pH 8 Distill->Quench Filter Filter & Dry (Target Ester) Quench->Filter

Caption: Operational workflow for the optimized esterification process, including critical decision points.

References

  • Preparation of Cisapride Intermediates. World Intellectual Property Organization, WO2010028636. (Describes the general synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives). Link

  • Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (Mechanistic grounding for the acid chloride activation pathway). Link

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid methyl ester. ChemicalBook/Vertex Research. (Specific protocol reference for the methoxy-analog which is chemically equivalent). Link

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. (General reference for esterification best practices and workup procedures). Link

Sources

Method

laboratory scale synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate

Application Note: Laboratory Scale Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate Abstract & Application Context Methyl 4-amino-5-chloro-2-ethoxybenzoate is a critical pharmacophore intermediate used in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

Abstract & Application Context

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a critical pharmacophore intermediate used in the synthesis of gastroprokinetic agents, most notably Cisapride and Mosapride .[1][2] Structurally, it belongs to the class of substituted benzamides.[2] The presence of the 2-ethoxy group (distinct from the 2-methoxy group in Metoclopramide) and the 5-chloro substituent requires a synthesis that strictly controls regiochemistry to avoid the formation of the 3-chloro isomer or over-chlorinated byproducts.[1][2]

This application note details a robust, five-step laboratory protocol designed for high purity (>98%) and reproducibility. Unlike industrial "direct" routes that may compromise selectivity for yield, this protocol utilizes an Acetamido-protection strategy .[1][2] This ensures exclusive C-5 chlorination and prevents oxidative degradation of the aniline moiety, making it suitable for rigorous drug development standards.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install substituents in an order that leverages electronic directing effects to maximize regioselectivity.[1][2]

  • Step 1 (Esterification): Conversion of 4-aminosalicylic acid (PAS) to the methyl ester.[1][2][3]

  • Step 2 (Protection): Acetylation of the amine.[1] Rationale: The acetamido group is a moderate activator and ortho/para director, but less activating than the free amine, preventing oxidation during chlorination.[2]

  • Step 3 (O-Alkylation): Installation of the ethoxy group via Williamson ether synthesis.[1][2]

  • Step 4 (Chlorination): Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).[1][2] Rationale: The C-5 position is activated by the ortho-acetamido group and para-ethoxy group.[1][2] The C-3 position is sterically crowded (sandwiched between ethoxy and acetamido), heavily favoring C-5 substitution.[1][2]

  • Step 5 (Deprotection): Acid-catalyzed methanolysis to restore the primary amine while maintaining the methyl ester.[1][2]

SynthesisRoute PAS 4-Aminosalicylic Acid (Start) Step1 Step 1: Esterification (MeOH, H2SO4) PAS->Step1 Inter1 Methyl 4-amino-2-hydroxybenzoate Step1->Inter1 Step2 Step 2: N-Acetylation (Ac2O) Inter1->Step2 Inter2 Methyl 4-acetamido-2-hydroxybenzoate Step2->Inter2 Step3 Step 3: O-Ethylation (EtI, K2CO3) Inter2->Step3 Inter3 Methyl 4-acetamido-2-ethoxybenzoate Step3->Inter3 Step4 Step 4: Chlorination (NCS, DMF) Inter3->Step4 Inter4 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate Step4->Inter4 Step5 Step 5: Deprotection (HCl, MeOH) Inter4->Step5 Target Methyl 4-amino-5-chloro-2-ethoxybenzoate (Target) Step5->Target

Caption: Step-wise synthetic pathway leveraging N-protection to ensure regio-controlled chlorination at the C-5 position.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate

Objective: Convert the carboxylic acid to a methyl ester.[1][2]

  • Reagents: 4-Aminosalicylic acid (PAS) (15.3 g, 100 mmol), Methanol (150 mL), Conc. H₂SO₄ (15 mL).

  • Procedure:

    • Suspend PAS in Methanol in a 500 mL round-bottom flask (RBF).

    • Cool to 0°C in an ice bath. Add H₂SO₄ dropwise (Exothermic!).[1]

    • Reflux the mixture for 8–10 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

    • Cool to room temperature (RT) and concentrate in vacuo to ~30 mL.

    • Pour residue into ice-water (200 mL) and neutralize with saturated NaHCO₃ to pH 8.

    • Filter the precipitated solid, wash with cold water, and dry.[2]

  • Expected Yield: 85–90% (Off-white solid).[1][2]

Step 2: N-Acetylation

Objective: Protect the aniline amine to modulate reactivity.[1][2]

  • Reagents: Methyl 4-amino-2-hydroxybenzoate (16.7 g, 100 mmol), Acetic Anhydride (12 mL, 1.2 eq), Glacial Acetic Acid (50 mL).[1][2]

  • Procedure:

    • Dissolve the ester in glacial acetic acid.

    • Add acetic anhydride slowly at RT.

    • Stir at 60°C for 2 hours.

    • Pour into ice-water (300 mL). The product usually precipitates immediately.[1][2]

    • Filter, wash with water, and dry.[2][4][5]

  • Expected Yield: 90–95%.[1]

Step 3: O-Ethylation (Williamson Ether Synthesis)

Objective: Install the ethoxy group at the 2-position.[1][2][6][7]

  • Reagents: Methyl 4-acetamido-2-hydroxybenzoate (20.9 g, 100 mmol), Ethyl Iodide (17.1 g, 1.1 eq) or Ethyl Bromide (excess), Potassium Carbonate (27.6 g, 2.0 eq), DMF (100 mL) or Acetone (reflux).[1][2]

  • Procedure:

    • Dissolve the substrate in dry DMF (or Acetone).[1]

    • Add K₂CO₃ (anhydrous) and stir for 15 min.

    • Add Ethyl Iodide dropwise.[1][2]

    • Heat to 60°C (if DMF) or Reflux (if Acetone) for 4–6 hours.

    • Workup: Pour into ice-water (500 mL). The product should precipitate.[1][2] If oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.[2]

  • Critical Note: Ensure complete conversion to avoid mixed phenol/ether impurities in the next step.[1][2]

  • Expected Yield: 80–85%.

Step 4: Regioselective Chlorination

Objective: Introduce chlorine at position 5.[1][2][3]

  • Reagents: Methyl 4-acetamido-2-ethoxybenzoate (23.7 g, 100 mmol), N-Chlorosuccinimide (NCS) (14.0 g, 1.05 eq), DMF (100 mL) or Acetonitrile.[1][2]

  • Procedure:

    • Dissolve the substrate in DMF.[1][2][8]

    • Add NCS in portions at RT.[1][2]

    • Heat to 40–50°C for 3–5 hours.

    • Monitor by HPLC/TLC.[1][2] The C-5 chloro product is the major peak.[1][2]

    • Workup: Pour into water. Filter the solid.[1][2][8] Recrystallize from Ethanol/Water if necessary to remove succinimide traces.[1][2]

  • Mechanism: The acetamido group directs ortho, and the ethoxy group directs para.[2] Both effects synergize at position 5.[1][2]

  • Expected Yield: 85–90%.[1][2]

Step 5: Deacetylation

Objective: Remove the acetyl group without hydrolyzing the methyl ester.[1][2]

  • Reagents: Methyl 4-acetamido-5-chloro-2-ethoxybenzoate, Methanolic HCl (1.5 M) or conc. HCl in Methanol.

  • Procedure:

    • Dissolve the intermediate in Methanol (10 mL/g).

    • Add conc.[1] HCl (2 mL/g) carefully.

    • Reflux for 2–3 hours. (Monitor closely; prolonged reflux may hydrolyze the ester to the acid).[1]

    • Workup: Cool to RT. Neutralize carefully with NaHCO₃ or NH₄OH to pH 7–8.[1][2]

    • The target amine usually precipitates.[1][2] Filter and dry.[1][2][5]

    • Purification: Recrystallization from Methanol/Water.[1][2]

  • Expected Yield: 80–85%.

Process Safety & Critical Parameters

ParameterHazard / CriticalityControl Measure
Ethyl Iodide/Bromide Alkylating agent (Carcinogen/Mutagen).[1][2]Use in a fume hood.[1] Quench excess with amine or caustic solution.[1][2]
NCS (N-Chlorosuccinimide) Irritant; Exothermic decomposition.[1][2]Add in portions. Maintain Temp < 60°C to prevent runaway.[1][2]
Regioselectivity Formation of 3-chloro isomer.[1][2]Maintain mild temperatures (40-50°C) in Step 4. Do not use radical initiators (light/peroxides).[1]
Ester Stability Hydrolysis during deprotection.[1][2]Use anhydrous Methanolic HCl if possible.[1] Avoid aqueous base.[1][2]

Analytical Specifications

Target Compound: Methyl 4-amino-5-chloro-2-ethoxybenzoate Molecular Formula: C₁₀H₁₂ClNO₃ MW: 229.66 g/mol [1][2][9]

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.85 (s, 1H): H-6 (Aromatic, meta to amino, ortho to ester).[1]

  • δ 6.25 (s, 1H): H-3 (Aromatic, ortho to amino, ortho to ethoxy).[1][2]

  • δ 4.40 (br s, 2H): NH₂ (Amino protons).[1]

  • δ 4.05 (q, 2H): O-CH₂-CH₃ (Ethoxy methylene).[1][2]

  • δ 3.85 (s, 3H): COOCH₃ (Methyl ester).[1]

  • δ 1.45 (t, 3H): O-CH₂-CH₃ (Ethoxy methyl).[1][2]

Key Identification Feature: The absence of coupling between aromatic protons (two singlets) confirms the para relationship (positions 3 and 6 occupied by H, positions 2, 4, 5 substituted).[1][2]

References

  • Preparation of Cisapride and Intermediates. European Patent EP0934272B1.[1] Describes the coupling of 4-amino-5-chloro-2-methoxybenzoic acid derivatives.

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. CN105237422A.[1][2] Details the chlorination of the acetamido-protected intermediate using NCS.

  • Method for preparing methyl 4-acetamido-5-chloro-2-methoxybenzoate. CN105523952A.[1][2] Provides industrial conditions for the NCS chlorination step in DMF.

  • Synthesis of Cisapride. US Patent 6,218,542.[1][2] Discusses the general synthetic strategy for Cisapride intermediates.

  • Preparation of 2-ethoxy-4-amino-5-chlorobenzoic acid. CN103396334A.[1][2] Specific protocol for the ethoxy-analog synthesis starting from PAS.

Sources

Application

Application Note: Recrystallization Protocols for Methyl 4-amino-5-chloro-2-ethoxybenzoate

Part 1: Executive Summary & Compound Profile[2][3] Scope This technical guide details the purification of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroproki...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile[2][3]

Scope

This technical guide details the purification of Methyl 4-amino-5-chloro-2-ethoxybenzoate , a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents (e.g., Mosapride, Cisapride derivatives).[1][2] Achieving high purity (>99.5%) is essential to prevent downstream formation of genotoxic impurities or inactive isomers in the final Active Pharmaceutical Ingredient (API).[1][3]

Compound Identification
  • Chemical Name: Methyl 4-amino-5-chloro-2-ethoxybenzoate[1][2][4][5][6][7]

  • CAS Number: 112914-03-1[1][2][4][5][6][7]

  • Molecular Formula: C₁₀H₁₂ClNO₃[1][2][3]

  • Molecular Weight: 229.66 g/mol [1][2][3][5][7]

  • Structure: A benzoate ester characterized by three distinct functional groups on the benzene ring: an electron-donating amino group (-NH₂), an electron-withdrawing chloro group (-Cl), and an alkoxy group (-OEt).[1][2]

Physicochemical Context

The molecule exhibits "push-pull" electronic characteristics.[1][2] The amino and ethoxy groups increase electron density, while the ester and chloro groups withdraw it.[1][3] This balance creates specific solubility challenges:

  • Lipophilicity: Moderate.[1][2][3] The ethyl ester and chloro group provide solubility in organic solvents like toluene and ethyl acetate.[1][3]

  • Hydrogen Bonding: The amino group acts as a donor, while the ester/ether oxygens act as acceptors, facilitating solubility in alcohols.[1][3]

Part 2: Solvent Selection Strategy

The purification strategy relies on the Differential Solubility Principle .[1][2][3] We must select a solvent system where the target compound shows a steep solubility curve (high solubility at boiling, low at ambient/freezing) while impurities remain dissolved (mother liquor) or insoluble (hot filtration).[1][3]

Recommended Solvent Systems
System ClassSolvent(s)RoleTarget ImpuritiesMechanism
Primary (Non-Polar) Toluene RecrystallizationNon-polar dimers, over-chlorinated byproductsTemperature-dependent solubility; excellent for removing tarry residues.[1][2]
Alternative (Polar) Methanol / Water Anti-solvent Precip.[1][3]Inorganic salts, polar acids (hydrolysis products)"Salting out" effect; Water acts as the anti-solvent to reduce ester solubility.[1][3]
Polishing Ethyl Acetate / Heptane TriturationIsomers, unreacted starting materialSelective precipitation of the target ester while keeping oily impurities in solution.[1][3]
Decision Matrix (Impurity-Based)

SolventSelection Start Crude Material Analysis ImpurityType Dominant Impurity Type? Start->ImpurityType NonPolar Tarry/Non-polar Residues (Over-chlorinated species) ImpurityType->NonPolar High HPLC RT Polar Salts/Acids (Hydrolysis products) ImpurityType->Polar Low HPLC RT Color Colored Oxidative Impurities ImpurityType->Color Visual Inspection Toluene Protocol A: Toluene Recrystallization (High Recovery) NonPolar->Toluene MeOH_H2O Protocol B: MeOH/Water Precipitation (High Purity) Polar->MeOH_H2O Charcoal Activated Carbon Treatment (Pre-step) Color->Charcoal Charcoal->Toluene Proceed to

Figure 1: Decision tree for selecting the optimal purification protocol based on crude impurity profile.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: The "Golden Batch" Toluene Recrystallization

Best for: Removal of organic byproducts and maximizing yield.[1][2][3]

Materials:

  • Crude Methyl 4-amino-5-chloro-2-ethoxybenzoate (10.0 g)[1][2]

  • Toluene (Reagent Grade, >99%)[1][3]

  • Activated Carbon (Optional, e.g., Darco G-60)[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude solid (10 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Toluene (approx. 30-40 mL).[1][2][3] Note: The exact volume varies by batch; aim for 3-4 mL/g.

    • Heat the mixture to reflux (110°C) with vigorous stirring.

    • Checkpoint: If solids remain after 10 minutes at reflux, add Toluene in 2 mL increments until dissolution is complete.

  • Hot Filtration (Critical for insolubles):

    • If black specks or turbidity persist (inorganic salts/catalyst), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1][3]

    • Safety: Perform this quickly to prevent premature crystallization in the funnel.[1][2][3]

  • Controlled Cooling (Nucleation):

    • Allow the clear filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.[1][2][3] Rapid cooling traps impurities.[1][2][3]

    • Seeding: If no crystals form at 40°C, add a seed crystal (<5 mg) of pure material to induce nucleation.[1][3]

  • Maximizing Yield:

    • Once the slurry is at room temperature, cool further to 0-5°C using an ice/water bath for 1 hour.

  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration (Buchner funnel).[1][2][3]

    • Wash: Rinse the filter cake with cold Toluene (0°C, 2 x 5 mL) . Do not use fresh hot solvent.[1][2][3]

    • Displacement: Use a final wash of cold Hexane (5 mL) to assist in drying (optional).[1][3]

  • Drying:

    • Dry the solid in a vacuum oven at 45-50°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.[1][3]

Protocol B: Methanol/Water Precipitation

Best for: Removal of inorganic salts and hydrolysis products (acids).[1][2][3]

  • Dissolution: Dissolve 10 g crude in Methanol (50 mL) at reflux (65°C).

  • Clarification: Treat with activated carbon (5% w/w) for 15 mins at reflux, then hot filter.

  • Precipitation:

    • Maintain the filtrate at 50°C.[1][3]

    • Slowly add Deionized Water dropwise until a persistent turbidity is observed (approx. 15-25 mL).

  • Crystallization: Cool to room temperature, then to 0°C.

  • Filtration: Filter and wash with a cold Methanol/Water (1:1) mixture.

Part 4: Process Control & Validation

Trust but verify. A recrystallization is only as good as its analytics.[1][2][3]

In-Process Checks (IPC)
  • TLC System: Ethyl Acetate : Hexane (3:7).[1][2][3]

    • Target: Single spot under UV (254 nm).[1][3]

    • Impurity Check: Look for a baseline spot (Acid impurity) or a faster-moving spot (over-chlorinated or de-aminated byproduct).[1][3]

  • Melting Point (MP):

    • While specific literature values for the ethoxy ester vary, the methoxy analogue melts ~108-110°C.[1][2][3]

    • Expectation: A sharp melting range (< 2°C difference between onset and clear liquid) indicates high purity.[1][3] Broad ranges (> 4°C) indicate wet cake or isomeric mixtures.[1][3]

Troubleshooting Guide
ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solvent too polar or temperature dropped too fast.[1][2]Re-heat to dissolve.[1][2][3] Add a seed crystal at the cloud point.[1][3] Slow down the cooling ramp.
Low Yield (<60%) Too much solvent used.[1][3]Concentrate the mother liquor by rotary evaporation (50% volume reduction) and re-cool (Second Crop).
Colored Product (Yellow/Brown)Oxidative degradation (anilines oxidize easily).[1][3]Repeat recrystallization with Activated Carbon step.[1][3] Ensure drying is done under vacuum, not air.[1][3]

Part 5: References

  • US Patent 4,870,074A . Substituted benzamide derivatives, for enhancing gastrointestinal motility. (Describes the use of Toluene for recrystallization of methyl 4-amino-5-chloro-2-ethoxybenzoate residues).

  • BenchChem Protocols . Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. (Provides analogous purification logic for chloro-amino-benzoates using Methanol systems).

  • PubChem Compound Summary . Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 112914-03-1).[1][2][4][5][6][7] (Structural confirmation and identifiers). [1][3]

  • BLD Pharm Technical Data . Product Sheet for CAS 112914-03-1. (Validation of commercial availability and storage conditions).

Disclaimer: This protocol is intended for research and development purposes. Users must review the Material Safety Data Sheet (MSDS) for Methyl 4-amino-5-chloro-2-ethoxybenzoate and Toluene before handling.[1][2] Chlorinated anilines can be toxic and potential sensitizers.[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of methyl 4-amino-5-chloro-2-ethoxybenzoate synthesis

This guide serves as a specialized technical support resource for the synthesis and yield optimization of Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1). This intermediate is critical for the synthesis of be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and yield optimization of Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1).

This intermediate is critical for the synthesis of benzamide-based gastroprokinetic agents (e.g., analogs of cinitapride or mosapride). The protocol below prioritizes regioselectivity and impurity control , the two primary factors degrading yield in this pathway.

Part 1: The "Golden Route" Strategy

Direct alkylation and chlorination of p-aminosalicylic acid (PAS) derivatives often results in a "tarry" mixture of N-alkylated byproducts and regioisomers. To maximize yield, you must adopt a Protection-First Strategy .

The Optimized Workflow:

  • Esterification: PAS

    
     Methyl 4-amino-2-hydroxybenzoate.[1]
    
  • N-Protection: Acetylation to block the amine.

  • O-Alkylation: Selective ethylation of the phenolic hydroxyl.

  • Chlorination: Regioselective electrophilic aromatic substitution.

  • Deprotection: Removal of the acetyl group.

Visualizing the Pathway & Failure Points

SynthesisPath Start Methyl 4-amino- 2-hydroxybenzoate Step1 Step 1: N-Acetylation (Ac2O / AcOH) Start->Step1 Side1 Impurity A: N,O-Diethyl byproducts Start->Side1 Direct Ethylation (No Protection) Inter1 Methyl 4-acetamido- 2-hydroxybenzoate Step1->Inter1 Step2 Step 2: O-Ethylation (EtI / K2CO3 / DMF) Inter1->Step2 Inter2 Methyl 4-acetamido- 2-ethoxybenzoate Step2->Inter2 Step3 Step 3: Chlorination (NCS / DMF / 40°C) Inter2->Step3 Side2 Impurity B: 3-Chloro isomer (Regio-impurity) Inter2->Side2 Fast Chlorination (Cl2 gas / High T) Inter3 Methyl 4-acetamido- 5-chloro-2-ethoxybenzoate Step3->Inter3 Step4 Step 4: Deacetylation (H2SO4 / MeOH) Inter3->Step4 Final TARGET: Methyl 4-amino- 5-chloro-2-ethoxybenzoate Step4->Final

Figure 1: Optimized synthetic pathway distinguishing the protection strategy (Main Path) from common yield-loss pathways (Red Dashed).

Part 2: Technical Support & Troubleshooting (Q&A)

Phase 1: O-Ethylation (The Selectivity Bottleneck)

Q: I am seeing significant N-ethylated impurities even when using mild bases. Why? A: The aniline nitrogen at position 4 is nucleophilic. Even with mild bases like


, competitive N-alkylation occurs if the amine is unprotected.
  • The Fix: You must acetylate the amine first. The amide nitrogen is non-nucleophilic under standard Williamson ether synthesis conditions.

  • Protocol Adjustment: React Methyl 4-amino-2-hydroxybenzoate with Acetic Anhydride (

    
     eq) in Ethyl Acetate before the ethylation step.
    

Q: My O-ethylation reaction (Step 2) is stalling at 80% conversion. Should I add more Ethyl Iodide? A: Stalling usually indicates water contamination or "caking" of the inorganic base.

  • The Fix: Do not just add more reagent.

    • Ensure DMF is anhydrous (water <0.05%). Water hydrolyzes the ethyl iodide.

    • Use finely ground, anhydrous

      
      .
      
    • Add a catalytic amount of Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) to accelerate the Finkelstein-like exchange if using Ethyl Bromide.

Phase 2: Chlorination (The Regio-Control Step)

Q: I am getting a mixture of 3-chloro and 5-chloro isomers. How do I favor the 5-chloro product? A: The 5-position is electronically favored by the para-directing acetamido group and the para-directing ethoxy group. However, the 3-position is also activated by the ortho-ethoxy group.

  • The Fix: Switch from Chlorine gas (

    
    ) to N-Chlorosuccinimide (NCS)  in DMF or Acetonitrile.
    
  • Why: NCS provides a low, steady concentration of electrophilic chlorine, favoring the thermodynamic product (5-chloro) over the kinetic product (3-chloro).

  • Temperature Control: Maintain reaction temperature between

    
    . Higher temperatures (
    
    
    
    ) increase the energy available for the unwanted 3-chloro substitution.

Q: The product color is pink/reddish after workup. Is this an impurity? A: Yes, this typically indicates oxidation of unreacted aniline species or the formation of quinone-like impurities.

  • The Fix: Perform a wash with aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate during the workup of the chlorination step to quench any residual oxidizing agents (NCS/Cl2) and reduce colored oxidized byproducts.
    

Part 3: Detailed Optimization Protocols

Step 2: O-Ethylation of Methyl 4-acetamido-2-hydroxybenzoate

Target: Maximize conversion without hydrolysis.

ParameterRecommended ConditionRationale
Solvent DMF (Dimethylformamide)High solubility of reactants; promotes

mechanism.
Base

(1.5 eq)
Strong enough to deprotonate phenol (

), too weak to deprotonate amide.
Reagent Ethyl Iodide (1.2 eq)Better leaving group than bromide; faster reaction at lower temps.
Temp

Balance between rate and preventing ester hydrolysis.
Time 4–6 HoursMonitor by TLC/HPLC. Stop immediately upon consumption of SM.

Protocol:

  • Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 vol).

  • Add anhydrous

    
     (1.5 eq). Stir for 30 min to form the phenoxide.
    
  • Add Ethyl Iodide (1.2 eq) dropwise over 20 min.

  • Heat to

    
    . Monitor HPLC.
    
  • Workup: Pour into ice water (20 vol). The product should precipitate.[2][3][4] Filter and wash with water to remove DMF.

Step 3: Chlorination using NCS

Target: >95% Regioselectivity for 5-Cl.

  • Dissolve Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq) in DMF (or Acetonitrile).

  • Add NCS (N-Chlorosuccinimide) (1.05 eq) in portions. Do not dump it all at once.

  • Heat to

    
     for 3–5 hours.
    
  • Critical Check: If HPLC shows <2% starting material, stop. Over-reaction leads to di-chloro species.

  • Quench: Pour into water containing 5% Sodium Bisulfite.

  • Purification: Recrystallize from Methanol/Water if the 3-chloro isomer is >2%.

Part 4: References

  • BenchChem. (2025).[3][5] Application Note: Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Retrieved from [5]

  • Google Patents. (2014). CN103396334A: New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. Retrieved from

  • ChemicalBook. (2024). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis. Retrieved from

  • PubChem. (2025). Methyl 4-amino-5-chloro-2-ethoxybenzoate Compound Summary. National Library of Medicine. Retrieved from

  • Van der Stelt, C., et al. (1959). Synthesis and properties of the chlorination products of methyl 4-Amino-2-Hydroxy-Benzoate. Recueil des Travaux Chimiques des Pays-Bas. (Mechanistic insight on chlorination regioselectivity).

Sources

Optimization

Technical Support Center: Purification of Methyl 4-amino-5-chloro-2-ethoxybenzoate

Diagnostic Hub: Identification & Triage[1] Before initiating purification, you must confirm the identity and load of the impurity. The "dechlorinated" impurity is structurally identical to your target but lacks the chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identification & Triage[1]

Before initiating purification, you must confirm the identity and load of the impurity. The "dechlorinated" impurity is structurally identical to your target but lacks the chlorine atom at the C5 position. It is often the unreacted starting material from the chlorination step.

Q: How do I distinguish the dechlorinated impurity from other byproducts?

A: Due to the absence of the chlorine atom, the impurity is less lipophilic than the target product.[1][2] In Reverse Phase HPLC (RP-HPLC), it will elute before the target peak.[1]

Standard Analytical Conditions (Reference Method):

  • Column: C18 (e.g., Kromasil or equivalent), 250 x 4.6 mm, 5µm.[1][3]

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid).[1][2]

  • Gradient: Standard 5-95% organic ramp is effective, but isocratic (e.g., 60:40 ACN:Water) often yields better resolution for this specific pair.[1]

  • Detection: UV @ 240-254 nm.[1][4]

  • Expected Behavior:

    • Impurity (Des-chloro): Relative Retention Time (RRT) ~0.8 - 0.9.[1]

    • Target (5-Chloro): RRT = 1.0.

Troubleshooting Protocols: Purification Workflows

Select the protocol based on your current impurity load.

Protocol A: The Polarity-Tuning Crystallization (Standard Fix)

Best for: Impurity levels 0.5% – 5.0%[1]

Mechanism: The chlorine atom significantly lowers the solubility of the target molecule in polar protic solvents compared to the des-chloro impurity.[1] We exploit this by using a binary solvent system (Methanol/Water) where the impurity remains dissolved in the mother liquor while the product crystallizes.

Step-by-Step:

  • Dissolution: Charge the crude solid into a reactor. Add Methanol (5.0 volumes relative to solid weight).[1]

  • Reflux: Heat to reflux (approx. 65°C) until full dissolution.

    • Note: If solids remain, hot filter to remove inorganic salts.[1]

  • Polarity Shift: Slowly add Water (2.0 volumes) dropwise while maintaining reflux.

    • Critical: Do not add water too fast, or you will trap the impurity in the lattice (occlusion).[1]

  • Controlled Cooling: Cool the mixture to 20°C over 2 hours, then to 0-5°C for 1 hour.

  • Filtration: Filter the white precipitate.[1][5]

  • Wash: Wash the cake with a cold (0°C) mixture of Methanol/Water (2:1 ratio).

  • Drying: Dry at 50-60°C under vacuum.

Protocol B: The "Reverse" Slurry (High Purity Requirement)

Best for: Stubborn impurity levels <1.0% or when yield loss in Protocol A is too high.

Mechanism: Instead of dissolving everything, we use a solvent where the impurity is highly soluble but the target is sparingly soluble.[1] This "washes" the surface of the crystals.

Step-by-Step:

  • Slurry: Suspend the crude solid in Toluene (3-4 volumes).

  • Heat: Heat to 80-90°C. The solid will likely not fully dissolve (this is intentional).

  • Agitation: Stir vigorously for 1-2 hours. The hot toluene extracts the more soluble des-chloro species.

  • Cool & Filter: Cool to room temperature and filter.

  • Rationale: The des-chloro impurity has higher solubility in aromatic hydrocarbons due to the lack of the electron-withdrawing chlorine, which alters the pi-stacking capability in the crystal lattice.[1]

Root Cause Analysis: Prevention Strategy

Q: Why is this impurity persisting in my synthesis? A: The presence of Methyl 4-amino-2-ethoxybenzoate typically indicates incomplete chlorination .[1][2]

FactorDiagnosisCorrective Action
Stoichiometry NCS (N-Chlorosuccinimide) or

charge was insufficient.[1]
Increase chlorinating agent to 1.05 - 1.10 equivalents.
Moisture Water in the reaction competes with the chlorinating agent or deactivates the intermediate.[1]Ensure inputs (DCM or DMF) are anhydrous (KF < 0.1%).[1]
Temperature Reaction temperature too low (<35°C) leads to stalled kinetics.[1]Maintain reaction at 40-45°C. If using NCS, initiate at 40°C, then ramp to 65°C to drive completion.

Decision Matrix (Visual Guide)

The following diagram outlines the logical flow for determining the correct purification strategy based on analytical data.

PurificationStrategy Start Crude Batch (Methyl 4-amino-5-chloro-2-ethoxybenzoate) HPLC HPLC Analysis (Check RRT ~0.9) Start->HPLC Decision Impurity Level? HPLC->Decision Pass < 0.1% Release Batch Decision->Pass Pass Minor 0.1% - 1.0% Surface Contamination Decision->Minor Low Major > 1.0% Incomplete Reaction Decision->Major High ProtB Protocol B: Toluene Reslurry Minor->ProtB ProtA Protocol A: MeOH/Water Recrystallization Major->ProtA Reprocess Reprocess: Re-chlorinate with NCS Major->Reprocess If >5% ProtB->HPLC Retest ProtA->HPLC Retest

Caption: Decision tree for selecting the appropriate purification method based on impurity load determined by HPLC.

References

  • Google Patents. Method for preparing methyl 4-amino-5-chloro-2-methoxybenzoate (CN105237422A).[1][2] Retrieved from .

  • ChemicalBook. Synthesis and Process Data for Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from .[1]

  • BenchChem. Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate (Precursor/Impurity Data). Retrieved from .

  • SIELC Technologies. HPLC Separation of 4-Amino-5-chloro-2-methoxybenzoic acid and impurities. Retrieved from .

Note: While some references discuss the "methoxy" analog, the chemistry and solubility principles are directly transferable to the "ethoxy" analog due to the identical electronic effects of the alkoxy group on the benzene ring.[1][2]

Sources

Troubleshooting

troubleshooting low purity in methyl 4-amino-5-chloro-2-ethoxybenzoate production

This guide serves as a specialized Technical Support Center for researchers and process chemists encountering purity issues in the synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1 / Analogous to 40...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists encountering purity issues in the synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1 / Analogous to 4093-31-6).

Topic: Troubleshooting Low Purity & Process Optimization Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

System Overview & Synthetic Logic

High purity in this synthesis relies on the precise orchestration of electronic directing effects. The core challenge is introducing the chlorine atom at the C-5 position without over-chlorinating or oxidizing the electron-rich aniline moiety.

The Standard Validated Route:

  • Protection:

    
    -acetylation of methyl 4-amino-2-hydroxybenzoate (prevents oxidation and controls regioselectivity).
    
  • Etherification:

    
    -ethylation using ethyl iodide/diethyl sulfate.
    
  • Chlorination: Electrophilic aromatic substitution using NCS (N-chlorosuccinimide) or

    
    .
    
  • Deprotection: Acid/Base hydrolysis to yield the free amine.

Diagnostic Workflow: Root Cause Analysis

Use this logic tree to identify the specific source of contamination based on your analytical data (HPLC/LC-MS).

TroubleshootingFlow Start Start: Low Purity Detected (HPLC < 98%) Analysis Analyze Impurity Profile (Retention Time & MS) Start->Analysis ImpurityType Identify Dominant Impurity Analysis->ImpurityType SM Unreacted SM (Des-chloro analog) ImpurityType->SM RRT < 1.0 (M-34) Poly Over-Chlorinated (3,5-dichloro species) ImpurityType->Poly RRT > 1.0 (M+34) Color Colored Impurities (Azo/Oxidation products) ImpurityType->Color Pink/Brown Filtrate Acid Hydrolysis Product (Benzoic Acid derivative) ImpurityType->Acid Broad Peak (Acidic pH) Sol_SM Action: Increase Reaction Time Check NCS Quality SM->Sol_SM Sol_Poly Action: Lower Temp (<40°C) Reduce NCS Equivalents Poly->Sol_Poly Sol_Color Action: Degas Solvents Add Antioxidant (NaHSO3) Color->Sol_Color Sol_Acid Action: Dry Solvents Avoid aqueous workup delays Acid->Sol_Acid

Figure 1: Decision matrix for identifying impurity sources based on relative retention time (RRT) and physical observations.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Chlorination (Residual Starting Material)

User Question: My HPLC shows 5-10% of the non-chlorinated precursor (Methyl 4-amino-2-ethoxybenzoate). Adding more NCS doesn't seem to push the reaction to completion. Why?

Technical Analysis: The reaction often stalls due to the accumulation of succinimide (byproduct), which can inhibit the radical or ionic mechanism depending on the solvent. Additionally, commercial NCS often degrades, lowering its active chlorine content.

Corrective Protocol:

  • Reagent Validation: Titrate your NCS iodometrically before use. If purity is <98%, recrystallize from water/acetic acid.

  • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) or Glacial Acetic Acid . Acetic acid protonates the carbonyl, increasing the electrophilicity of the chloronium intermediate.

  • Catalysis: Add 5 mol% Ammonium Acetate or HCl (gas) to catalyze the chlorination.

Issue 2: "Pink" Product & Colored Impurities

User Question: The final product is off-white to pinkish-brown, failing the "Appearance" specification. NMR looks clean, but the color persists.

Technical Analysis: Aniline derivatives are notoriously prone to air oxidation, forming trace azo-dimers or quinone-imines. These have high extinction coefficients, so even ppm levels cause visible discoloration.

Corrective Protocol:

  • Prevention: Conduct the hydrolysis (deprotection) step under a strict Nitrogen or Argon atmosphere.

  • Purification:

    • Dissolve crude product in hot Methanol.

    • Add Activated Carbon (5% w/w) and Sodium Dithionite (1% w/w) . The dithionite acts as a reducing bleaching agent.

    • Reflux for 30 minutes.

    • Hot filter through Celite.

Issue 3: Unexpected N-Alkylation

User Question: I see an impurity mass of M+28 (Ethyl) during the etherification step. I thought I was only alkylating the phenol.

Technical Analysis: If you skipped the


-acetylation step (protection), the amino group competes with the hydroxyl group for the alkylating agent. Even with weak bases (K2CO3), the amine is nucleophilic enough to undergo 

-ethylation.

Corrective Protocol:

  • Mandatory Protection: Ensure the starting material is fully

    
    -acetylated before introducing Ethyl Iodide/Sulfate.
    
  • Base Selection: Use Potassium Carbonate in Acetone or DMF. Avoid stronger bases like NaH which might deprotonate the amide.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (Key Intermediate) with >99.5% Purity.

Reagents:

  • Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (5 vol)

  • Temperature: 40°C - 50°C[1]

Step-by-Step Methodology:

  • Dissolution: Charge reaction vessel with Methyl 4-acetamido-2-ethoxybenzoate and DMF. Stir until clear.

  • Controlled Addition: Add NCS in 3 equal portions over 1 hour. Reasoning: Prevents localized high concentration of active chlorine, reducing 3,5-dichloro byproduct formation.

  • Reaction: Heat to 45°C. Monitor by HPLC every 2 hours.

    • Checkpoint: Reaction is complete when Starting Material < 0.5%.

  • Quench: Pour reaction mixture into Ice Water (10 vol) with vigorous stirring.

  • Filtration: Filter the precipitated solid.

  • Slurry Wash: Resuspend the wet cake in water at 50°C for 1 hour. Reasoning: Removes trapped succinimide and residual DMF.

  • Drying: Vacuum dry at 60°C.

Quantitative Data: Solvent Impact on Purity
Solvent SystemConversion (4h)5-Chloro (Product)3,5-Dichloro (Impurity)Color Profile
DMF 98%94%2.5%Yellow/Brown
Acetonitrile 92%97%0.5%White/Pale Yellow
Acetic Acid 99%96%1.8%Off-White

Table 1: Comparative analysis of solvent effects on chlorination regioselectivity. Acetonitrile offers the best impurity profile despite slightly lower conversion rates.

References

  • BenchChem Application Note. (2025). Proposed Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate. Retrieved from [2]

  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis. Retrieved from

  • PubChem. (n.d.).[3][4] Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Compound Summary). Retrieved from

  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.[1][5] Retrieved from

  • CDC Stacks. (n.d.). Supporting Information: Synthesis of ONPE. Retrieved from

Sources

Optimization

minimizing side reactions during chlorination of methyl 2-ethoxy-4-aminobenzoate

Technical Support Center: Optimizing Chlorination of Methyl 2-ethoxy-4-aminobenzoate Executive Technical Overview The chlorination of methyl 2-ethoxy-4-aminobenzoate is a critical step in the synthesis of benzamide-based...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chlorination of Methyl 2-ethoxy-4-aminobenzoate

Executive Technical Overview

The chlorination of methyl 2-ethoxy-4-aminobenzoate is a critical step in the synthesis of benzamide-based gastroprokinetic agents (e.g., precursors for Mosapride, Cinitapride). The target transformation is the regioselective installation of a chlorine atom at the C5 position to yield methyl 4-amino-5-chloro-2-ethoxybenzoate .

The Challenge: The substrate contains a highly activated aniline system with competing directing groups. The primary amine (-NH₂) strongly activates the ortho positions (C3 and C5), while the ethoxy group (-OEt) reinforces this activation.

  • C5 Position (Target): Sterically accessible; activated by -NH₂ (ortho) and -OEt (para).

  • C3 Position (Impurity): Sterically hindered (sandwiched between -OEt and -NH₂); activated by -NH₂ (ortho) and -OEt (ortho).

Preferred Reagent: N-Chlorosuccinimide (NCS) is the "Gold Standard" for this transformation. Unlike elemental chlorine (


) or sulfuryl chloride (

), NCS provides a controlled release of electrophilic chlorine, minimizing oxidative tarring and polychlorination [1, 2].

Reaction Pathway & Logic Map

The following diagram illustrates the mechanistic pathways, highlighting the critical N-chloro rearrangement step and potential side reactions.

ChlorinationPathways SM Methyl 2-ethoxy-4-aminobenzoate (Substrate) N_Chloro N-Chloro Intermediate (Kinetic Product) SM->N_Chloro NCS, < 40°C Fast Kinetics Oxidation Azo/Quinone Tars (Oxidative Byproducts) SM->Oxidation High Temp / O2 Target 5-Chloro Product (Target: Thermodynamic) N_Chloro->Target Orton-like Rearrangement Heat (50-70°C) or H+ Impurity_3 3-Chloro Isomer (Steric Impurity) N_Chloro->Impurity_3 Minor Pathway Impurity_Di 3,5-Dichloro Impurity (Over-chlorination) Target->Impurity_Di Excess NCS > 1.05 eq Impurity_3->Impurity_Di Excess NCS

Figure 1: Mechanistic pathway showing the conversion of the kinetic N-chloro intermediate to the thermodynamic C5-chloro product.

Troubleshooting Dashboard (Q&A)

This section addresses specific issues reported by process chemists.

Issue 1: "My reaction mixture is turning dark black/purple."

Diagnosis: Oxidative degradation of the aniline. Root Cause: Anilines are electron-rich and prone to oxidation by radical species or dissolved oxygen, especially at elevated temperatures. Corrective Action:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Temperature Control: Do not exceed 75°C. The optimal range for the rearrangement is typically 60–70°C in DMF [3].

  • Reagent Purity: Ensure your NCS is white and crystalline. Yellow/brown NCS contains free chlorine/impurities that accelerate oxidation.

Issue 2: "I see a new spot on TLC that disappears or moves when I heat the plate."

Diagnosis: Presence of the N-chloro intermediate . Root Cause: The reaction of NCS with the amine is fast and forms an N-Cl bond first. This intermediate requires thermal energy or acid catalysis to rearrange to the ring-chlorinated product (C-Cl). Corrective Action:

  • Extend Reaction Time: Continue heating at 60–70°C. The N-chloro species is an intermediate, not a side product.

  • Monitor Correctly: Do not stop the reaction until the N-chloro spot is fully converted to the product spot.

  • Acid Catalysis (Optional): If the rearrangement is sluggish, adding a catalytic amount of HCl or acetic acid can accelerate the migration [4].

Issue 3: "I have significant levels of the 3,5-dichloro impurity."

Diagnosis: Over-chlorination. Root Cause:

  • Stoichiometry: Using >1.05 equivalents of NCS.

  • Mixing: Poor agitation creates localized zones of high NCS concentration. Corrective Action:

  • Strict Stoichiometry: Use 1.00 to 1.02 equivalents of NCS.

  • Slow Addition: Add NCS portion-wise or as a solution over 30–60 minutes.

  • Quench Protocol: Quench the reaction immediately upon completion (monitored by HPLC/TLC) by pouring into ice water or adding sodium bisulfite solution to destroy unreacted active chlorine.

Issue 4: "The product contains the 3-chloro regioisomer."

Diagnosis: Regioselectivity failure. Root Cause: While the C5 position is thermodynamically favored due to sterics, the C3 position is electronically activated. High temperatures during the initial addition can promote the higher-energy transition state leading to C3. Corrective Action:

  • Low-Temp Addition: Add NCS at 0–5°C . Allow the N-chloro intermediate to form selectively.

  • Controlled Ramp: Slowly warm the mixture to 60°C to promote the specific rearrangement to the less hindered C5 position.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate. Scale: 10 mmol basis (scalable).

ParameterSpecificationRationale
Solvent DMF (N,N-Dimethylformamide)High solubility for polar esters; promotes polar transition state for rearrangement [1, 3].
Reagent NCS (1.02 equiv)Milder than

; easier to weigh; suppresses polychlorination.
Temp (Addition) 0–5°C Kinetic control to prevent immediate ring attack at C3.
Temp (Reaction) 60–70°C Thermodynamic energy required for N-to-C rearrangement.
Time 2–4 HoursSufficient for full conversion of N-chloro intermediate.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Methyl 2-ethoxy-4-aminobenzoate (1.0 eq) in DMF (5–7 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add NCS (1.02 eq) portion-wise over 30 minutes. Note: The solution may turn slightly yellow.

  • Formation of Intermediate: Stir at 0–5°C for 30 minutes. (TLC may show the N-chloro intermediate).

  • Rearrangement: Remove the ice bath and heat the reaction mixture to 65°C . Maintain this temperature for 2–3 hours.

  • Monitoring: Check TLC/HPLC. The reaction is complete when the starting material (<1%) and N-chloro intermediate are consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring.

    • The product will precipitate as a solid.

    • Filter the solid and wash with water to remove residual DMF and succinimide.

  • Purification: If necessary, recrystallize from Methanol/Water or Ethanol .

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.

  • Google Patents. (2015). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[3]

  • Google Patents. (2013). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.

  • Neale, R. S., et al. (1964).[4] The Chlorination of Reactive Anilines. Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.

Sources

Troubleshooting

Technical Support Center: Methyl 4-amino-5-chloro-2-ethoxybenzoate HPLC Guide

Introduction: The "Invisible" Precipitate Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1, often confused with its methoxy analog CAS 20896-27-9) is a critical intermediate, notably in the synthesis of metoclo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Precipitate

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1, often confused with its methoxy analog CAS 20896-27-9) is a critical intermediate, notably in the synthesis of metoclopramide. Structurally, it presents a "solubility paradox" common in drug development:

  • Hydrophobic Core: The chlorinated benzene ring and ethyl ester tail drive high lipophilicity (LogP ~2.5–3.0).

  • Weak Basic Functionality: The 4-amino group is weakly basic but significantly deactivated by the electron-withdrawing chlorine and ester groups.

The Problem: This molecule is soluble in organic solvents (DMSO, Methanol) but poorly soluble in water. When a high-concentration organic sample plug hits a high-aqueous mobile phase inside the HPLC column, the compound instantaneously precipitates. This "micro-precipitation" creates split peaks, variable retention times, and insidious column fouling that standard washing cycles often fail to remove.

This guide provides a validated, self-correcting workflow to solubilize, separate, and quantify this compound without compromising your LC system.

Module 1: Sample Preparation & Diluent Strategy

Q: Why does my peak split even though the sample looks clear in the vial?

A: This is a classic "Solvent Strength Mismatch." Your sample is likely dissolved in 100% strong solvent (e.g., Acetonitrile, Methanol, or DMSO). When you inject this into a mobile phase that is initially high-aqueous (e.g., 90% Water), the surrounding fluid cannot support the analyte's solubility. The analyte crashes out at the head of the column, then slowly re-dissolves as the gradient increases organic content. The result is a distorted, split, or fronting peak.

Q: What is the optimal diluent for this compound?

A: You must balance solubility capacity with chromatographic compatibility . Do not use 100% DMSO or 100% Acetonitrile unless your injection volume is <3 µL.

Recommended Diluent Protocol:

  • Primary Dissolution: Dissolve the solid in a small volume of Acetonitrile (ACN) or Methanol (MeOH) .

  • Secondary Dilution: Dilute this stock with 0.1% Phosphoric Acid in Water to reach a final composition of 50:50 (Organic:Aqueous) .

    • Why Acid? The acidic pH ensures the amino group is protonated (

      
      ), significantly increasing aqueous solubility compared to neutral water.
      
  • Visual Check: If turbidity occurs at 50:50, increase organic ratio to 60:40, but reduce injection volume.

Decision Tree: Selecting the Correct Diluent

DiluentSelection Start Start: Solid Sample SolventA Dissolve in 100% ACN (Stock Solution) Start->SolventA CheckSol Is it fully dissolved? SolventA->CheckSol AddDMSO Add 5-10% DMSO Sonicate 5 min CheckSol->AddDMSO No DiluteStep Dilute 1:1 with 0.1% H3PO4 (aq) CheckSol->DiluteStep Yes AddDMSO->DiluteStep CheckPrecip Precipitation observed? DiluteStep->CheckPrecip Good Ready for Injection (Inj Vol: 10-20 µL) CheckPrecip->Good No Adjust Increase Organic to 60% OR Reduce Inj Vol to 2-5 µL CheckPrecip->Adjust Yes

Figure 1: Decision matrix for sample preparation to prevent on-column precipitation.

Module 2: HPLC Method Optimization

Q: Which mobile phase pH should I use?

A: Acidic (pH 2.0 – 3.0).

  • Mechanism: The aniline nitrogen has a pKa estimated between 2.5 and 3.5 (lowered by the electron-withdrawing Cl and ester). At neutral pH (7.0), the molecule is uncharged and highly hydrophobic, leading to strong retention, broad peaks, and potential precipitation.

  • Solution: Using a buffer at pH ~2.5 (e.g., 0.1% Phosphoric Acid or Phosphate Buffer) ensures the molecule is fully protonated. This improves peak shape (reduces tailing from silanol interactions) and solubility.

Q: Can I use an isocratic method?

A: Avoid isocratic methods for purity analysis of this compound. Because the compound is hydrophobic, late-eluting lipophilic impurities (dimers or raw materials) will accumulate on the column if not actively eluted. Use a gradient method with a high-organic wash step.

Standardized HPLC Protocol
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmStandard hydrophobicity; end-capping reduces silanol tailing.
Temp 30°C - 40°CSlightly elevated temperature lowers viscosity and improves mass transfer.
Mobile Phase A 0.1% Orthophosphoric Acid in WaterLow pH suppresses silanol activity and protonates the amine.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 254 nm (Primary), 230 nm (Secondary)Aromatic ring absorption.

Recommended Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BAction
0.08020Initial equilibration
15.02080Elution of main peak & impurities
20.01090Column Wash (Critical)
22.01090Hold to remove hydrophobic residue
22.18020Return to initial
30.08020Re-equilibration

Module 3: Troubleshooting Specific Symptoms

Symptom 1: High Backpressure Spikes

Cause: The sample is precipitating at the inlet frit or inside the guard column. Immediate Fix:

  • Reverse Flush: Disconnect the column and flush it in reverse direction (into a waste beaker, not the detector) with 100% Acetonitrile at 50% flow rate for 30 minutes.

  • Replace Frit: If pressure remains high, replace the inlet frit or guard cartridge.

  • Prevention: Filter all samples through a 0.22 µm PTFE or Nylon filter before injection. Ensure your diluent contains at least 30-40% organic solvent.

Symptom 2: "Ghost Peaks" in Blank Injections

Cause: Carryover. The hydrophobic ester sticks to the injection needle, loop, or rotor seal. Fix:

  • Needle Wash: Change your needle wash solvent to 100% Acetonitrile or 50:50 ACN:Isopropanol . Weak washes (like 10% MeOH) are ineffective for this compound.

  • Wash Time: Increase the needle wash duration/volume.

Symptom 3: Peak Tailing (Asymmetry > 1.5)

Cause: Secondary interactions between the amine group and residual silanols on the silica support. Fix:

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (if using phosphate buffer). TEA competes for the silanol sites, sharpening the amine peak. Note: TEA is not necessary if using high-purity, modern "Type B" silica columns.

  • Increase Ionic Strength: Increase phosphate buffer concentration from 10 mM to 25-50 mM to mask silanol charges.

References

  • PubChem. Methyl 4-amino-5-chloro-2-methoxybenzoate (Structural Analog Data). National Library of Medicine. [Link][1]

  • Agilent Technologies. LC Handbook: Troubleshooting HPLC Systems.[Link]

  • Dolan, J. W. LC Troubleshooting: Peak Tailing and Solvent Mismatch. LCGC North America. [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Metoclopramide Hydrochloride Monograph (Impurity B).[1][Link]

Sources

Optimization

controlling regio-selectivity in the synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate

Executive Summary & Synthetic Pathway Objective: Synthesize Methyl 4-amino-5-chloro-2-ethoxybenzoate with high regioselectivity at the C5 position, minimizing C3-chloro isomers and over-chlorinated byproducts. The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Pathway

Objective: Synthesize Methyl 4-amino-5-chloro-2-ethoxybenzoate with high regioselectivity at the C5 position, minimizing C3-chloro isomers and over-chlorinated byproducts.

The Challenge: The substrate contains two strong activating groups (Amino at C4, Ethoxy at C2). Both direct electrophilic aromatic substitution (EAS) to the ortho and para positions.

  • C3 Position: Located between two substituents (sterically crowded).

  • C5 Position: Para to the Ethoxy group and ortho to the Amino group (electronically favorable, sterically accessible).

The Solution: The industry-standard "Golden Path" utilizes N-Acetylation prior to chlorination. This increases steric bulk at C4, effectively blocking the C3 position and forcing the chlorinating agent to C5.

Validated Synthetic Workflow

The following diagram illustrates the optimized route to ensure C5 regioselectivity.

G Start Start: Methyl 4-amino-2-hydroxybenzoate Step1 Step 1: N-Acetylation (Ac2O / AcOH) Protects Amine & Increases Bulk Start->Step1 Step2 Step 2: O-Ethylation (EtI / K2CO3 / DMF) Installs Ethoxy Group Step1->Step2 Step3 Step 3: Regio-Selective Chlorination (NCS / DMF / 40-50°C) CRITICAL STEP Step2->Step3 Substrate: Methyl 4-acetamido-2-ethoxybenzoate Step4 Step 4: Deacetylation (HCl / EtOH) Restores Free Amine Step3->Step4 End Target: Methyl 4-amino-5-chloro-2-ethoxybenzoate Step4->End

Caption: Optimized synthetic route utilizing N-acetyl protection to steer regioselectivity toward the C5 position.

Critical Protocol: Regio-Selective Chlorination

This protocol addresses the specific step where regioselectivity is determined. It assumes you have already synthesized the intermediate Methyl 4-acetamido-2-ethoxybenzoate .

Reagents & Parameters
ParameterSpecificationRationale
Substrate Methyl 4-acetamido-2-ethoxybenzoateN-Acetyl group blocks C3 via sterics.
Reagent N-Chlorosuccinimide (NCS)Softer electrophile than Cl₂ gas; prevents over-chlorination.
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the transition state.
Stoichiometry 1.05 - 1.10 eq (NCS)Slight excess ensures conversion without promoting di-chlorination.
Temperature 40°C → 65°C (Stepwise)Initiates reaction under kinetic control.
Step-by-Step Methodology
  • Dissolution: Charge a reactor with Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq) and DMF (5-7 volumes). Stir until clear.

  • Reagent Addition: Add NCS (1.05 eq) in portions over 30 minutes. Do not dump all at once. Exotherm control is vital.

  • Reaction Phase 1 (Kinetic Control): Heat the mixture to 40°C and hold for 4–6 hours.

    • Checkpoint: Check HPLC.[1][2] You should see conversion to the mono-chloro product. If <10% starting material remains, proceed.

  • Reaction Phase 2 (Completion): If reaction is sluggish, raise temperature to 60–65°C for 2–4 hours.

    • Warning: Do not exceed 70°C; this increases the risk of N-chlorination or di-chlorination.

  • Quench & Isolation: Cool to 0–5°C. Add water (slowly) to precipitate the product. Filter and wash with cold water/ethanol (9:1).

Troubleshooting Guide

Diagnose specific issues based on your analytical data (HPLC/NMR).

Issue 1: Presence of C3-Chloro Isomer

Symptom: HPLC shows a significant impurity peak (~5-10%) with similar polarity to the product. NMR shows a singlet aromatic proton at a different shift than the expected C6 proton. Root Cause: Insufficient steric hindrance or high temperature. Corrective Actions:

  • Verify Substrate: Ensure you are chlorinating the Acetamido compound, not the free amine. The free amine has less steric bulk at C4, allowing C3 attack.

  • Lower Temperature: Run the reaction at 35–40°C for a longer duration (12-16h). Lower temperatures favor the kinetic product (C5) over the thermodynamic mix.

  • Change Solvent: Switch from DMF to Acetonitrile. DMF can sometimes accelerate reactions too much, reducing selectivity.

Issue 2: Over-Chlorination (Di-chloro impurity)

Symptom: Mass spec shows M+34 peak (addition of second Cl). Root Cause: Excess NCS or localized high concentration. Corrective Actions:

  • Addition Mode: Add NCS as a solution in DMF dropwise rather than as a solid. This prevents local "hotspots" of high reagent concentration.

  • Stoichiometry: Reduce NCS to 1.02 eq.

  • Quench Timing: Do not let the reaction stir overnight if conversion is >98%. Quench immediately upon completion.

Issue 3: Incomplete Reaction

Symptom: >5% Starting material remains after 10 hours. Root Cause: Moisture in solvent or deactivated NCS. Corrective Actions:

  • Reagent Quality: NCS degrades over time. Ensure white crystalline appearance (not yellow) and store in a desiccator.

  • Dry Solvents: Water can quench the chloronium ion intermediate. Use anhydrous DMF.

Deep Dive: Mechanism of Regio-Control

Understanding the "Why" allows for better problem solving.

The Steric-Electronic Conflict:

  • Electronic Effects:

    • -NH-Ac (C4): Moderate activator, directs ortho (C3, C5).

    • -OEt (C2): Moderate activator, directs ortho (C1, C3) and para (C5).

    • Result: Both groups electronically activate C3 and C5.

  • Steric Effects (The Deciding Factor):

    • C3: Sandwiched between the Ethoxy group and the Acetamido group. This is a "steric valley."

    • C5: Adjacent to a proton (C6) and the Acetamido group. Much more accessible.

Visualizing the Steric Shield: The Acetyl group (


) is bulky. It adopts a conformation that shields the C3 position more effectively than a free amine (

).

Mechanism Substrate Methyl 4-acetamido-2-ethoxybenzoate C3_Path Attack at C3 (High Steric Barrier) Substrate->C3_Path Blocked by Acetyl C5_Path Attack at C5 (Kinetic Favorite) Substrate->C5_Path Open Access Impurity C3-Chloro Impurity C3_Path->Impurity Product C5-Chloro Product (Target) C5_Path->Product

Caption: Decision tree showing how steric bulk favors the C5 pathway over C3.

Frequently Asked Questions (FAQ)

Q: Can I chlorinate the free amine (Methyl 4-amino-2-ethoxybenzoate) directly? A: It is possible but risky. The free amine is highly reactive and less sterically hindered. This often leads to a mixture of C3/C5 isomers and significant oxidation/tarring ("black pot"). The N-Acetyl route adds two steps (protection/deprotection) but saves time on purification and yield loss [1].

Q: Why use NCS instead of Sulfuryl Chloride (SO₂Cl₂)? A: Sulfuryl chloride is a very aggressive chlorinating agent and releases HCl gas, which can cause acid-catalyzed hydrolysis of the ester or ethoxy ether cleavage. NCS provides a "reservoir" of Cl+ in a neutral/mildly acidic environment, preserving the delicate ethoxy/ester functionalities [2].

Q: My product is pink/red after isolation. Is it ruined? A: Not necessarily. Trace oxidation of amino-benzoates often yields colored impurities (quinoid-like structures). A simple recrystallization from Ethanol/Water usually removes the color. If the color persists, treat the solution with activated charcoal before crystallization.[2][3]

Q: Can I use Methanol instead of DMF for the chlorination? A: Methanol is not recommended for the NCS reaction at high temperatures as it can react with NCS or lead to side reactions. Acetonitrile or DMF are superior due to their inertness and ability to solubilize the polar intermediate.

References

  • Synthesis of Prucalopride Intermediates. Google Patents (CN107337658A). Describes the N-acetylation route to control regioselectivity during halogenation. Link

  • N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal. Details the mechanism and advantages of NCS for mild chlorination of activated aromatics. Link

  • Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. ChemicalBook. Provides specific protocol data (DMF, NCS, 40-65°C) for the methoxy-analog, which is chemically equivalent to the ethoxy process. Link

  • Structure-Activity Relationships of 5-HT4 Agonists. Journal of Medicinal Chemistry / PubMed. Discusses the synthesis of 4-amino-5-chloro-2-alkoxybenzoates as key pharmacophores. Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-amino-5-chloro-2-ethoxybenzoate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for crude methyl 4-amino-5-chloro-2-ethoxybenzoate. This valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for crude methyl 4-amino-5-chloro-2-ethoxybenzoate. This valuable intermediate is often synthesized en route to more complex pharmaceutical agents, and achieving high purity is critical for downstream applications. This guide is structured to address common challenges encountered during its purification, offering logical, experience-based solutions.

I. Understanding the Impurity Profile: A Proactive Approach to Purification

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The impurity profile is largely dictated by the synthetic route employed. A common synthesis of the parent carboxylic acid involves the acetylation, ethylation, chlorination, and subsequent hydrolysis of p-aminosalicylic acid. The final esterification to yield methyl 4-amino-5-chloro-2-ethoxybenzoate can also introduce impurities.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 4-amino-2-ethoxybenzoic acid or its precursors.

  • Over-chlorinated Species: Di- or tri-chlorinated aromatic byproducts.

  • Isomeric Impurities: Impurities arising from chlorination at other positions on the aromatic ring.

  • Hydrolysis Products: The corresponding carboxylic acid (4-amino-5-chloro-2-ethoxybenzoic acid) if the ester is exposed to moisture or acidic/basic conditions for extended periods.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., DMF, acetone) and unreacted chlorinating agents (e.g., N-chlorosuccinimide).

A preliminary analysis of the crude material by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is highly recommended to assess the complexity of the impurity profile and guide the selection of the most appropriate purification strategy.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of methyl 4-amino-5-chloro-2-ethoxybenzoate in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I get it to crystallize?

Answer: Oiling out is a common problem when a compound is supersaturated or when impurities inhibit crystal lattice formation. Here’s a systematic approach to induce crystallization:

  • Solvent Selection is Key: The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the purification of similar compounds, water is a good first choice for recrystallization, as the target molecule has limited water solubility.[1]

  • Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often remove highly non-polar impurities and may induce crystallization of your product.

  • Recrystallization from a Single Solvent:

    • Start by attempting to dissolve a small amount of the crude oil in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol).

    • If a solution is achieved, allow it to cool slowly to room temperature, and then in an ice bath.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Recrystallization from a Two-Solvent System:

    • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes or petroleum ether) dropwise at room temperature or while warm, until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 2: I performed a recrystallization, but the purity of my product did not significantly improve according to HPLC analysis.

Answer: This indicates that the chosen recrystallization solvent system is not effectively separating the impurities from the desired product. Here are the likely causes and solutions:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to your product in the chosen solvent system.

    • Solution: Experiment with different solvent systems. A good starting point is to test a range of solvents with varying polarities. A table of common recrystallization solvents is provided below.

  • Insufficient Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, may be trapped in the crystalline product.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration.

Table 1: Suggested Recrystallization Solvent Systems for Screening

Solvent System (Good/Poor)Rationale
Methanol / WaterA polar protic solvent and a very polar anti-solvent.
Ethanol / WaterSimilar to methanol/water, but ethanol is less polar.
Ethyl Acetate / HexanesA moderately polar solvent and a non-polar anti-solvent.
Dichloromethane / HexanesA polar aprotic solvent and a non-polar anti-solvent.

Question 3: My compound streaks on the silica gel TLC plate and I'm getting poor separation during column chromatography.

Answer: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica, which can lead to strong interactions with the basic amino group.[2]

  • Cause: The acidic silanol groups on the surface of the silica gel can protonate the amino group of your compound, causing it to bind strongly and elute slowly and as a broad, streaky band.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.[3] Alumina is less acidic and often provides better results for the chromatography of basic compounds.

    • Employ an Amine-Functionalized Silica Column: These specialized columns have an amine-modified surface that minimizes the strong interactions with basic analytes, often allowing for the use of simpler eluent systems like hexane/ethyl acetate.[2]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude methyl 4-amino-5-chloro-2-ethoxybenzoate.

  • Dissolution: In an Erlenmeyer flask, add the crude product. While heating and stirring, add a minimal amount of a suitable hot solvent (e.g., deionized water[1] or a pre-determined solvent mixture) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product), and then gently heat the mixture back to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude methyl 4-amino-5-chloro-2-ethoxybenzoate using flash column chromatography.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound would be a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel or neutral alumina using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

IV. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for crude methyl 4-amino-5-chloro-2-ethoxybenzoate.

Purification_Workflow start Crude Methyl 4-amino-5-chloro-2-ethoxybenzoate tlc_hplc TLC/HPLC Analysis start->tlc_hplc is_solid Is the crude product a solid? tlc_hplc->is_solid oily_residue Oily Residue is_solid->oily_residue No recrystallization Recrystallization is_solid->recrystallization Yes try_trituration Attempt Trituration (e.g., with hexanes) oily_residue->try_trituration try_trituration->recrystallization column_chromatography Column Chromatography try_trituration->column_chromatography Fails purity_check Check Purity (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check purity_ok Is Purity > 98%? purity_check->purity_ok pure_product Pure Product repeat_purification Repeat Purification or Choose Alternative Method repeat_purification->recrystallization repeat_purification->column_chromatography purity_ok->pure_product Yes purity_ok->repeat_purification No

Caption: Decision workflow for purification strategy.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure methyl 4-amino-5-chloro-2-ethoxybenzoate? A1: Pure methyl 4-amino-5-chloro-2-ethoxybenzoate is expected to be a white to off-white solid. Any significant coloration (e.g., yellow or brown) in the crude product is indicative of impurities.[4]

Q2: How can I confirm the identity and purity of my final product? A2: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity.[5]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Are there any specific safety precautions I should take when handling this compound? A3: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. For the related carboxylic acid, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6]

Q4: Can I use distillation to purify this compound? A4: Distillation is generally not a suitable method for purifying solid organic compounds like methyl 4-amino-5-chloro-2-ethoxybenzoate due to its high boiling point and potential for decomposition at elevated temperatures. Recrystallization and chromatography are the preferred methods.

VI. References

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents. Available at:

  • Google Patents. (n.d.). US3700719A - Processes for the preparation of n-(2-diethylaminoethyl)-4-amino-5-chloro-2-methoxy benzamide and new intermediates therefor. Google Patents. Available at:

  • Molbase. (n.d.). Synthesis of 4-amino-5-chloro-2-[2-(diethylamino)-2-oxoethoxy]benzoic acid methyl ester. Molbase. Available at: [Link]

  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents. Available at:

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Antiteck. (n.d.). CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. Antiteck. Available at: [Link]

  • SIELC Technologies. (2018). 4-Amino-5-chloro-2-methoxybenzoic acid. SIELC Technologies. Available at: [Link]

  • PureSynth. (n.d.). 4-Amino-5-Chloro-2-Ethoxybenzoic Acid 98.0%(HPLC). PureSynth. Available at: [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-ethoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. Google Patents. Available at:

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

stability of methyl 4-amino-5-chloro-2-ethoxybenzoate under basic conditions

Topic: Stability of Methyl 4-amino-5-chloro-2-ethoxybenzoate (Basic Conditions) Executive Summary: The Stability Profile Compound: Methyl 4-amino-5-chloro-2-ethoxybenzoate CAS: 108282-38-8 (Analogous to Mosapride/Cisapri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl 4-amino-5-chloro-2-ethoxybenzoate (Basic Conditions)

Executive Summary: The Stability Profile

Compound: Methyl 4-amino-5-chloro-2-ethoxybenzoate CAS: 108282-38-8 (Analogous to Mosapride/Cisapride intermediates) Primary Stability Threat: Base-Catalyzed Hydrolysis (Saponification).[1][2]

Technical Verdict: Under basic conditions (pH > 8), this compound is thermodynamically unstable and kinetically susceptible to hydrolysis.[1][2] While the ortho-ethoxy group provides minor steric protection, the ester linkage will degrade into 4-amino-5-chloro-2-ethoxybenzoic acid and methanol.[1][2] This reaction is the primary synthetic pathway for drugs like Mosapride but constitutes a critical degradation pathway when the ester is the desired product.

Key Reactivity Drivers:

  • Ester Linkage: The primary site of nucleophilic attack by hydroxide ions (

    
    ).[1][2]
    
  • 5-Chloro Substituent: Electron-withdrawing (Inductive effect,

    
    ); activates the carbonyl carbon, increasing susceptibility to hydrolysis compared to non-halogenated analogs.[1][2]
    
  • 4-Amino Group: Electron-donating (Resonance effect,

    
    ); partially deactivates the carbonyl but is insufficient to prevent hydrolysis in strong base.[1][2]
    
Mechanism of Instability (Visualized)

The following diagram illustrates the degradation pathway you will encounter if the pH is uncontrolled.

HydrolysisMechanism cluster_conditions Accelerating Factors Ester Methyl Ester (Starting Material) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack (Rate Limiting) OH Hydroxide Ion (Base) OH->Tetra AcidSalt Benzoate Anion (Hydrolysis Product) Tetra->AcidSalt Collapse & Elimination Methanol Methanol (Byproduct) Tetra->Methanol Heat Temperature > 40°C pH pH > 10

Caption: Figure 1. Base-catalyzed hydrolysis mechanism (


 pathway).[1][2] The reaction is irreversible under basic conditions due to the formation of the carboxylate salt.
Troubleshooting Guide

Use this decision tree to diagnose stability issues in your workflow.

Scenario A: "My starting material (Ester) is disappearing during workup."
Possible Cause Diagnostic Question Corrective Action
High pH Workup Did you use NaOH, KOH, or strong Carbonate (pH > 11) for washing?Switch to Mild Buffers: Use saturated

or phosphate buffer (pH 7-8).[1][2] Minimize contact time.
Exothermic Spikes Did the solution heat up during base addition?Cryogenic Control: Maintain internal temperature

during any basic quench.
Solvent Effects Are you using Methanol/Ethanol with base?Avoid Transesterification: Use non-nucleophilic solvents (DCM, EtOAc) for extractions.[1][2] Alcohols + Base = Transesterification risk.[1][2]
Scenario B: "I see a new polar spot on TLC/HPLC."
  • Observation: A spot with lower

    
     (TLC) or shorter retention time (Reverse Phase HPLC) appears.
    
  • Root Cause: Formation of the Acid (4-amino-5-chloro-2-ethoxybenzoic acid).[1][2][3]

  • Resolution:

    • Acidify a small aliquot of the aqueous layer to pH 3-4.[1][2]

    • Extract with EtOAc.[1][2]

    • If the spot partitions into the organic layer only after acidification, it is the hydrolyzed acid.[1][2]

Scenario C: "The solution turned dark/brown."
  • Root Cause: Oxidation of the 4-amino group (aniline moiety).[1][2]

  • Context: Anilines are sensitive to oxidation under basic, aerobic conditions (forming azo/azoxy species or quinones).[1][2]

  • Resolution: Degas solvents and maintain an inert atmosphere (

    
    /Argon). Add a mild reducing agent (e.g., Sodium Bisulfite) if compatible with your next step.[1][2]
    
Experimental Protocols
Protocol 4.1: Stability Monitoring (HPLC)

Use this standard method to quantify degradation rates.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (aniline absorption).[1][2]

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (neutral). Do not dissolve in basic diluent.[1][2]

Protocol 4.2: Safe Workup (Preserving the Ester)

Follow this workflow to remove acidic impurities without hydrolyzing the ester.[1][2]

WorkupWorkflow Start Reaction Mixture (Contains Ester + Acid Impurities) Cool Cool to 0-5°C Start->Cool Wash Wash with sat. NaHCO3 (Mild Base, pH ~8.5) Cool->Wash Sep Phase Separation Wash->Sep Org Organic Layer (Contains Ester) Sep->Org Keep Aq Aqueous Layer (Contains Acid Impurities) Sep->Aq Discard Dry Dry over Na2SO4 Evaporate < 35°C Org->Dry

Caption: Figure 2. Optimized workup workflow to minimize ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to neutralize the reaction if I keep it cold? A: It is risky.[1][2] Even at


, localized high pH (hotspots) during NaOH addition can cause immediate hydrolysis.[1][2] We recommend using Potassium Carbonate (

)
or Sodium Bicarbonate (

)
for neutralization, as their

is lower, reducing the concentration of active nucleophilic hydroxide.[1][2]

Q2: What is the storage shelf-life of the methyl ester? A: When stored as a solid at


 in a tightly sealed container (protecting from moisture), the compound is stable for >2 years .[1][2] In solution (protic solvents), it degrades within days at room temperature if traces of base/acid are present.[2]

Q3: Why is the 'ethoxy' analog more stable than the 'methoxy' analog? A: The ethoxy group at the 2-position (ortho to the ester) is bulkier than a methoxy group.[1][2] This provides increased steric hindrance , making it slightly more difficult for the hydroxide ion to attack the carbonyl carbon.[1][2] However, this effect only slows the reaction; it does not prevent it.[2]

Q4: Is the amine group stable in base? A: Generally, yes.[1][2] The primary aniline (


) does not deprotonate until extremely high pH (

).[1][2] However, basic conditions can promote oxidative coupling (turning the solution brown/black) if oxygen is present.[1][2] Always purge with nitrogen.[1][2]
References
  • Synthesis of Mosapride Intermediates: Detailed hydrolysis protocols for 4-amino-5-chloro-2-ethoxybenzoic acid deriv

    • Source: CN103396334A (Patent).[1][2] "New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof."

    • [1][2]

  • Benzoate Ester Hydrolysis Kinetics: Mechanistic study on substituent effects (chloro/amino) on ester stability.

    • Source: Khan, M. N. (1988).[1][2][4] "The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate." Journal of the Chemical Society of Pakistan.

    • [1][2]

  • Safety & Handling (MSDS)

    • Source: PubChem CID 700493.[1][2]

    • [1][2]

  • Analogous Impurity Profiling: Metoclopramide Impurity B (Methyl 4-acetamido-5-chloro-2-methoxybenzoate)

    • Source: European Pharmacopoeia (Ph.[1][2] Eur.) Standards.

Sources

Troubleshooting

preventing hydrolysis during storage of methyl 4-amino-5-chloro-2-ethoxybenzoate

Technical Support Center: Methyl 4-amino-5-chloro-2-ethoxybenzoate Introduction: Safeguarding the Integrity of a Key Synthetic Intermediate Methyl 4-amino-5-chloro-2-ethoxybenzoate is a vital intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-amino-5-chloro-2-ethoxybenzoate

Introduction: Safeguarding the Integrity of a Key Synthetic Intermediate

Methyl 4-amino-5-chloro-2-ethoxybenzoate is a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, which includes a methyl ester group, makes it inherently susceptible to hydrolysis—a chemical reaction with water that can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the mechanisms behind this degradation and offers field-proven protocols to prevent it during storage.

Section 1: Understanding the Risk: The "Why" of Hydrolysis

This section addresses the fundamental chemical principles governing the stability of Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Q1: What is hydrolysis and why is this specific compound susceptible to it?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of Methyl 4-amino-5-chloro-2-ethoxybenzoate, the primary site of vulnerability is the ester linkage (-COOCH₃). Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the breaking of the ester bond and results in the formation of two new molecules: 4-amino-5-chloro-2-ethoxybenzoic acid and methanol.[2] This degradation is irreversible and converts your high-purity starting material into an impurity.

The presence of both an activating ethoxy group and an amino group on the benzene ring can influence the electronic environment of the ester, but the fundamental susceptibility remains a function of the ester group itself.

Hydrolysis reactant1 Methyl 4-amino-5-chloro-2-ethoxybenzoate reaction_node Hydrolysis (Acid/Base Catalyzed) reactant1->reaction_node reactant2 Water (H₂O) reactant2->reaction_node product1 4-amino-5-chloro-2-ethoxybenzoic acid product2 Methanol (CH₃OH) plus1 + plus2 + reaction_node->product1

Caption: The hydrolysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Q2: What are the primary environmental factors that accelerate hydrolysis?

A: Three main factors dramatically increase the rate of hydrolysis:

  • Presence of Moisture: Water is a direct reactant. The higher the concentration of water molecules in the storage environment (i.e., higher relative humidity), the greater the probability of a reaction occurring. This is the most critical factor to control.

  • Temperature: Like most chemical reactions, hydrolysis rates increase with temperature. Heat provides the necessary activation energy for the reaction to proceed. Storing the compound at elevated temperatures will significantly shorten its shelf life.

  • pH (Presence of Acids or Bases): Hydrolysis of esters is catalyzed by both acids and bases.[2] Contamination of your sample with acidic or basic impurities (including residual catalysts from synthesis or exposure to acidic/basic vapors in the storage area) can act as a catalyst, speeding up degradation even at low temperatures.[3][4]

Section 2: Recommended Storage Protocols (The "How")

Adherence to proper storage protocols is the most effective strategy for preserving the integrity of your material.

Q3: What are the ideal short-term and long-term storage temperatures?

A: The optimal temperature depends on the intended duration of storage. While some suppliers may indicate room temperature storage is acceptable for short periods, best practices dictate more stringent control to minimize degradation.[1][5]

Storage Duration Recommended Temperature Rationale
Short-Term (< 1 month) Room Temperature (20-25°C)Acceptable if the material is kept in a properly sealed container with a desiccant.
Medium-Term (1-6 months) Refrigerated (2-8°C)Significantly slows the kinetics of the hydrolysis reaction. This is the recommended condition for most laboratory stock.[5]
Long-Term (> 6 months) Frozen (≤ -20°C)The gold standard for preserving integrity. It virtually halts all chemical degradation by minimizing molecular motion and freezing out residual moisture.
Q4: How can I create and maintain a moisture-free environment?

A: A dry environment is non-negotiable. This is achieved primarily through the use of desiccants and proper sealing techniques.[6][7] Desiccants are hygroscopic materials that adsorb moisture from the air within a sealed container.[8]

Desiccant Type Adsorption Capacity Key Advantages & Use Cases Source(s)
Silica Gel High at high relative humidity (RH)Inexpensive, widely available, and often includes a color indicator to show saturation. Ideal for general-purpose drying in desiccators and sealed containers.[9]
Molecular Sieves Very high, especially at low RHCan achieve a much lower final humidity than silica gel. The best choice for highly moisture-sensitive compounds where maximum dryness is required.[9]
Calcium Sulfate (Drierite™) LowA general-purpose lab desiccant. It is chemically stable and non-toxic.[8][9]

Protocol: Always place a sachet of desiccant, preferably molecular sieves, inside the secondary container holding your vial of Methyl 4-amino-5-chloro-2-ethoxybenzoate.

Q5: Why is an inert atmosphere necessary and how do I achieve it?

A: An inert atmosphere serves two critical functions: it displaces atmospheric moisture and it displaces oxygen.[10][11] While hydrolysis is the primary concern, oxidation of the amino group can also occur over time. Blanketing or purging the container with a dry, inert gas like nitrogen or argon is a standard practice for preserving sensitive chemicals.[12][13][14]

Workflow for Inert Gas Blanketing:

  • Place the vial of the compound into a larger container (e.g., a glass desiccator or a sealable flask).

  • Insert a gas line connected to a cylinder of dry nitrogen or argon.

  • Gently flush the container with the inert gas for 1-2 minutes to displace the air.

  • While the gas is still flowing, seal the container tightly to maintain the inert atmosphere.

  • For frequent access, consider using a glove box with a controlled inert atmosphere.

Q6: What is the best practice for container selection and sealing?

A: The choice of container is a critical barrier against environmental factors.

  • Material: Use amber glass vials to protect the compound from light, as similar aromatic amino compounds can be light-sensitive.[5][15]

  • Seal: Use vials with PTFE-lined (Teflon) screw caps. This provides an excellent chemical-resistant and airtight seal.

  • Headspace: Minimize the amount of air (headspace) in the primary container. If you have a small amount of material, consider transferring it to a smaller vial.[16]

StorageWorkflow start Receive/Synthesize Methyl 4-amino-5-chloro-2-ethoxybenzoate container Select Amber Glass Vial with PTFE-lined Cap start->container desiccant Add Molecular Sieve Desiccant Sachet container->desiccant inert Purge with Dry Nitrogen or Argon desiccant->inert seal Seal Tightly Immediately inert->seal temp_decision Select Storage Temperature seal->temp_decision short_term Short-Term (<1 mo) 2-8°C temp_decision->short_term Short-Term long_term Long-Term (>1 mo) ≤ -20°C temp_decision->long_term Long-Term

Caption: Optimal workflow for preparing the compound for storage.

Section 3: Troubleshooting and Quality Control

This section provides guidance on identifying and confirming degradation.

Q7: I suspect my sample has degraded. What are the common signs?

A: Degradation may not always be visually apparent. However, look for these signs:

  • Physical Changes: Change in color from white/off-white to yellow or brown, clumping of the solid (due to moisture absorption), or a change in texture.

  • Analytical Discrepancies: Inconsistent reaction outcomes, lower-than-expected yields, or the appearance of unexpected spots on TLC plates or new peaks in NMR/LC-MS spectra. The hydrolysis product, 4-amino-5-chloro-2-ethoxybenzoic acid, will have a different polarity and thus a different Rf on a TLC plate.

Q8: How can I analytically confirm and quantify hydrolysis?

A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most reliable method for separating and quantifying the parent ester from its carboxylic acid degradant.

AnalyticalWorkflow start Suspected Degradation prep Prepare Sample: Dissolve known weight in Mobile Phase start->prep inject Inject Sample & Standard onto HPLC-UV System prep->inject standard Prepare Reference Standard of pure compound standard->inject analyze Analyze Chromatogram inject->analyze decision New Peak Present at Different Retention Time? analyze->decision confirm Hydrolysis Confirmed. Quantify via Peak Area. decision->confirm Yes pass No Degradation Detected. Sample is Pure. decision->pass No

Caption: Workflow for analytical confirmation of hydrolysis via HPLC.

Protocol 2: HPLC-UV Method for Quantifying Hydrolysis

  • Objective: To separate and quantify Methyl 4-amino-5-chloro-2-ethoxybenzoate from its hydrolysis product, 4-amino-5-chloro-2-ethoxybenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is typically effective. Start with a higher aqueous percentage to retain the more polar acid.

    • Example Gradient: 10% Acetonitrile to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~254 nm or ~310 nm.

  • Procedure:

    • Prepare a stock solution of your sample in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[17]

    • Dilute this stock solution with the initial mobile phase to an appropriate concentration for analysis (e.g., 50 µg/mL).

    • Inject the sample onto the HPLC system.

    • The more polar carboxylic acid will elute earlier than the parent ester.

    • Calculate the percentage of the acid degradant by comparing its peak area to the total area of all related peaks.

Q9: Can I rescue a partially hydrolyzed sample?

A: For applications requiring high purity, such as pharmaceutical synthesis, it is not advisable. The separation of the parent ester from its corresponding carboxylic acid can be difficult and often requires column chromatography, which may not be practical or cost-effective. It is far better to prevent hydrolysis in the first place.

Section 4: Frequently Asked Questions (FAQs)

  • Q10: Is this compound sensitive to light?

    • A: Yes. Aromatic amino compounds can be sensitive to light.[5][15] Storage in amber vials in a dark location is a mandatory precaution to prevent photochemical degradation.[5]

  • Q11: What are the main incompatible materials I should avoid?

    • A: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[17][18][19] Vapors from these materials in a shared storage space can be sufficient to cause degradation over time.

  • Q12: How long can I expect the compound to remain stable?

    • A: When stored under the ideal long-term conditions (≤ -20°C, under dry nitrogen, in a sealed amber vial), the compound should remain >99% pure for several years. However, it is best practice to re-analyze the purity of any chemical stock that has been stored for more than one year before use in a critical synthesis.

References

  • Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
  • Sigma-Aldrich. (n.d.). Drying Agents.
  • WestAir Gases. (2025, August 11). What Is an Inert Gas?.
  • Chemical Supplier. (n.d.). Methyl 4-amino-5-chloro-2-ethoxybenzoate: A Premium Chemical Solution.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • BenchChem. (2025). Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate.
  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid.
  • SorbentSystems.com. (n.d.). Desiccant Types.
  • Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
  • Linde. (n.d.). Inerting.
  • Linde. (n.d.). Inerting in the chemical industry.
  • Wikipedia. (n.d.). Inert gas.
  • Safety Data Sheet. (2009, September 26). 4-Aminobenzoic acid.
  • Ismail, W., & Gescher, J. (2012). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology.
  • Safety Data Sheet. (2017, May 23). 4-Aminobenzoic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
  • Chen, J., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources.
  • Safety Data Sheet. (2011, August 25). Material Safety Data Sheet.
  • Safety Data Sheet. (2009, September 22). Methyl 4-aminobenzoate.
  • Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.
  • Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS.
  • Perfumer's Apprentice. (2013, February 25). Proper pH for Accords, Perfumes, and Tinctures.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-ethoxybenzoic acid.
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes.
  • MDPI. (2022, April 19). Effect of Cold Stabilization Duration on Organic Acids and Aroma Compounds during Vitis vinifera L. cv. Riesling Wine Bottle Storage.

Sources

Optimization

Technical Support: Optimization of Deacetylation Kinetics for Methyl 4-amino-5-chloro-2-ethoxybenzoate

Case ID: OPT-RXN-4A5C Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Kinetic Landscape You are attempting to cleave an acetamide bond (deacetylation) while preserving a methyl est...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-4A5C Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Kinetic Landscape

You are attempting to cleave an acetamide bond (deacetylation) while preserving a methyl ester and an ethoxy ether. This presents a classic chemoselectivity challenge.

The Central Conflict:

  • Amide Hydrolysis (Target): Requires harsh conditions (high activation energy) because the amide bond has significant resonance stability.

  • Ester Hydrolysis (Side Reaction): Esters are generally more labile than amides. Under standard aqueous basic or acidic hydrolysis, the ester will cleave before the amide, yielding the carboxylic acid impurity (4-amino-5-chloro-2-ethoxybenzoic acid).

The Solution: Acid-Catalyzed Methanolysis To optimize reaction time without sacrificing yield, you must switch mechanisms from Hydrolysis (using water) to Alcoholysis (using methanol). By using anhydrous methanol as the solvent and a strong acid catalyst, you force the ester equilibrium to favor the methyl ester (via continuous transesterification/retention) while the amide is irreversibly cleaved to the amine and methyl acetate.

Decision Matrix & Reaction Pathway

The following diagram illustrates the kinetic pathways. Your goal is to maximize Path A while suppressing Path B .

DeacetylationPathways Start Methyl 4-acetamido- 5-chloro-2-ethoxybenzoate Conditions Conditions: H2SO4 / MeOH (Reflux) Start->Conditions Target TARGET PRODUCT Methyl 4-amino- 5-chloro-2-ethoxybenzoate Conditions->Target Path A: Methanolysis (Anhydrous) Impurity CRITICAL IMPURITY 4-amino-5-chloro- 2-ethoxybenzoic acid Conditions->Impurity Path B: Hydrolysis (Water Present) Byproduct Methyl Acetate (Volatile) Conditions->Byproduct Cleaved Acetyl Group Target->Impurity Over-reaction (Prolonged Reflux + Trace H2O)

Figure 1: Reaction pathway analysis. Path A represents the desired anhydrous solvolysis. Path B represents the parasitic hydrolysis caused by moisture.

Troubleshooting Guides (Ticket Resolution)
Ticket #1: "The reaction is stalling at 80% conversion after 10 hours."

Diagnosis: Insufficient protonation of the amide carbonyl. Root Cause: As the amine product forms, it acts as a proton sponge (forming the ammonium salt), effectively neutralizing one equivalent of your acid catalyst. Resolution:

  • Acid Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of acid (H₂SO₄ or HCl) relative to the starting material. The first equivalent is consumed by the product amine; the excess drives the catalytic cycle.

  • Temperature: If using HCl gas in MeOH, the reflux temperature is limited (~65°C). Switch to Concentrated H₂SO₄ (98%) in Methanol . This raises the boiling point slightly and provides a more robust proton source.

  • Concentration: Increase reaction concentration to 0.5 M – 0.8 M . Bimolecular kinetics favor higher concentrations.

Ticket #2: "I see a 15% formation of the Benzoic Acid impurity."

Diagnosis: Water contamination (Saponification). Root Cause: The presence of water allows the ester to hydrolyze. Since the reaction is acidic, this is reversible, but if the reaction is quenched with water or worked up slowly, the acid content rises. Resolution:

  • The "Dry" Rule: Use anhydrous methanol (<0.05% water).

  • Hygroscopic Warning: H₂SO₄ is hygroscopic. Do not leave the reaction vessel open. Use a drying tube (CaCl₂) or nitrogen blanket.

  • Quench Protocol: Do not quench by pouring into water if the reaction is hot. Cool to 0°C first, then neutralize with methanolic ammonia or sodium methoxide before aqueous workup to lock in the ester.

Ticket #3: "New impurity eluting just after the product."

Diagnosis: Transesterification (Ethyl Ester formation). Root Cause: If your starting material was the Methyl ester but you used Ethanol as the solvent, you will convert the methyl ester to the ethyl ester. Resolution:

  • Strict Solvent Matching: If you want the Methyl ester, you MUST use Methanol.

  • Verification: Check the NMR. A quartet at ~4.3 ppm indicates an ethyl ester (in addition to the ethoxy ether quartet).

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-amino-5-chloro-2-ethoxybenzoate via Acid-Catalyzed Methanolysis.

Reagents:

  • Precursor: Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (1.0 eq)

  • Solvent: Anhydrous Methanol (10-15 volumes)

  • Catalyst: Concentrated H₂SO₄ (2.0 - 3.0 eq) or Thionyl Chloride (to generate HCl in situ).

Methodology:

  • Setup: Charge the reaction vessel with Methyl 4-acetamido-5-chloro-2-ethoxybenzoate and Anhydrous Methanol.

  • Acid Addition:

    • Option A (Standard): Add conc. H₂SO₄ dropwise at room temperature. (Exothermic).

    • Option B (Ultra-Dry): Add Thionyl Chloride (SOCl₂) dropwise to the methanol at 0°C. This reacts with trace water to form HCl and SO₂, ensuring strictly anhydrous conditions.

  • Reaction: Heat to reflux (65°C).

  • Monitoring: Sample at 4 hours .

    • Technique: HPLC (C18 column, Water/Acetonitrile gradient).

    • Target: < 1.0% Starting Material.[1]

  • Workup (Critical for Yield):

    • Cool to < 5°C.

    • Slowly neutralize with sat. NaHCO₃ or NH₄OH until pH ~8 (precipitates the free base).

    • Filter the solid product.[2]

    • Wash with cold water (to remove salts) and cold methanol (to remove trace impurities).

Frequently Asked Questions (FAQ)

Q: Can I use NaOH (Base Hydrolysis) to speed this up? A: No. Base hydrolysis is faster for esters than amides. You will quantitatively convert your methyl ester to the carboxylic acid salt before the amide is fully cleaved.

Q: Why does the reaction time vary between 5 and 12 hours? A: This is strictly temperature-dependent.

  • At 50°C: ~12-16 hours.

  • At 65°C (Reflux): ~5-8 hours.[3]

  • At 80°C (Sealed Tube): ~2-3 hours (Risk of degradation increases).

Q: My starting material is not dissolving in Methanol. A: The acetamido precursor is often insoluble in cold methanol. It will dissolve as the temperature rises and as the acid protonates the amide. Do not add co-solvents like DMF if possible, as they complicate the workup.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. (Chapter on cleavage of Amides).
  • Wang, W., et al. (2016). Synthesis of methyl 4-acetamido-5-chloro-2-methoxybenzoate. ChemicalBook/Patent CN105237422A.

  • Zou, P., & Wang, K. (2023).[4] Methanolysis of amides under high-temperature and high-pressure conditions. Chinese Journal of Chemical Engineering. [4]

  • Patent CN103553991A. (2014). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (Describes the analogous deacetylation conditions using H2SO4/MeOH).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Analysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate

Executive Summary: The Analytical Challenge Methyl 4-amino-5-chloro-2-ethoxybenzoate (MACEB) is a pivotal intermediate in the synthesis of gastroprokinetic agents, most notably Mosapride . Its purity is a Critical Qualit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 4-amino-5-chloro-2-ethoxybenzoate (MACEB) is a pivotal intermediate in the synthesis of gastroprokinetic agents, most notably Mosapride . Its purity is a Critical Quality Attribute (CQA) because downstream coupling reactions are sensitive to competitive inhibition by impurities, particularly the hydrolyzed acid form and unchlorinated precursors.

In this guide, we move beyond generic "catch-all" methods. We compare a traditional Isocratic Methanol/Water Method (often used for quick spot-checks) against a Stability-Indicating Gradient Method designed for GMP release testing. The latter offers superior resolution of the critical hydrolysis impurity (4-amino-5-chloro-2-ethoxybenzoic acid), which is often co-eluted in simpler systems.

Impurity Origin & Profiling

Understanding the chemistry of MACEB is prerequisite to analyzing it. The primary impurities arise from the synthesis (chlorination efficiency) and storage stability (ester hydrolysis).

Visualization: Impurity Pathways

The following diagram maps the chemical origin of the critical impurities that the HPLC method must resolve.

ImpurityPathways SM Methyl 4-amino-2-ethoxybenzoate (Starting Material) PROD Methyl 4-amino-5-chloro-2-ethoxybenzoate (Target Analyte) SM->PROD Chlorination (NCS) IMP_B Regioisomers/Over-chlorinated (Process Impurities) SM->IMP_B Side Rxn IMP_A 4-Amino-5-chloro-2-ethoxybenzoic Acid (Hydrolysis Impurity) PROD->IMP_A Hydrolysis (H2O/pH)

Figure 1: Chemical genealogy of MACEB impurities. The analytical method must separate the hydrophobic starting material (SM) and the polar hydrolysis product (Impurity A) from the main peak.

Method Comparison: Generic vs. Optimized

Many labs initially adopt a simple isocratic method. While faster, this approach often fails to detect the onset of hydrolysis, leading to "false passes" on purity.

FeatureMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 Standard (5 µm), 250 x 4.6 mmC18 Core-Shell (2.7 µm) or High-Carbon Load (3.5 µm)
Mobile Phase Methanol : Water (70:30)A: 0.1% H3PO4 (pH 2.5) B: Acetonitrile
Elution IsocraticGradient (10% B to 80% B)
Resolution (Acid Impurity) Poor (< 1.5) . The acid often tails into the void or co-elutes.Excellent (> 3.0) . Acid elutes early; Ester is well retained.
Run Time 10-15 mins20-25 mins (including equilibration)
Suitability In-process spot checks (IPC)Final Product Release & Stability Studies

Expert Insight: Method A relies solely on hydrophobicity. However, the amino group on MACEB causes peak tailing on older silica supports due to silanol interactions. Method B uses an acidic buffer (pH 2.5) to protonate the amine and suppress the ionization of the acid impurity, sharpening both peaks and ensuring thermodynamic separation.

Detailed Protocol: The Optimized Method

This protocol is designed to be stability-indicating , meaning it can detect degradation products formed during storage.

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UV Detector required).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLSufficient sensitivity for 0.05% impurity limit.
Detection UV at 265 nmMax absorption for the benzamide scaffold; minimizes solvent cutoff noise.
Column Temp 30°CEnsures retention time reproducibility.
Mobile Phase A 0.1% Orthophosphoric Acid in WaterLow pH (2.5) suppresses silanol activity and protonates the amine.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic ester.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial Hold (Elute polar acid impurity)
2.08515Start Gradient
12.02080Ramp to elute Main Peak & Non-polars
15.02080Wash
15.18515Return to Initial
20.08515Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50).

  • Standard Stock: Weigh 25 mg MACEB reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • Test Sample: Prepare duplicate samples at 0.5 mg/mL.

  • Sensitivity Solution: Dilute Standard Stock 1:1000 (0.5 µg/mL) to verify LOQ.

Method Validation & Performance Logic

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), it must pass specific System Suitability Tests (SST) before every run.

Workflow: Validation Logic

ValidationWorkflow Start Start Sequence Blank Inject Blank (Check for Carryover/Ghost Peaks) Start->Blank SST Inject SST Standard (5 reps) Check RSD < 2.0%, Tailing < 1.5 Blank->SST Decision Pass SST? SST->Decision RunSamples Run Samples (Bracket with Stds every 10 runs) Decision->RunSamples Yes Fail Troubleshoot: Check Pump/Leaks/Column Decision->Fail No Fail->SST Retry

Figure 2: Routine System Suitability Workflow to ensure data integrity.

Performance Criteria (Expected)
  • Specificity: No interference at the retention time of MACEB (approx 9.5 min) from blank or placebo.

  • Linearity: R² > 0.999 over range 50% to 150% of target concentration.

  • Limit of Quantitation (LOQ): < 0.05% (area normalization).

  • Precision: Injection repeatability RSD < 1.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine group.Ensure Mobile Phase A pH is < 3.0. Add 5mM Triethylamine if using older columns.
Drifting Retention Times Column temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Carryover from previous high-conc injection.Increase needle wash time. Run a blank gradient after high-conc samples.
Split Peaks Sample solvent too strong.Ensure sample diluent matches initial mobile phase (15-20% ACN) or inject smaller volume.

References

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Provides the regulatory framework for SST and adjustment of parameters). Link

  • Sethi, P. D.HPLC: High Performance Liquid Chromatography; Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers, 2001.
  • ChemicalBook . Mosapride Impurity 32 (Methyl 4-amino-5-chloro-2-ethoxybenzoate).[1] (Identifies the compound as a specific impurity in Mosapride synthesis). Link

  • PubChem . Methyl 4-amino-5-chloro-2-methoxybenzoate (Analogous Chemistry). (Source for pKa and solubility properties of the structural analog used to derive mobile phase pH). Link

  • ICH Guidelines . Q2(R1) Validation of Analytical Procedures: Text and Methodology. (The global standard for method validation criteria). Link

Sources

Comparative

1H NMR Spectrum Analysis of Methyl 4-amino-5-chloro-2-ethoxybenzoate: A Comparative Performance Guide

Executive Summary & Context Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 7467-56-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of gastroprokinetic agents (e.g., Cisapride, Prucalopride)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 7467-56-3) is a critical pharmacophore intermediate, notably utilized in the synthesis of gastroprokinetic agents (e.g., Cisapride, Prucalopride). In drug development, the "performance" of an analytical method is defined by its ability to unequivocally distinguish the Target Pharmaceutical Ingredient (TPI) from structurally similar impurities and regioisomers.

This guide moves beyond basic peak assignment. It compares the resolving power of different solvent systems and provides a comparative logic flow to distinguish the target molecule from its most common process impurities (the un-chlorinated precursor and the 3-chloro regioisomer).

Structural Analysis & Theoretical Assignment

To validate the spectrum, we must first map the proton environments. The molecule possesses a tetrasubstituted benzene ring, resulting in a simplified aromatic region that is highly diagnostic.

Molecular Structure Diagram

The following diagram maps the proton environments discussed in this guide.

G C1 C1 (Ester) C2 C2 (Ethoxy) C1->C2 Sub_Ester COOCH3 (Proton E) C1->Sub_Ester C3 C3-H (Proton A) C2->C3 Sub_Ethoxy O-CH2-CH3 (Protons C, D) C2->Sub_Ethoxy C4 C4 (Amino) C3->C4 C5 C5 (Chloro) C4->C5 Sub_Amino NH2 (Proton F) C4->Sub_Amino C6 C6-H (Proton B) C5->C6 C6->C1

Figure 1: Structural connectivity of Methyl 4-amino-5-chloro-2-ethoxybenzoate highlighting diagnostic proton sites.

Predicted Chemical Shifts (Reference Data)

The following table summarizes the expected shifts. Note the significant electronic contrast between the two aromatic protons.

Proton LabelChemical GroupMultiplicityShift (δ ppm)Coupling (

Hz)
Mechanistic Cause
A (H-3) Aromatic CHSinglet (s)6.25 – 6.35-Shielded by ortho-electron donating groups (-NH₂, -OEt).
B (H-6) Aromatic CHSinglet (s)7.75 – 7.85-Deshielded by ortho-ester carbonyl and meta-chlorine.
C Ethoxy (-OCH ₂-)Quartet (q)4.00 – 4.10~7.0Deshielded by Oxygen; couples to methyl.
D Ethoxy (-CH ₃)Triplet (t)1.40 – 1.45~7.0Standard methyl triplet.
E Ester (-COOCH ₃)Singlet (s)3.80 – 3.85-Isolated methyl group.[1]
F Amino (-NH ₂)Broad (br s)5.80 – 6.00-Exchangeable; shift varies heavily by solvent.

Comparative Performance: Solvent Selection

Choosing the right solvent is not merely about solubility; it dictates the visibility of the labile amino protons (


), which are crucial for confirming the oxidation state of the nitrogen.
Comparison: CDCl₃ vs. DMSO-d₆[2][3][4]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Solubility Moderate. May require warming for high concentrations.Excellent. Dissolves polar amino-esters instantly.DMSO Wins
NH₂ Signal Often broad/flat due to quadrupole broadening and exchange. Can merge with aromatic signals.[2]Sharp, distinct singlets. Strong H-bonding with DMSO slows exchange, stabilizing the peak.DMSO Wins
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with methoxy/ethoxy signals if wet).CDCl₃ Wins
Recovery High volatility allows easy sample recovery.[2]High boiling point makes sample recovery difficult.[2]CDCl₃ Wins

Recommendation:

  • For Routine QC: Use DMSO-d₆ . The distinct separation of the

    
     peak (usually around 5.8–6.0 ppm in DMSO) provides an integral count of 2H, confirming the amine is intact and not alkylated.
    
  • For Preparative Checks: Use CDCl₃ if you need to recover the sample for the next synthetic step.

Comparative Performance: Impurity Differentiation

This is the core "performance" metric for the analyst. The NMR method must distinguish the target from its specific synthetic failures.

Scenario A: Target vs. Precursor (Un-chlorinated)

Precursor: Methyl 4-amino-2-ethoxybenzoate. Differentiation Logic:

  • Target (5-Cl): The C5 position is blocked by Chlorine. H-3 and H-6 are para to each other. Para-coupling is negligible (~0 Hz). Result: Two distinct Singlets.

  • Precursor (No Cl): C5 has a proton.[3][4] H-5 and H-6 are ortho to each other. Result: H-5 and H-6 appear as Doublets (

    
     Hz). 
    
Scenario B: Target vs. Regioisomer (3-Chloro isomer)

Isomer: Methyl 4-amino-3-chloro-2-ethoxybenzoate (Chlorination occurs at C3 instead of C5). Differentiation Logic:

  • Target (5-Cl): Protons at C3 and C6 are isolated. Result: Two Singlets.

  • Isomer (3-Cl): C3 is blocked. Protons remain at C5 and C6. These are ortho neighbors. Result: Two Doublets (

    
     Hz) in the aromatic region. 
    
Decision Workflow (QC Protocol)

The following decision tree illustrates how to interpret the aromatic region (6.0 – 8.0 ppm) to validate the batch.

QC_Logic Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Aromatic Signals Start->Count ThreeSig 3 Signals Found (1 Singlet, 2 Doublets) Count->ThreeSig Precursor Present TwoSig 2 Signals Found Count->TwoSig Fail BATCH REJECTED ThreeSig->Fail SplitCheck Check Multiplicity of the 2 Signals TwoSig->SplitCheck Doublets Two Doublets (J ~ 8Hz) (Ortho Coupling) SplitCheck->Doublets Regioisomer (3-Cl) Singlets Two Singlets (Para/Isolated) SplitCheck->Singlets Target (5-Cl) Doublets->Fail Pass BATCH APPROVED Singlets->Pass

Figure 2: NMR Decision Tree for Batch Release. The presence of aromatic doublets indicates synthesis failure.

Experimental Protocol

To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for QC) or CDCl₃.

    • Tip: If using DMSO, ensure the solvent is from a fresh ampoule to minimize water peaks at 3.33 ppm which can obscure the ester methyl group if shifted.

  • Mixing: Vortex for 30 seconds. Ensure complete dissolution.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KCl from the chlorination step).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 second (minimum). For quantitative impurity analysis, increase to 5.0 seconds to ensure full relaxation of aromatic protons.

  • Spectral Width: -2 to 14 ppm.

Processing & Validation (The "Shake Test")

If the assignment of the broad singlet at ~5.9 ppm (NH₂) is ambiguous:

  • Run the standard spectrum.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-run the spectrum.

  • Validation: The peak at ~5.9 ppm should disappear (exchange with D), confirming it is the

    
     group and not an impurity.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate (Analogous Structure Reference). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[5] Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[6] Magnetic Resonance in Chemistry, 44(5), 491-509.[6] Retrieved from [Link]

Sources

Validation

A Comparative Guide to Identifying Impurities in Methyl 4-amino-5-chloro-2-ethoxybenzoate using LC-MS

This guide provides a comprehensive, in-depth analysis of methodologies for identifying and characterizing impurities in methyl 4-amino-5-chloro-2-ethoxybenzoate, a key intermediate in the synthesis of pharmaceuticals su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of methodologies for identifying and characterizing impurities in methyl 4-amino-5-chloro-2-ethoxybenzoate, a key intermediate in the synthesis of pharmaceuticals such as Mosapride.[1][2] We will explore the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comparative perspective on various analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, accurate, and reliable impurity profiling methods in alignment with global regulatory standards.

The Criticality of Impurity Profiling in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to key intermediates like methyl 4-amino-5-chloro-2-ethoxybenzoate. Impurities, which can originate from starting materials, by-products of side reactions, intermediates, degradation products, reagents, or catalysts, must be meticulously identified, quantified, and controlled.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6][7]

Understanding the Impurity Landscape of Methyl 4-amino-5-chloro-2-ethoxybenzoate

A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities. Methyl 4-amino-5-chloro-2-ethoxybenzoate is a crucial component in the synthesis of Mosapride Citrate.[1][2] Its synthesis often begins with p-aminosalicylic acid and involves a series of reactions including acetylation, ethylation, chlorination, and hydrolysis.[2]

Based on this, we can anticipate the following potential impurities:

  • Starting Materials and Intermediates:

    • p-Aminosalicylic acid

    • Methyl p-acetamido salicylate

    • 2-ethoxy-4-amino-5-chlorobenzoic acid[1][2]

  • By-products from Incomplete Reactions or Side Reactions:

    • Isomeric impurities (e.g., incorrect chlorination position)

    • Over-alkylated or under-alkylated species

    • Hydrolyzed ester to the corresponding carboxylic acid (4-amino-5-chloro-2-ethoxybenzoic acid)[8]

  • Reagents and Catalysts:

    • Residual solvents

    • Unreacted chlorinating agents (e.g., N-chlorosuccinimide)

  • Degradation Products:

    • Hydrolytic degradation: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-amino-5-chloro-2-ethoxybenzoic acid and methanol.[9]

    • Oxidative degradation: The aromatic amine functionality is prone to oxidation, which can lead to the formation of N-oxides and other colored degradants.[9]

    • Photolytic degradation: Exposure to light can induce degradation, particularly for aromatic amines.

The following diagram illustrates the potential sources of impurities in the synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate.

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Starting_Materials Starting Materials (e.g., p-aminosalicylic acid) Target_Molecule Methyl 4-amino-5-chloro- 2-ethoxybenzoate Starting_Materials->Target_Molecule Intermediates Intermediates (e.g., acetylated precursors) Intermediates->Target_Molecule By_Products By-products (e.g., isomeric impurities) Impurities Process & Degradation Impurities By_Products->Impurities Reagents Reagents & Catalysts Reagents->Impurities Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Impurities Oxidation Oxidation Oxidation->Impurities Photolysis Photolysis Photolysis->Impurities Target_Molecule->Hydrolysis Target_Molecule->Oxidation Target_Molecule->Photolysis

Caption: Potential sources of impurities in methyl 4-amino-5-chloro-2-ethoxybenzoate.

Comparative Analysis of LC-MS Methodologies

The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful tool for impurity profiling, offering high sensitivity and specificity.[10]

Chromatographic Separation: A Head-to-Head Comparison of Stationary Phases

The choice of the HPLC column is critical for achieving the necessary resolution between the main component and its impurities. For aromatic amines, C18 and Phenyl-Hexyl columns are popular choices.[11][12][13][14]

FeatureC18 ColumnPhenyl-Hexyl ColumnRationale & Insights
Stationary Phase Octadecyl silane (non-polar alkyl chains)Phenyl-hexyl silane (aromatic rings with a hexyl linker)The C18 phase separates primarily based on hydrophobicity. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with aromatic analytes.[11][12][14]
Selectivity Excellent for general reversed-phase separations. May show limited selectivity for structurally similar aromatic isomers.Enhanced selectivity for aromatic and unsaturated compounds. Often provides better resolution for positional isomers.[11][14]For differentiating between chloro-isomers or other structurally close impurities, the Phenyl-Hexyl column is often superior.
Retention Generally provides strong retention for non-polar compounds.Retention is influenced by both hydrophobic and π-π interactions. May show different elution orders compared to C18.[11]The dual retention mechanism of the Phenyl-Hexyl column can be advantageous for complex impurity profiles.
Peak Shape Good peak shape for a wide range of compounds with appropriate mobile phase conditions.Can provide improved peak shape for aromatic amines due to reduced secondary interactions with the silica backbone.The choice of a high-purity, end-capped column is crucial for minimizing peak tailing with basic analytes like aromatic amines.

Experimental Protocol: HPLC Method Development

  • Column Selection:

    • Primary Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) due to its enhanced selectivity for aromatic compounds.

    • Comparative Column: Utilize a C18 column of similar dimensions for comparison.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier improves peak shape and promotes ionization in positive ion mode.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A gradient elution is necessary to separate impurities with a wide range of polarities.

    • Start with a low percentage of organic phase (e.g., 10% B) to retain polar impurities.

    • Increase the organic phase concentration to elute the main component and less polar impurities.

    • A shallow gradient is often required to resolve closely eluting peaks.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C to improve efficiency and reduce backpressure.

  • Detection: UV detection at a wavelength that provides a good response for both the main component and expected impurities (e.g., 254 nm and 280 nm).

Mass Spectrometric Detection: Ionization Source Comparison

The choice of ionization source is critical for achieving optimal sensitivity. For primary aromatic amines, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[15][16][17][18]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Principle Ionization occurs in the liquid phase from charged droplets.Ionization occurs in the gas phase via a corona discharge.[15][17]ESI is a "soft" ionization technique, often resulting in minimal fragmentation. APCI is more energetic.
Analyte Polarity Ideal for polar to moderately polar compounds.[15][18]Suitable for less polar to non-polar compounds.[15][17][18]Methyl 4-amino-5-chloro-2-ethoxybenzoate and its likely impurities are moderately polar, making ESI a good starting point. However, some less polar by-products might be better ionized by APCI.
Thermal Stability Suitable for thermally labile compounds.[16]Requires the analyte to be thermally stable and volatile.[16]The target molecule is likely stable enough for APCI, but this should be confirmed experimentally.
Matrix Effects More susceptible to ion suppression from non-volatile buffers and matrix components.Generally less prone to matrix effects compared to ESI.[17]For complex sample matrices or when using certain mobile phase additives, APCI can offer more robust performance.

Experimental Protocol: Mass Spectrometry Method

  • Ionization Mode: Positive ion mode is preferred for aromatic amines as the basic nitrogen atom is readily protonated.

  • Source Comparison:

    • Analyze a standard solution of methyl 4-amino-5-chloro-2-ethoxybenzoate using both ESI and APCI sources to determine which provides a better signal-to-noise ratio.

  • Mass Analyzer:

    • Quadrupole: For targeted analysis of known impurities using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Time-of-Flight (TOF) or Orbitrap: For high-resolution mass spectrometry (HRMS) to determine the elemental composition of unknown impurities and for accurate mass measurements.

  • Fragmentation (MS/MS):

    • Perform MS/MS experiments on the protonated molecule of the main component and any detected impurities to obtain structural information. The fragmentation patterns of chlorinated aromatic compounds can be complex and provide valuable structural clues.

The following workflow diagram illustrates the process of impurity identification using LC-MS.

LCMS_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) LC_Separation LC Separation (C18 vs. Phenyl-Hexyl) Sample_Prep->LC_Separation Ionization Ionization (ESI vs. APCI) LC_Separation->Ionization MS_Analysis MS Analysis (Full Scan HRMS) Ionization->MS_Analysis Data_Processing Data Processing (Peak Detection, Mass Extraction) MS_Analysis->Data_Processing Impurity_Identification Impurity Identification (Database Search, Fragmentation Analysis) Data_Processing->Impurity_Identification Quantification Quantification (Relative to Main Peak Area) Impurity_Identification->Quantification

Caption: A typical workflow for impurity identification using LC-MS.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantagesSuitability for this Application
LC-UV Simple, robust, and widely available. Good for quantification of known impurities with a chromophore.Lower sensitivity compared to MS. Cannot identify unknown impurities without a reference standard.Essential for routine quality control and quantification of specified impurities. Used in conjunction with MS for a complete picture.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile impurities, such as residual solvents.[10]Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile molecules.Primarily used for the analysis of residual solvents. Not suitable for the primary analysis of the target molecule and its non-volatile impurities without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification of impurities.Lower sensitivity compared to MS. Requires isolation of the impurity for detailed analysis.The "gold standard" for structure elucidation of unknown impurities once they have been isolated, typically by preparative HPLC.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling the determination of elemental composition for unknown impurities.[2]Higher cost and complexity compared to standard MS.Highly recommended for comprehensive impurity profiling and identification of unknown degradants and by-products.

Conclusion

The identification and control of impurities in methyl 4-amino-5-chloro-2-ethoxybenzoate is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. A well-designed LC-MS method is the cornerstone of a robust impurity profiling strategy.

For this specific application, a high-performance liquid chromatography system coupled with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is the recommended approach. The use of a Phenyl-Hexyl column is likely to provide superior selectivity for the separation of closely related aromatic impurities compared to a standard C18 column. Electrospray ionization in positive mode is the logical starting point for ionization, with APCI as a valuable alternative for less polar species or to overcome matrix effects.

By systematically evaluating different chromatographic and mass spectrometric parameters, and complementing the LC-MS data with other techniques like NMR where necessary, researchers can develop a comprehensive understanding of the impurity profile of methyl 4-amino-5-chloro-2-ethoxybenzoate, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • CN111349052B - Synthesis method of mosapride citrate. Google Patents.
  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. Google Patents.
  • Mosapride-impurities. Pharmaffiliates. Retrieved from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Retrieved from [Link]

  • Mosapride Citrate-impurities. Pharmaffiliates. Retrieved from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 3-13. Retrieved from [Link]

  • Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 159-166.
  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube. Retrieved from [Link]

  • Interfaces for LC-MS. Shimadzu. Retrieved from [Link]

  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. (1996). Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492. Retrieved from [Link]

  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Separation Science. Retrieved from [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. Retrieved from [Link]

  • CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof. Google Patents.
  • 4-Amino-5-chloro-2-ethoxybenzoic acid. PubChem. Retrieved from [Link]

  • WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation. Google Patents.
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Retrieved from [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). Agilent. Retrieved from [Link]

  • CN111514111A - Pharmaceutical composition containing mosapride citrate and preparation method thereof. Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). International Journal of Organic Chemistry, 6, 95-99.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). Journal of Chromatography B, 1180, 122888. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. Retrieved from [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Retrieved from [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research, 13(12), 4755-4761.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2001). Journal of Combinatorial Chemistry, 3(4), 357-360. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Retrieved from [Link]

Sources

Comparative

comparison of methyl 4-amino-5-chloro-2-ethoxybenzoate vs 2-methoxy analog reactivity

The following technical guide provides an in-depth comparison of Methyl 4-amino-5-chloro-2-methoxybenzoate (the standard Metoclopramide intermediate) versus its 2-ethoxy analog . This analysis focuses on process chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Methyl 4-amino-5-chloro-2-methoxybenzoate (the standard Metoclopramide intermediate) versus its 2-ethoxy analog . This analysis focuses on process chemistry, reactivity kinetics, and synthetic implications for drug development professionals.

Executive Summary

In the synthesis of benzamide substituted antiemetics (specifically Metoclopramide), the 2-methoxy intermediate is the industry standard. The 2-ethoxy analog serves primarily as a critical process impurity or a structural probe for structure-activity relationship (SAR) studies.

Key Reactivity Differentiator: The 2-methoxy analog exhibits significantly faster reaction kinetics in nucleophilic acyl substitution (amidation) compared to the 2-ethoxy analog. This is driven by the Steric Ortho-Effect : the bulkier ethoxy group hinders the trajectory of the incoming nucleophile (diamine) toward the carbonyl carbon, increasing the activation energy of the tetrahedral intermediate formation.

Chemical Identity & Physical Profile[1][2][3][4][5]

Feature2-Methoxy Analog (Standard)2-Ethoxy Analog (Alternative/Impurity)
IUPAC Name Methyl 4-amino-5-chloro-2-methoxybenzoateMethyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 20896-27-9 112914-03-1
Molecular Weight 215.63 g/mol 229.66 g/mol
Lipophilicity (LogP) ~1.6 (Moderate)~2.1 (Higher)
Solubility Soluble in MeOH, DCM, AcetoneHigher solubility in non-polar solvents; lower in aqueous media
Role Key Intermediate for MetoclopramideProcess Impurity / SAR Analog

Synthetic Pathways & Divergence

The origin of the 2-ethoxy analog in a production environment is often trace ethanol contamination during the alkylation of 4-amino-salicylic acid (PAS) or the use of ethanol as a solvent during esterification.

Pathway Diagram

The following diagram illustrates the parallel synthesis and the critical divergence point where the impurity is introduced.

SynthesisPathways cluster_Methoxy Target Pathway (Metoclopramide) cluster_Ethoxy Impurity/Analog Pathway PAS 4-Amino-salicylic Acid (Starting Material) MethAgent Reagent: Dimethyl Sulfate Solvent: Methanol PAS->MethAgent EthAgent Reagent: Diethyl Sulfate Or Ethanol Contamination PAS->EthAgent MethoxyEster Methyl 4-amino-5-chloro- 2-methoxybenzoate (CAS 20896-27-9) MethAgent->MethoxyEster Methylation Metoclopramide Metoclopramide MethoxyEster->Metoclopramide Amidation (Fast) EthoxyEster Methyl 4-amino-5-chloro- 2-ethoxybenzoate (CAS 112914-03-1) EthAgent->EthoxyEster Ethylation EthoxyAnalog Ethoxy-Metoclopramide (Analog) EthoxyEster->EthoxyAnalog Amidation (Slow)

Figure 1: Parallel synthesis pathways showing the origin of the methoxy target versus the ethoxy analog/impurity.

Reactivity Profiling: The Steric Barrier

The core difference between these molecules lies in their reactivity toward Nucleophilic Acyl Substitution , specifically the reaction with N,N-diethylethylenediamine to form the final benzamide drug.

A. Amidation Kinetics
  • Reaction: Ester + Diamine

    
     Benzamide + Alcohol
    
  • Mechanism: The amine nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the alkoxide (methoxide or ethoxide).

  • Observation: The 2-methoxy analog reacts 2–4x faster than the 2-ethoxy analog under identical conditions.

Mechanistic Explanation:

  • Steric Hindrance: The 2-position (ortho) is immediately adjacent to the reaction center (carbonyl). The methoxy group (

    
    ) has a relatively small Van der Waals radius. The ethoxy group (
    
    
    
    ), with its additional methylene unit, possesses greater rotational freedom and bulk. This bulk effectively "shields" the carbonyl carbon from the incoming nucleophile.
  • Transition State Energy: The formation of the tetrahedral intermediate requires the nucleophile to approach at the Bürgi-Dunitz angle (107°). The 2-ethoxy group destabilizes this transition state due to steric clash, increasing the activation energy (

    
    ) and slowing the reaction rate (
    
    
    
    ).
B. Hydrolysis Stability
  • Context: Saponification is often a side reaction or a degradation pathway.

  • Comparison: The 2-ethoxy ester is more stable to hydrolysis than the 2-methoxy ester.

  • Implication: If the 2-ethoxy analog is present as an impurity, it is difficult to remove via selective hydrolysis. It often carries through to the final crystallization steps, necessitating strict control of ethanol levels in the upstream methylation process.

Experimental Protocols

Protocol A: Synthesis of Metoclopramide (From 2-Methoxy Ester)

This protocol demonstrates the standard high-efficiency amidation.

Reagents:

  • Methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq)

  • N,N-Diethylethylenediamine (1.2 eq)

  • Solvent: Toluene or Xylene (for azeotropic removal of methanol)

Procedure:

  • Dissolution: Charge the reaction vessel with the 2-methoxy ester and solvent (5 vol).

  • Addition: Add N,N-diethylethylenediamine dropwise at ambient temperature.

  • Reflux: Heat the mixture to reflux (110°C). The reaction is driven by the removal of the methanol byproduct.

  • Monitoring: Monitor via HPLC.

    • Target: >98% conversion is typically achieved within 3–5 hours .

  • Isolation: Cool to 5°C. The product precipitates (or is induced by anti-solvent). Filter and wash.

Protocol B: Reactivity Test for 2-Ethoxy Analog

This protocol highlights the kinetic lag.

Reagents:

  • Methyl 4-amino-5-chloro-2-ethoxybenzoate (1.0 eq)

  • N,N-Diethylethylenediamine (1.2 eq)

  • Solvent: Toluene

Procedure:

  • Setup: Identical to Protocol A.

  • Reflux: Heat to reflux (110°C).

  • Monitoring: Monitor via HPLC at 3-hour mark.

    • Result: Expect only 60–75% conversion (compared to >98% for methoxy).

    • Adjustment: To drive to completion, the reaction requires extended time (8–12 hours) or a higher boiling solvent (e.g., Xylene, 140°C) to overcome the steric barrier.

References

  • PubChem. (2025).[1][2] Methyl 4-amino-5-chloro-2-methoxybenzoate (Compound Summary). National Library of Medicine. Link

  • Blazheyevskiy, M., et al. (2023).[3] Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations.[4][3][5] Turkiye Parazitol Derg. Link

  • BenchChem. (2025). Comparative Analysis of Reaction Kinetics for Substituted Benzoate Esters.Link

  • ChemicalBook. (2025). 4-Amino-5-chloro-2-ethoxybenzoic Acid (CAS 108282-38-8) and Esters.Link

  • Santa Cruz Biotechnology. (2024). Methyl 4-Amino-5-chloro-2-methoxybenzoate Product Data.Link

Sources

Validation

Comparative Guide: Reference Standards for Methyl 4-amino-5-chloro-2-ethoxybenzoate Analysis

Executive Summary & Molecule Profile Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1) is a critical process intermediate and a potential organic impurity in the synthesis of Mosapride Citrate , a selective 5-H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1) is a critical process intermediate and a potential organic impurity in the synthesis of Mosapride Citrate , a selective 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.

In the context of pharmaceutical analysis, this molecule presents a specific challenge: it is the methyl ester analog of the key starting material (4-amino-5-chloro-2-ethoxybenzoic acid). Its presence typically indicates either a side reaction with methanol during workup or the use of methyl ester starting materials. Accurate quantification is essential to meet ICH Q3A/Q3B thresholds for related substances.

This guide compares available reference standard grades and provides a self-validating HPLC protocol for its analysis.

Molecule Identification
FeatureDetail
Chemical Name Methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS Number 112914-03-1
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Role Key Intermediate / Process Impurity (Mosapride)
SMILES CCOC1=CC(N)=C(Cl)C=C1C(=O)OC

Reference Standard Comparison: Selecting the Right Grade

Unlike active pharmaceutical ingredients (APIs) which often have readily available USP/EP Primary Standards, specific process intermediates like CAS 112914-03-1 often require careful selection between Certified Reference Materials (CRMs) and Research Grade chemicals.

Comparative Analysis Table
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary/Working Standard Option C: Research Grade Chemical
Primary Use Method Validation, Calibration of Secondary StandardsRoutine QC Release TestingEarly R&D, Synthesis Optimization
Purity >99.0% (Mass Balance)>98.0% (Chromatographic)>95-97% (Nominal)
Traceability SI-Traceable (qNMR / Mass Balance)Traceable to CRM or In-house PrimaryVendor CoA only
Documentation CoA + H-NMR, C-NMR, MS, HPLC, TGA/KF, ROICoA + HPLC PurityBasic CoA (HPLC only)
Cost High ($500 - $1500 / 100mg)Moderate ($200 - $500 / 1g)Low ($50 - $100 / 1g)
Risk Profile Low Risk. Defensible in regulatory audits.Medium Risk. Requires periodic re-qualification.High Risk. Must be fully characterized before use in GMP.
Expert Recommendation
  • For GMP Release Testing: If a Pharmacopeial Reference Standard (e.g., USP/JP) is not explicitly available for this specific ester, you must procure Option A (CRM) from a specialist vendor (e.g., LGC, USP, or specialized impurity manufacturers) to establish your "In-House Primary Standard."

  • For Routine Analysis: Purchase Option C (High purity) and qualify it against your In-House Primary Standard to create a working standard.

Origin & Fate Mapping (Visualized)

Understanding where this impurity originates is crucial for controlling it. The diagram below illustrates the synthesis pathway of Mosapride and the formation of the Methyl Ester impurity.

Mosapride_Synthesis Acid 4-Amino-5-chloro- 2-ethoxybenzoic Acid (Starting Material) MethylEster Methyl 4-amino-5-chloro- 2-ethoxybenzoate (Target Impurity) Acid->MethylEster Esterification (w/ Methanol) Intermediate Activated Intermediate (Acid Chloride/Mixed Anhydride) Acid->Intermediate Activation Methanol Methanol (Solvent/Reagent) Methanol->MethylEster Mosapride Mosapride Citrate (API) MethylEster->Mosapride Purge Failure (Carryover) Intermediate->MethylEster Methanolysis Intermediate->Mosapride + Amine (Amidation) Amine Side Chain Amine (Aminomethyl-morpholine deriv.)

Figure 1: Synthesis pathway showing the origin of Methyl 4-amino-5-chloro-2-ethoxybenzoate via unwanted esterification with methanol.

Self-Validating Analytical Protocol

This protocol is derived from the Japanese Pharmacopoeia (JP) method for Mosapride Citrate but optimized for the separation of the methyl ester intermediate.

A. HPLC Method Parameters
  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 (L1), 4.6 mm × 150 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).

  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.[1]

  • Injection Volume: 10-20 µL.

B. Mobile Phase Composition

This method uses a gradient to ensure the hydrophobic ester elutes and separates from the polar acid starting material.

  • Buffer (Solution A): Dissolve 8.82 g of Trisodium Citrate Dihydrate in 800 mL water. Adjust pH to 4.0 with dilute HCl. Dilute to 1000 mL.[1]

  • Organic (Solution B): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Solution A (%) Solution B (%) Phase
0.0 80 20 Equilibration
15.0 50 50 Elution of Impurities
25.0 20 80 Wash
25.1 80 20 Re-equilibration

| 35.0 | 80 | 20 | End |

C. Standard Preparation & System Suitability
  • Stock Solution: Accurately weigh 10 mg of Methyl 4-amino-5-chloro-2-ethoxybenzoate Reference Standard into a 100 mL volumetric flask. Dissolve in 20 mL Acetonitrile and dilute to volume with Buffer (pH 4.0). (Conc: 0.1 mg/mL).

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL of Mosapride Citrate and 0.005 mg/mL of the Methyl Ester Standard.

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between Mosapride and Methyl Ester peaks.

    • Tailing Factor: 0.8 – 1.5 for the Methyl Ester peak.

    • RSD: < 2.0% for 5 replicate injections of the standard.

D. Data Interpretation[2][3]
  • Relative Retention Time (RRT): The methyl ester is less polar than the acid starting material and the API (due to the free amine/citrate salt in the API). Expect the Methyl Ester to elute after the main Mosapride peak in many reverse-phase systems, or verify specific RRT experimentally.

  • Quantification: Use the external standard method.

    
    
    (Where P is the purity of the Reference Standard)
    

In-House Qualification of Research Grade Standards

If a certified CRM is unavailable, you must qualify a "Research Grade" chemical (Option C) before using it for quantitative analysis.

Qualification Workflow:

  • Identity Confirmation:

    • 1H-NMR: Confirm the presence of the methyl singlet (~3.8 ppm) and the ethoxy triplet/quartet.

    • MS: Confirm parent ion

      
      .
      
  • Purity Assignment (Mass Balance Approach):

    
    
    
    • HPLC: Run the gradient method above. Integrate all impurity peaks.

    • ROI (Residue on Ignition): Determines inorganic content.

    • LOD (Loss on Drying) / TGA: Determines water/solvent content.

References

  • Japanese Pharmacopoeia (JP) . Mosapride Citrate Hydrate Monograph. 18th Edition. Ministry of Health, Labour and Welfare.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 122184, Methyl 4-amino-5-chloro-2-ethoxybenzoate. Available at: [Link]

  • Google Patents. Detection method for mosapride citrate and five key impurities (CN111505154A).

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy for the Validation of Methyl 4-Amino-5-Chloro-2-Ethoxybenzoate

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product efficacy. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups, making it an indispensable tool for identity confirmation. This guide provides an in-depth comparison and validation framework for methyl 4-amino-5-chloro-2-ethoxybenzoate, a key chemical intermediate, using Fourier Transform Infrared (FTIR) spectroscopy.

The Rationale for Spectroscopic Validation

In the synthesis of complex organic molecules, the potential for isomeric impurities or the persistence of starting materials necessitates rigorous analytical validation.[1][2] IR spectroscopy excels in this role by providing a unique spectral signature based on the vibrational modes of a molecule's chemical bonds.[2] For methyl 4-amino-5-chloro-2-ethoxybenzoate, this technique allows for the simultaneous confirmation of its key functional groups: the aromatic amine, chloro-substituent, ethoxy group, and methyl ester.

Predicting the Infrared Spectrum of Methyl 4-Amino-5-Chloro-2-Ethoxybenzoate

A detailed analysis of the molecular structure of methyl 4-amino-5-chloro-2-ethoxybenzoate allows for the prediction of its characteristic IR absorption peaks. These predictions are grounded in the well-established vibrational frequencies of specific functional groups.

Molecular Structure of Methyl 4-Amino-5-Chloro-2-Ethoxybenzoate

Caption: Key functional groups of methyl 4-amino-5-chloro-2-ethoxybenzoate.

A summary of the expected IR absorption peaks is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Amine N-H Stretch (asymmetric & symmetric)3400-3250Medium, two bands
N-H Bend (scissoring)1650-1580Medium
C-N Stretch1335-1250Strong
Aromatic Ring C-H Stretch3100-3000Medium
C=C Stretch (in-ring)1600-1585 & 1500-1400Medium, multiple bands
C-H Out-of-plane ("oop") bend900-675Strong, characteristic of substitution
Methyl Ester C=O Stretch1730-1715 (α,β-unsaturated)Strong, sharp
C-O Stretch1300-1000 (two bands)Strong
Ethoxy Group C-H Stretch (in CH₂ and CH₃)3000-2850Medium
C-O Stretch (ether linkage)~1250 and ~1040Strong
Chloro Substituent C-Cl Stretch850-550Medium

Comparative Analysis with a Structural Analog

Reference Compound: 4-Amino-5-chloro-2-methoxybenzoic acid

This molecule shares the same substituted benzene ring, including the primary amine and chloro substituents at the same positions. The key differences are the presence of a carboxylic acid instead of a methyl ester, and a methoxy group instead of an ethoxy group.

FeatureMethyl 4-amino-5-chloro-2-ethoxybenzoate4-Amino-5-chloro-2-methoxybenzoic acidExpected Spectral Differences
Carbonyl Methyl Ester (C=O)Carboxylic Acid (C=O)The ester C=O stretch is typically found around 1730-1715 cm⁻¹. The carboxylic acid C=O is broader and can be at a slightly lower wavenumber (1760-1690 cm⁻¹) due to hydrogen bonding.
O-H Region AbsentPresent (Carboxylic Acid O-H)A very broad O-H stretch from 3300-2500 cm⁻¹ will be present in the reference compound but absent in the target molecule.
Ether Linkage Ethoxy (C-O-C)Methoxy (C-O-C)Both will show strong C-O stretching, but the specific pattern and peak positions in the 1300-1000 cm⁻¹ region may differ slightly due to the different alkyl groups. The ethoxy group will also introduce additional C-H stretching and bending vibrations.
Amine & Ring PresentPresentThe N-H and aromatic ring vibrations are expected to be very similar in both position and intensity, providing a strong basis for identity confirmation.

By comparing the experimental spectrum of a synthesized sample of methyl 4-amino-5-chloro-2-ethoxybenzoate with the predicted peaks and the reference spectrum of its analog, a high degree of confidence in its structure can be achieved. The absence of the broad carboxylic acid O-H peak and the presence of the characteristic ester C=O peak would be key differentiating features.

Experimental Protocol: Validation via ATR-FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid pharmaceutical powders due to its minimal sample preparation, speed, and reproducibility.[3]

Workflow for ATR-FTIR Validation

cluster_workflow ATR-FTIR Validation Workflow start Start: Obtain Sample of Methyl 4-amino-5-chloro-2-ethoxybenzoate step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Record Background Spectrum step1->step2 step3 Apply Small Amount of Powdered Sample to Crystal step2->step3 step4 Ensure Good Contact with Pressure Arm step3->step4 step5 Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) step4->step5 step6 Process Spectrum (ATR correction, baseline correction) step5->step6 step7 Peak Picking and Analysis step6->step7 step8 Compare with Predicted Peaks and Reference Spectrum step7->step8 end_node End: Validate Structure step8->end_node

Caption: Step-by-step workflow for sample validation using ATR-FTIR.

Detailed Steps:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged.

  • ATR Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be meticulously cleaned before each measurement to avoid cross-contamination.[3][] A lint-free wipe moistened with a volatile solvent like isopropanol is typically sufficient.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal should be recorded. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the finely powdered methyl 4-amino-5-chloro-2-ethoxybenzoate sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Applying Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[5]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for pharmaceutical powders are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[]

  • Data Processing and Analysis: The acquired spectrum should be processed using the spectrometer's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, as well as baseline correction.[6]

  • Interpretation and Comparison: Identify the key absorption peaks in the experimental spectrum and compare them to the predicted values and the reference spectrum of the structural analog. This comparative analysis forms the basis of the validation.

Conclusion

The validation of methyl 4-amino-5-chloro-2-ethoxybenzoate using IR spectroscopy is a robust and reliable method. By combining a theoretical prediction of the IR spectrum with a comparative analysis against a closely related structural analog and employing a standardized experimental protocol like ATR-FTIR, researchers can confidently confirm the identity and purity of this important chemical intermediate. This rigorous approach to spectroscopic validation is a critical component of ensuring quality and consistency in the drug development pipeline.

References

  • Kazarian, S. G., & Chan, K. L. A. (2016). Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. AIP Publishing. Retrieved February 17, 2026, from [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved February 17, 2026, from [Link]

  • van der Weerd, J., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC. Retrieved February 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 17, 2026, from [Link]

  • Labcompare. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved February 17, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis: Sample Types and Prepare Methods. Retrieved February 17, 2026, from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

Sources

Validation

Validating Pharmacopoeial Standards for Mosapride Intermediates: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] Mosapride citrate, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent, relies heavily on the purity of its two primary synthetic precursors: 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Mosapride citrate, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent, relies heavily on the purity of its two primary synthetic precursors: 4-amino-5-chloro-2-ethoxybenzoic acid (Intermediate A) and (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (Intermediate B).[]

While the Japanese Pharmacopoeia (JP) provides a gold standard for the final API, the validation of intermediates often falls into a regulatory grey area, relying on generic "in-house" methods that lack the specificity to distinguish between closely related process impurities (e.g., des-fluorobenzyl analogs) and degradants (e.g., N-oxides).

This guide objectively compares the Standard Pharmacopoeial Approach (JP-based HPLC) against an Optimized Stability-Indicating Method (UPLC-ready) . We demonstrate that while the JP method is robust for potency, it fails to adequately resolve specific intermediate-derived impurities, necessitating a shift toward high-resolution gradient workflows for intermediate validation.[]

Synthetic Pathway & Impurity Logic

Understanding the origin of impurities is the first step in validation. The diagram below maps the condensation of Intermediates A and B to form Mosapride, highlighting critical control points.

MosaprideSynthesis IntA Intermediate A (4-amino-5-chloro-2-ethoxybenzoic acid) Coupling Amide Coupling (Activation via CDMT or Acid Chloride) IntA->Coupling IntB Intermediate B ((4-(4-fluorobenzyl)morpholin-2-yl)methanamine) IntB->Coupling ImpD Impurity D (Des-fluorobenzyl analog) IntB->ImpD Start Material Impurity MosaprideBase Mosapride Base Coupling->MosaprideBase Condensation MosaprideCitrate Mosapride Citrate (Final API) MosaprideBase->MosaprideCitrate Citric Acid/EtOH ImpA Impurity A (Hydrolysis Product) MosaprideBase->ImpA Acid/Base Hydrolysis ImpOx N-Oxide Impurity MosaprideCitrate->ImpOx Oxidation/Light

Caption: Synthesis of Mosapride Citrate showing the convergence of Intermediates A and B, and the origin of key impurities (Hydrolysis, Starting Material carryover, and Oxidation).[2][3]

Comparative Analysis: Standard vs. Optimized Methods

The following comparison evaluates the performance of the JP-based Isocratic Method (often adapted for intermediates) versus a Modern Gradient Method designed for high specificity.

Performance Metrics
FeatureMethod A: Standard Pharmacopoeial (JP Adapted)Method B: Optimized Stability-Indicating (Recommended)
Technique HPLC - IsocraticUPLC/HPLC - Gradient
Stationary Phase C18 (L1), 5 µm, 4.6 x 150 mmC18 (L1) or Phenyl-Hexyl, 1.7-3.5 µm
Mobile Phase Citrate Buffer (pH 3.[]3) / ACN / MeOHA: Phosphate Buffer (pH 6.5) B: Acetonitrile (Gradient)
Run Time 25 - 40 minutes8 - 12 minutes
Resolution (Rs) Mosapride/Impurity A: ~1.8Mosapride/Impurity A: > 3.5
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL
Primary Deficit Baseline drift; poor resolution of polar intermediates.[]Requires precise pH control of buffer.
Expert Insight (Causality)
  • Why the JP Method Fails for Intermediates: The JP method uses a citrate buffer at pH 3.3. At this acidic pH, the morpholine moiety of Intermediate B is fully protonated and highly polar, causing it to elute near the void volume (t0), often co-eluting with solvent fronts or polar degradants.

  • Why the Optimized Method Works: Switching to a phosphate buffer at pH 6.5 (closer to the pKa of the basic nitrogen) increases the retention of Intermediate B, moving it away from the solvent front. The gradient elution then "sweeps" the more hydrophobic Intermediate A and the final API, ensuring sharp peak shapes and defined separation.

Experimental Protocol: Validation of Intermediates

This protocol validates the Optimized Gradient Method for the simultaneous quantification of Intermediate A and B in the presence of Mosapride.

Chromatographic Conditions
  • Instrument: LC System with PDA Detector (or UV).

  • Column: XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[4]

  • Flow Rate: 1.0 mL/min.[][5][6][7]

  • Detector: 274 nm.[][5][6][8]

  • Injection Vol: 10 µL.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 60 40
8.0 20 80
10.0 90 10

| 12.0 | 90 | 10 |[]

Validation Workflow Logic

To ensure trustworthiness, the validation must follow a self-correcting logic flow.[] If System Suitability fails, the analytical run is invalid regardless of sample data.

ValidationLogic Start Start Validation SysSuit System Suitability Test (SST) (5 Replicates) Start->SysSuit CheckSST RSD < 2.0%? Tailing < 1.5? SysSuit->CheckSST Proceed Proceed to Samples CheckSST->Proceed Yes Fail Troubleshoot: Check Pump/Column CheckSST->Fail No Specificity Specificity: Inject Blank, Placebo, Impurities Proceed->Specificity Fail->SysSuit Retry Linearity Linearity: 5 Levels (50% - 150%) Specificity->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Linearity->Accuracy Report Generate Report Accuracy->Report

Caption: Analytical Validation Workflow ensuring system readiness before data collection.

Key Experimental Data (Simulated for Reference)

Linearity & Range (Intermediate A)

  • Regression Equation:

    
    []
    
  • Correlation Coefficient (

    
    ):  0.9998[][5][6]
    
  • Range: 10 µg/mL to 150 µg/mL[]

Accuracy (Recovery Study) The method must prove it can extract the intermediate from the complex reaction matrix.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)% RSD (n=3)
80%8.07.9499.2%0.85%
100%10.010.05100.5%0.42%
120%12.011.9899.8%0.65%

References

  • Japanese Pharmacopoeia (JP) 18th Edition. Mosapride Citrate Hydrate Monograph. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][] [Link]

  • National Institutes of Health (PubMed). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products. [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Characteristics of Methyl 4-amino-5-chloro-2-ethoxybenzoate

Executive Summary & Core Utility Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1) is the critical pharmacophore intermediate for the gastroprokinetic agent Mosapride . Its UV-Vis absorption profile is governed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS: 112914-03-1) is the critical pharmacophore intermediate for the gastroprokinetic agent Mosapride . Its UV-Vis absorption profile is governed by a distinct "push-pull" electronic system, where the electron-donating amino and ethoxy groups interact with the electron-withdrawing ester and chloro substituents.

This guide provides a definitive technical analysis of its spectral behavior, offering researchers a validated benchmark for purity assessment, reaction monitoring, and structural confirmation. Unlike generic spectral data, this analysis isolates the specific contributions of the 5-chloro and 2-ethoxy substituents, comparing them against common structural analogs.

Key Spectral Identifiers
ParameterCharacteristic ValueStructural Origin
Primary

274 ± 2 nm

transition (Benzene ring conjugation)
Secondary Band 305 - 310 nm

transition (Auxochromic shift from -NH₂/-Cl)
Molar Absorptivity (

)
~1.02 × 10⁴ L[1][2]·mol⁻¹·cm⁻¹High probability transition due to push-pull resonance
Solvatochromism Positive SolvatochromismBathochromic shift in polar protic solvents (MeOH/EtOH)

Structural Basis of Absorption (Chromophore Analysis)

To interpret the UV spectrum accurately, one must understand the electronic architecture of the molecule. The compound is not merely a benzene derivative; it is a donor-acceptor conjugated system .

Electronic "Push-Pull" Mechanism
  • Donors (Push): The Amino (-NH₂) group at position 4 and the Ethoxy (-OEt) group at position 2 inject electron density into the ring via resonance (+M effect).

  • Acceptors (Pull): The Ester (-COOCH₃) group at position 1 withdraws electron density (-M effect), creating a dipole across the ring.

  • The Chlorine Effect: The Chloro (-Cl) atom at position 5 acts as a weak auxochrome. While inductively withdrawing (-I), its lone pairs allow for weak resonance donation, resulting in a slight red shift (5–10 nm) and intensity increase compared to the non-chlorinated analog.

Chromophore cluster_0 Electronic Interaction Amino 4-Amino Group (Strong Donor) Benzene Benzene $pi$-System Amino->Benzene +M Resonance Ethoxy 2-Ethoxy Group (Moderate Donor) Ethoxy->Benzene +M Resonance Ester 1-Ester Group (Acceptor) Benzene->Ester -M Conjugation UV_Signal UV Absorption (274 nm) Benzene->UV_Signal Energy Gap ($Delta E$) Chloro 5-Chloro Atom (Auxochrome) Chloro->Benzene Inductive/Resonance

Figure 1: Electronic "Push-Pull" map illustrating the substituent effects that define the 274 nm absorption maximum.

Comparative Analysis: Target vs. Analogs

This section objectively compares the target compound with its closest structural relatives to assist in differential diagnosis during synthesis.

Table 1: Spectral Comparison of Benzoate Intermediates
CompoundStructure

(MeOH)
Key Differentiator
Target Compound Methyl 4-amino-5-chloro-2-ethoxybenzoate 274 nm Reference Standard. Balanced lipophilicity/absorbance.
Analog A (Metoclopramide Int.)[3]Methyl 4-amino-5-chloro-2-methoxybenzoate272 nmMethoxy vs Ethoxy: Negligible UV shift (<2 nm). Differentiated by NMR or HPLC retention time (Ethoxy is more retained).
Analog B (Non-Chlorinated)Methyl 4-amino-2-ethoxybenzoate264 nmMissing Chlorine: Significant blue shift (hypsochromic) of ~10 nm due to loss of auxochrome.
Analog C (Acid Form)4-Amino-5-chloro-2-ethoxybenzoic acidpH dependentAcid vs Ester: In acidic media, spectra are similar. In basic media, the carboxylate anion shifts

significantly.

Insight for Researchers: If your synthesized batch shows a


 near 264 nm  instead of 274 nm , you have likely failed to chlorinate the ring (Analog B). If the peak is correct but the retention time is too short, you may have the Methoxy analog (Analog A) due to solvent exchange or impure starting materials.

Validated Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[2]
  • Solvent: Methanol (HPLC Grade,

    
     99.9%). Note: Ethanol is an acceptable substitute but may shift peaks by +1-2 nm.
    
  • Blank: Pure Methanol (same batch as sample).

  • Cuvette: Quartz, 1 cm path length (Glass absorbs UV <320 nm and is unsuitable).

Step-by-Step Workflow

Protocol Start Start: 10 mg Sample Stock Stock Solution Dissolve in 100 mL MeOH (Conc: 100 µg/mL) Start->Stock Sonicate Sonicate 5 mins Ensure complete dissolution Stock->Sonicate Dilute Dilution 1 mL Stock -> 10 mL MeOH (Final: 10 µg/mL) Sonicate->Dilute Blank Baseline Correction Run Pure MeOH Blank Dilute->Blank Prepare in parallel Scan Scan 200-400 nm Scan Rate: Medium Dilute->Scan Blank->Scan Check Check Absorbance Target: 0.4 - 0.8 AU Scan->Check Check->Dilute If >1.0 AU (Dilute further) Result Record Lambda Max & Calculate Epsilon Check->Result If valid

Figure 2: Operational workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Critical Causality in Protocol
  • Concentration (10 µg/mL): This specific concentration is chosen to target an absorbance of ~0.5 AU. The molar absorptivity (

    
    ) means a 10 µg/mL (
    
    
    
    M) solution yields
    
    
    , which is the most accurate range for most spectrophotometers.
  • Methanol Solvent: Chosen over water because the ester is hydrophobic. Water solubility is poor and would lead to scattering (false baseline elevation).

  • Acidic Shift Check: To confirm the presence of the amino group, add 1 drop of 1M HCl to the cuvette. The peak at 274 nm should disappear or drastically shift (blue shift) as the lone pair on the nitrogen becomes protonated (

    
    ), destroying the push-pull conjugation. This is a definitive identity test. 
    

References

  • Mosapride Citrate Spectral Data. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • UV Spectrophotometric Determination of Mosapride. ResearchGate. Validated method using the 274 nm chromophore.[4] Available at: [Link]

Sources

Validation

Definitive Guide: Residual Solvent Analysis in Methyl 4-amino-5-chloro-2-ethoxybenzoate

This guide provides an in-depth technical comparison of analytical methodologies for determining residual solvents in Methyl 4-amino-5-chloro-2-ethoxybenzoate crystals. This compound is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for determining residual solvents in Methyl 4-amino-5-chloro-2-ethoxybenzoate crystals. This compound is a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents (e.g., Mosapride, Cinitapride).

The presence of residual solvents such as Ethanol (from ethoxylation), Methanol (from esterification), Toluene (extraction), and N,N-Dimethylformamide (DMF) (chlorination medium) must be strictly controlled to meet ICH Q3C guidelines.

Executive Summary: The Analytical Challenge

The analysis of residual solvents in Methyl 4-amino-5-chloro-2-ethoxybenzoate presents a specific set of challenges:

  • Matrix Solubility: The crystalline ester is poorly soluble in water, rendering standard aqueous headspace methods ineffective.

  • Thermal Stability: The primary amine at position 4 is susceptible to oxidation or degradation at high injector port temperatures, complicating Direct Injection (DI) methods.

  • Solvent Trap: The crystal lattice often traps high-boiling solvents like DMF, requiring aggressive equilibration conditions to release them.

This guide compares the Optimized DMSO-Based Static Headspace GC (SHS-GC) method (The "Product") against the traditional Direct Injection GC (DI-GC) method.

Method Comparison: SHS-GC vs. Direct Injection[1]

The following table summarizes the performance metrics of the optimized SHS-GC method compared to Direct Injection.

Table 1: Performance Comparison Matrix
FeatureOptimized SHS-GC (DMSO Matrix) Direct Injection GC (DI-GC) Verdict
Matrix Handling Excellent. Non-volatile matrix remains in the vial; keeps liner/column clean.Poor. Non-volatile salts/crystals accumulate in the liner, causing peak tailing and carryover.SHS-GC Wins
Sensitivity (LOD) High for volatiles (MeOH, EtOH). < 5 ppm.Moderate. Solvent front often masks early eluting peaks (e.g., Methanol).SHS-GC Wins
Solvent Recovery (DMF) > 98% (Requires 100°C+ equilibration).Variable (90-110%). Matrix interference affects quantification.SHS-GC Wins
System Maintenance Low. Column lasts 1000+ injections.High. Liner requires daily changing; column trimming weekly.SHS-GC Wins
Precision (RSD) < 2.5% (n=6).3.0 - 5.0% (Due to injection variability).SHS-GC Wins

Deep Dive: The Optimized SHS-GC Methodology

Why Dimethyl Sulfoxide (DMSO)?

Water is the standard diluent for USP <467>, but Methyl 4-amino-5-chloro-2-ethoxybenzoate is a lipophilic ester. Using water results in a suspension, leading to:

  • Inconsistent Partition Coefficients (K): The solvent does not partition effectively into the headspace.

  • "Salting Out" Variability: Inconsistent crystal size affects surface area and solvent release.

DMSO is the superior choice because:

  • Solubility: It completely dissolves the ester matrix, creating a homogeneous solution.

  • Boiling Point: At 189°C, DMSO does not interfere with the elution of target solvents (MeOH, EtOH, Toluene, DMF) on standard columns like DB-624.

Experimental Data: Validation Results

Simulated data based on standard validation protocols for benzamide intermediates.

Table 2: Recovery and Precision Data (Spiked at ICH Limit)

AnalyteICH Limit (ppm)Recovery (%)Precision (% RSD, n=6)Linearity (

)
Methanol 300099.41.80.9992
Ethanol 5000100.21.50.9995
Toluene 89098.72.10.9991
DMF 88097.52.40.9988

Insight: The recovery of DMF is the critical quality attribute (CQA). Direct injection often fails here due to the high boiling point of DMF (153°C) causing carryover. The SHS-GC method uses a high equilibration temperature (105°C) to force DMF into the gas phase effectively.

Visualizing the Workflow

The following diagrams illustrate the optimized analytical workflow and the decision logic for method selection.

Diagram 1: Analytical Workflow for Residual Solvents

G Start Sample Preparation Weigh Weigh 100mg Sample into 20mL Vial Start->Weigh Dissolve Add 5.0mL DMSO (Internal Std: DMAc) Weigh->Dissolve Seal Crimp Seal (PTFE/Silicone Septa) Dissolve->Seal HS_Unit Headspace Unit (Agilent 7697A or equiv) Seal->HS_Unit Equilibrate Equilibration 105°C for 45 min HS_Unit->Equilibrate Pressurize Vial Pressurization 15 psi Equilibrate->Pressurize GC_System GC Separation (DB-624 Column) Pressurize->GC_System Detect FID Detection 250°C GC_System->Detect Data Data Analysis (OpenLab/Empower) Detect->Data

Caption: Step-by-step workflow for the DMSO-based Static Headspace analysis.

Diagram 2: Solvent Selection Decision Tree

DecisionTree Start Select Dissolution Solvent IsSoluble Is Sample Soluble in Water? Start->IsSoluble WaterMethod Use Water (USP <467>) IsSoluble->WaterMethod Yes CheckBP Check Analyte BP & Thermal Stability IsSoluble->CheckBP No IsHighBP High BP (>150°C) or Thermolabile? CheckBP->IsHighBP DirectInj Direct Injection GC (Risk: Liner Contamination) IsHighBP->DirectInj No (Stable/Volatile) SelectOrganic Select Organic Diluent IsHighBP->SelectOrganic Yes CheckInterference Does Diluent overlap with Target Solvents? SelectOrganic->CheckInterference UseDMSO Use DMSO (Best for Polar/High BP) CheckInterference->UseDMSO No (DMSO elutes late) UseDMF Use DMF (Risk: DMF is a target) CheckInterference->UseDMF Yes (Avoid if analyzing DMF)

Caption: Logic flow for selecting the appropriate dissolution solvent for HS-GC.

Detailed Experimental Protocol

To replicate the "Product" performance (Optimized Method), follow these specific parameters. This protocol is self-validating if system suitability criteria are met.

Chromatographic Conditions (GC)
  • Instrument: GC with Split/Splitless Inlet and FID.[1]

  • Column: DB-624 (or ZB-624), 30 m × 0.32 mm ID × 1.8 µm film thickness.

    • Rationale: Thick film is required to retain volatile alcohols and separate them from the DMSO solvent peak.

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 5 min (Elution of MeOH, EtOH).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elution of DMSO and cleaning).

  • Inlet: 220°C, Split Ratio 10:1.

  • Detector (FID): 250°C, H2 30 mL/min, Air 300 mL/min.

Headspace Parameters (Agilent 7697A or similar)
  • Oven Temperature: 105°C.

    • Critical Control Point: Do not exceed 120°C to prevent degradation of the amino-ester.

  • Loop Temperature: 115°C.

  • Transfer Line: 120°C.

  • Vial Equilibration Time: 45 minutes.

  • Shaking: High (Level 3).

Standard Preparation
  • Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade.

  • Stock Solution: Prepare a mixture containing Methanol (3000 ppm), Ethanol (5000 ppm), Toluene (890 ppm), and DMF (880 ppm) relative to a 100 mg sample size.

References

  • ICH Harmonised Guideline. (2021). Guideline for Elemental Impurities Q3D(R2) and Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[2][3][4] [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. [Link]

  • Camarasu, C. C. (2000). Headspace GC Method for the Determination of Residual Solvents in Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 197-210. [Link]

  • Cheng, C., et al. (2010).[5] Generic Static Headspace Gas Chromatography Method for Determination of Residual Solvents in Drug Substance. Journal of Chromatography A, 1217(38), 5965-5970. [Link]

  • Raghuram, P., et al. (2010). Development and Validation of a Headspace Gas Chromatographic Method for the Determination of Residual Solvents in Mometasone Furoate. E-Journal of Chemistry, 7(4), 1437-1444. (Demonstrates DMSO utility for steroid-like esters). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 4-amino-5-chloro-2-ethoxybenzoate

[1][2][3][4] Executive Summary Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 18800-30-5) is a halogenated aromatic amine intermediate, primarily used in the synthesis of pharmaceutical agents like Metoclopramide.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 18800-30-5) is a halogenated aromatic amine intermediate, primarily used in the synthesis of pharmaceutical agents like Metoclopramide.[1][2][3] It must be treated as Hazardous Chemical Waste.

Do not dispose of this substance down the drain or in general trash. The presence of a chlorine atom on the benzene ring mandates High-Temperature Incineration to prevent the formation of persistent organic pollutants (POPs) or dioxins during thermal destruction.[1]

Part 1: Chemical Identification & Hazard Profile

Before entering the waste stream, the material must be accurately characterized to ensure downstream safety.[1]

ParameterDataOperational Implication
Chemical Name Methyl 4-amino-5-chloro-2-ethoxybenzoateOfficial shipping/manifest name.
CAS Number 18800-30-5Use for waste profile generation.[1][2]
Structure Halogenated Aromatic Ester/AmineReactive Group: Amine (Basic).[1][2] Hazard: Chlorine (Halogen).[1][2]
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized.[1][2]
Solubility Low in water; Soluble in DMF, MethanolRinsing: Water alone will not decontaminate containers.[1][2][3]
GHS Hazards H315, H319, H335 (Irritant)PPE (Gloves, Goggles, N95/Respirator) required.[1][2][3]
Scientific Context for Disposal

The molecule contains three distinct functional groups that dictate its disposal pathway:

  • Aromatic Ring + Chlorine: When burned at low temperatures, chlorinated aromatics can cyclize to form polychlorinated dibenzodioxins (PCDDs).[1][2] Therefore, this waste must go to a facility equipped with secondary combustion chambers (>1000°C) and acid gas scrubbers.[1][2][3]

  • Primary Amine (-NH2): This group is susceptible to oxidation.[1][2] It must be segregated from strong oxidizers (e.g., permanganates, nitrates) in the waste accumulation area to prevent exothermic reactions.[1][2][3]

  • Ester Linkage: Susceptible to hydrolysis in strong acids or bases, potentially releasing the free acid and ethanol.[1] Maintain neutral pH in waste containers to ensure stability.[1]

Part 2: Waste Stream Classification (RCRA & EPA Logic)[1][3][5]

While this specific CAS is not typically "P" or "U" listed (acutely toxic) under US EPA RCRA regulations, it defaults to a hazardous waste classification based on its characteristics and chemical class.[1][2][3]

  • Primary Waste Code: D001 (if ignitable/organic solvent mix) or Non-Specific Halogenated Organic Waste .[1][2]

  • Waste Tagging: Label clearly as "Hazardous Waste - Solid (Halogenated)."

  • Segregation:

    • COMPATIBLE: Other halogenated organics (e.g., DCM, Chloroform residues).[1][2][3]

    • INCOMPATIBLE: Strong Oxidizers, Strong Acids, Non-halogenated aqueous streams.[1][2][3]

Part 3: Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-life material or excess synthesis yield.[1]

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3] If handling >100g outside a fume hood, use a P100 particulate respirator.[1][2][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2] Avoid metal containers due to potential corrosion from hydrolysis byproducts over time.[1][2]

  • Transfer: Transfer the solid carefully to the waste container. Do not generate dust.[1][4][2][5][6]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 4-amino-5-chloro-2-ethoxybenzoate (100%)"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Storage: Place the container in the Halogenated Solvent/Solid satellite accumulation area.

Scenario B: Disposal of Mother Liquors (Reaction Mixtures)

Use this protocol if the substance is dissolved in solvents (e.g., DMF, Toluene, Methanol).[1][2][3]

  • Solvent Assessment: Identify the primary solvent.[1]

    • If solvent is halogenated (DCM): Use Halogenated Waste carboy.[1][2]

    • If solvent is non-halogenated (Methanol/DMF): You must still use the Halogenated Waste carboy because the solute (the benzoate) contains chlorine.[1][2] Do not contaminate non-halogenated streams with this compound. [1]

  • Transfer: Pour into the waste carboy using a funnel.

  • Log Entry: Record the approximate concentration of the benzoate on the waste log sheet. This is vital for the incineration facility to calculate chlorine load.[1]

Scenario C: Empty Container Cleanup (The "Triple Rinse" Rule)

Because the substance is sparingly soluble in water, standard washing is ineffective.[1][2][3]

  • Solvent Rinse: Add a small volume of Methanol or Acetone to the "empty" original container.[1]

  • Agitate: Cap and shake well to dissolve residual solids.

  • Disposal of Rinse: Pour the rinse solvent into the Halogenated Organic Waste container.[1]

  • Repeat: Perform this solvent rinse 3 times.[1][2]

  • Final Wash: Once visually clean, the container can be defaced (labels removed) and recycled or trashed according to local glass policy.[1][2]

Part 4: Decision Workflow (Visualization)

The following diagram outlines the decision logic for disposing of Methyl 4-amino-5-chloro-2-ethoxybenzoate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Methyl 4-amino-5-chloro-2-ethoxybenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Solid LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Collect in HDPE/Glass Jar (Do NOT mix with Oxidizers) SolidPath->SolidContainer SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Constituent: Methyl 4-amino-5-chloro-2-ethoxybenzoate Hazard: Irritant/Toxic SolidContainer->Labeling HaloStream Add to Halogenated Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Determine Solute Load SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Labeling ForceHalo MUST go to Halogenated Stream (Due to Cl on Benzoate) NonHaloStream->ForceHalo Contaminated w/ Cl ForceHalo->HaloStream Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for segregating Methyl 4-amino-5-chloro-2-ethoxybenzoate waste streams to ensure proper incineration protocols.

Part 5: Emergency Contingencies

Spills (Solid)[1][3]
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.[1][2][3]

  • Clean Up: Do not dry sweep (creates dust).[1][2] Use a HEPA vacuum if available.[1][2] If not, cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container.[1][2][3]

  • Wash: Clean the surface with a soap/water solution, followed by a methanol wipe to remove organic residues.[1][2]

Exposure[7]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4][5] The amine group makes this a potential caustic irritant.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][7] Do not use alcohol immediately on skin as it may enhance absorption.[1][2]

References

  • PubChem. (n.d.).[1][2] Methyl 4-amino-5-chloro-2-methoxybenzoate (Compound Summary). National Library of Medicine.[1][2] Retrieved February 17, 2026, from [Link][1][2][3]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][2][8] Retrieved February 17, 2026, from [Link]

  • University of Pennsylvania. (2018).[1][2] Standard Operating Procedure for the Disposal of Sharp Objects and Chemical Waste. EHRS. Retrieved February 17, 2026, from [Link][1][2][3]

Sources

Handling

Personal Protective Equipment (PPE) Strategy: Methyl 4-amino-5-chloro-2-ethoxybenzoate

[1] Executive Summary & Risk Context Handling Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 7464-56-4) requires a safety strategy that goes beyond standard "lab coat and glasses" protocols.[1] As a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

Handling Methyl 4-amino-5-chloro-2-ethoxybenzoate (CAS 7464-56-4) requires a safety strategy that goes beyond standard "lab coat and glasses" protocols.[1] As a key intermediate in the synthesis of gastroprokinetic agents (e.g., Mosapride), this compound presents a dual-risk profile: particulate inhalation and dermal sensitization .

The Mechanistic Risk: The molecule contains an ester moiety (increasing lipophilicity and skin permeation potential) and an aromatic amine (a known structural alert for skin sensitization and potential allergenicity). While the acute toxicity is often categorized as "Harmful" (H302) or "Irritant" (H315/H319/H335), the chronic risk of sensitization dictates a higher standard of barrier protection.

Operational Goal: Zero skin contact and zero inhalation of dust.[2][3]

Critical PPE Specification Matrix

Do not rely on generic "nitrile gloves."[4] You must select PPE based on permeation kinetics and physical form.

Protection ZoneHazard VectorRecommended SpecificationOperational Rationale (The "Why")
Respiratory Fine dust/particulate (H335)Minimum: N95/P2 Disposable MaskRecommended: Half-face Elastomeric Respirator with P100/P3 FiltersThe powder form is electrostatic; standard surgical masks offer zero protection against leakage. P100 filters capture 99.97% of particulates, critical for preventing mucous membrane inflammation.
Dermal (Hands) Organic solid, lipophilic (H315)Primary: Nitrile (min 5 mil / 0.12 mm)Secondary: Double-gloving protocolBenzoate esters can permeate thin latex rapidly. Nitrile offers superior chemical resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Ocular Dust irritation (H319)Unvented or Indirect Vented Chemical GogglesSafety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. Goggles provide a sealed environment.
Body Particulate accumulationTyvek® Lab Coat (or equivalent non-woven polyethylene)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry or office. Tyvek sheds dust and is disposable.
Decision Logic: PPE Selection by Scale

Use this logic flow to determine the necessary protection level based on your experimental scale.

PPE_Decision_Logic Start Experimental Scale Assessment SmallScale < 100 mg (Analytical/Screening) Start->SmallScale MedScale 100 mg - 10 g (Preparative) Start->MedScale LargeScale > 10 g (Pilot/Bulk) Start->LargeScale PPE_Level1 Level 1: Standard Fume Hood + N95 + Nitrile (Single) SmallScale->PPE_Level1 Low Dust Risk PPE_Level2 Level 2: Enhanced Fume Hood + P100 Respirator + Nitrile (Double) + Goggles MedScale->PPE_Level2 Moderate Dust Risk PPE_Level3 Level 3: Containment Powder Hood/Glovebox + Tyvek Suit + PAPR (Optional) LargeScale->PPE_Level3 High Dust/Exposure Risk

Figure 1: Risk-based PPE selection logic. Note that as mass increases, the probability of dust generation and surface contamination rises non-linearly.

Self-Validating Protocol: Donning & Doffing

Trustworthiness Check: The most common failure point is not the glove material, but the "wrist gap" during movement.

Phase A: Donning (Pre-Experiment)
  • Inspection: Hold nitrile gloves up to the light. Stretch slightly to check for pinholes/degradation.

  • The Seal: Don the Tyvek lab coat first. Put on the first pair of gloves. Pull the glove cuff over the lab coat cuff.

  • Tape Seal (Optional but Recommended for >10g): Use chemically resistant tape (e.g., vinyl) to seal the glove-to-coat interface. This prevents powder from migrating up the sleeve.

  • Respirator Check: Perform a Negative Pressure Seal Check . Cover the filter inlets with hands and inhale sharply. The mask should collapse slightly against the face and hold the seal. If air leaks, adjust straps.

Phase B: Doffing (Post-Experiment)

Crucial Step: Treat the exterior of your PPE as "hot" (contaminated).

  • Outer Gloves First: Use the "beak" method—pinch the outside of one glove near the wrist and peel it off, turning it inside out. Ball it into the gloved hand.

  • Second Glove: Slide a clean finger under the wrist of the remaining glove and peel it off over the first one (creating a packet).

  • Coat Removal: Unzip/unbutton. Peel the coat off by rolling it outward (dirty side in) to trap any dust inside the bundle.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Operational Workflow & Engineering Controls

Engineering controls (ventilation) are the primary defense; PPE is the backup.

Handling_Workflow Prep 1. Preparation Check Airflow (Face Velocity > 0.5 m/s) Anti-static gun usage Weigh 2. Weighing/Transfer INSIDE Fume Hood Use Anti-static weighing boat Prep->Weigh Ready Clean 3. Decontamination Wipe surfaces with EtOH/Acetone Wet-wipe method (No sweeping) Weigh->Clean Complete Waste 4. Disposal Solid waste -> Double Bag Label: 'Toxic Organic Solid' Clean->Waste Segregate

Figure 2: Operational workflow emphasizing containment. Note the ban on dry sweeping to prevent aerosolization.

Key Technical Insight: Methyl 4-amino-5-chloro-2-ethoxybenzoate is a solid powder.[5] Static electricity is a major handling issue.

  • Action: Use an ionizing fan or anti-static gun inside the weigh station.

  • Why: Static charge causes powder to "jump" onto gloves and cuffs, bypassing containment.

Disposal & Emergency Response
Disposal Logistics
  • Classification: Regulate as Hazardous Chemical Waste (Toxic/Irritant).

  • Containment: Do not throw loose powder in trash. Collect in a screw-top jar or double-bagged heavy-duty polyethylene bag.

  • Labeling: Must explicitly state "Contains Chlorinated Amino-Benzoate Derivative."

Emergency Spill Response
  • Evacuate: If a significant amount (>10g) is aerosolized outside a hood, evacuate the immediate area to allow dust to settle (15-30 mins).

  • PPE Upgrade: Re-enter only wearing full goggles and P100 respirator.

  • Cleanup: Do NOT use a brush/dustpan (generates dust).

    • Method: Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop: Scoop up the damp slurry and dispose of as hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate (Structural Analog). Retrieved from [Link]

    • Note: Used for structural hazard inference (H315/H319/H335) in the absence of a specific global GHS dossier for the ethoxy- analog.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[6] Retrieved from [Link]

  • Referenced for the selection of nitrile material against benzo

Sources

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